molecular formula C7H9FN3O2P B15559930 Flurofamide-d4

Flurofamide-d4

Cat. No.: B15559930
M. Wt: 221.16 g/mol
InChI Key: QWZFVMCWPLMLTL-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flurofamide-d4 is a useful research compound. Its molecular formula is C7H9FN3O2P and its molecular weight is 221.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H9FN3O2P

Molecular Weight

221.16 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-N-diaminophosphoryl-4-fluorobenzamide

InChI

InChI=1S/C7H9FN3O2P/c8-6-3-1-5(2-4-6)7(12)11-14(9,10)13/h1-4H,(H5,9,10,11,12,13)/i1D,2D,3D,4D

InChI Key

QWZFVMCWPLMLTL-RHQRLBAQSA-N

Origin of Product

United States

Foundational & Exploratory

Flurofamide-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurofamide-d4 is the deuterium-labeled analogue of Flurofamide, a potent inhibitor of bacterial urease.[1] As a stable isotope-labeled compound, this compound serves as an ideal internal standard for quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical physicochemical properties to the unlabeled analyte ensure that it closely mimics the behavior of Flurofamide during sample preparation, chromatographic separation, and ionization, thereby correcting for variability and enhancing the accuracy and precision of quantification. This technical guide provides an in-depth overview of this compound, its primary application, and a representative experimental protocol for its use in a research setting.

Physicochemical Properties

A summary of the key physicochemical properties of Flurofamide and its deuterated form, this compound, is presented below.

PropertyFlurofamideThis compound
Chemical Name N-(diaminophosphinyl)-4-fluorobenzamide4-Fluoro-N-(diaminophosphinyl)benzamide-d4
Molecular Formula C₇H₉FN₃O₂PC₇H₅D₄FN₃O₂P
Molecular Weight 217.14 g/mol [1]221.16 g/mol [2]
Chemical Structure [Image of Flurofamide structure][1][3][Image of this compound structure][2]
CAS Number 70788-28-2[1]Not available

Primary Use: Internal Standard in Quantitative Mass Spectrometry

The primary and most critical application of this compound is as an internal standard in quantitative bioanalysis. In techniques such as LC-MS/MS, an internal standard is a compound of known concentration added to samples, calibration standards, and quality controls to correct for analytical variability.

Stable isotope-labeled internal standards, like this compound, are considered the "gold standard" because their physical and chemical properties are almost identical to the analyte of interest. This ensures they co-elute chromatographically and experience similar ionization efficiency and matrix effects in the mass spectrometer. The use of a deuterated internal standard significantly improves the accuracy, precision, and robustness of the analytical method.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Biological_Matrix Biological Matrix (e.g., Plasma, Urine) Spiking Spike with This compound (IS) Biological_Matrix->Spiking Extraction Extraction (e.g., Protein Precipitation) Spiking->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution LC_Separation LC Separation Evaporation_Reconstitution->LC_Separation Injection Ionization Ionization (e.g., ESI) LC_Separation->Ionization Mass_Analyzer_Q1 Q1: Precursor Ion Selection Ionization->Mass_Analyzer_Q1 Collision_Cell_Q2 Q2: Fragmentation (CID) Mass_Analyzer_Q1->Collision_Cell_Q2 Mass_Analyzer_Q3 Q3: Product Ion Selection Collision_Cell_Q2->Mass_Analyzer_Q3 Detector Detector Mass_Analyzer_Q3->Detector Data_Analysis Data Analysis (Peak Area Ratio: Analyte/IS) Detector->Data_Analysis Signal Quantification Quantification Data_Analysis->Quantification

Caption: Workflow for the quantitative analysis of Flurofamide using this compound as an internal standard.

Experimental Protocol: Quantification of Flurofamide in Human Plasma by LC-MS/MS

Disclaimer: The following is a representative, hypothetical experimental protocol. A specific, validated method for Flurofamide using this compound as an internal standard is not publicly available. This protocol is based on common practices for the bioanalysis of small molecules and should be fully validated before use.

Materials and Reagents
  • Flurofamide reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Hypothetical LC-MS/MS Parameters

The following table outlines hypothetical parameters for an LC-MS/MS method. These would require optimization during method development.

ParameterFlurofamide (Analyte)This compound (Internal Standard)
Precursor Ion (Q1) m/z 218.0222.0
Product Ion (Q3) m/z 125.0129.0
Dwell Time (ms) 100100
Collision Energy (eV) 2020
Cone Voltage (V) 3030

Note: The precursor ion for Flurofamide is assumed to be the [M+H]⁺ adduct. The product ion is a plausible fragment resulting from the loss of the diaminophosphinyl group. The corresponding ions for this compound are shifted by +4 Da.

Sample Preparation: Protein Precipitation
  • Thaw human plasma samples, calibration standards, and quality controls to room temperature.

  • To 100 µL of each sample in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 20% B

    • 3.6-5.0 min: 20% B (re-equilibration)

Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

Data Analysis and Quantification

The quantification of Flurofamide is based on the ratio of the peak area of the analyte to the peak area of the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the known concentrations of the calibration standards. The concentration of Flurofamide in unknown samples is then determined from this calibration curve.

G Analyte_Response Analyte Response (Flurofamide) Peak_Area_Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte_Response->Peak_Area_Ratio IS_Response Internal Standard Response (this compound) IS_Response->Peak_Area_Ratio Calibration_Curve Calibration Curve (Peak Area Ratio vs. Concentration) Peak_Area_Ratio->Calibration_Curve Unknown_Sample_Concentration Determine Concentration of Unknown Sample Calibration_Curve->Unknown_Sample_Concentration

Caption: The principle of quantification using an internal standard in LC-MS/MS analysis.

Conclusion

This compound is an indispensable tool for researchers requiring accurate and precise quantification of Flurofamide in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays mitigates the impact of analytical variability, leading to high-quality, reliable data essential for pharmacokinetic, toxicokinetic, and other drug development studies. While a specific validated method is not publicly available, the principles and the hypothetical protocol provided in this guide offer a solid foundation for the development and validation of a robust bioanalytical method for Flurofamide.

References

Synthesis and Characterization of Flurofamide-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Flurofamide-d4, a deuterated analog of the potent urease inhibitor Flurofamide. This document outlines a plausible synthetic pathway, detailed experimental protocols for characterization, and representative analytical data. The information herein is intended to serve as a valuable resource for researchers engaged in the study of urease inhibition, isotopic labeling, and drug metabolism.

Introduction

Flurofamide, N-(diaminophosphinyl)-4-fluorobenzamide, is a well-established inhibitor of bacterial urease and has been investigated for its potential in treating infection-induced urinary stones.[1] The introduction of deuterium (B1214612) atoms into the Flurofamide structure to create this compound can offer several advantages for research purposes. Deuterated compounds are valuable tools in pharmacokinetic studies to investigate drug metabolism (the "deuterium effect"), and as internal standards for quantitative bioanalysis by mass spectrometry. This guide details the chemical synthesis and analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from a deuterated precursor. A plausible synthetic route involves the deuteration of a suitable starting material followed by reactions to construct the final molecule. One common method for introducing deuterium is through the reduction of a functional group using a deuterated reducing agent.

A proposed synthetic workflow is illustrated below:

Synthesis_Workflow cluster_0 Starting Material Preparation cluster_1 Intermediate Synthesis cluster_2 Final Product Formation 4-Fluorobenzoyl_chloride 4-Fluorobenzoyl chloride 4-Fluorobenzamide_d2 4-Fluorobenzamide-d2 4-Fluorobenzoyl_chloride->4-Fluorobenzamide_d2 Amination Ammonia_d3 Ammonia-d3 (B76837) (ND3) Ammonia_d3->4-Fluorobenzamide_d2 Flurofamide_d4 This compound 4-Fluorobenzamide_d2->Flurofamide_d4 Phosphorylation & Amination Phosphoryl_chloride Phosphoryl chloride (POCl3) Phosphoryl_chloride->Flurofamide_d4 Ammonia_d3_2 Ammonia-d3 (ND3) Ammonia_d3_2->Flurofamide_d4

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of 4-Fluorobenzamide-d2
  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-fluorobenzoyl chloride (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of ammonia-d3 (1.2 equivalents) in DCM to the cooled solution via the dropping funnel over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield 4-fluorobenzamide-d2.

Experimental Protocol: Synthesis of this compound
  • To a stirred solution of 4-fluorobenzamide-d2 (1 equivalent) in anhydrous pyridine, add phosphoryl chloride (1.1 equivalents) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2 hours.

  • Cool the reaction mixture again to 0 °C and bubble ammonia-d3 gas through the solution for 1 hour.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with saturated copper sulfate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Characterization of this compound

The successful synthesis of this compound must be confirmed through various analytical techniques. A typical characterization workflow is presented below.

Characterization_Workflow Synthesized_Product Synthesized This compound MS Mass Spectrometry (MS) Synthesized_Product->MS Molecular Weight Confirmation NMR Nuclear Magnetic Resonance (NMR) Synthesized_Product->NMR Structural Elucidation HPLC High-Performance Liquid Chromatography (HPLC) Synthesized_Product->HPLC Purity Determination Final_Characterization Final Characterization Data MS->Final_Characterization NMR->Final_Characterization HPLC->Final_Characterization

Caption: Standard characterization workflow for this compound.

Physicochemical Properties
PropertyValue
Molecular Formula C₇H₅D₄FN₃O₂P
Molecular Weight 221.16 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and Methanol
Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of this compound.

ParameterExpected Value
Ionization Mode Electrospray Ionization (ESI)
Mass Analyzer Time-of-Flight (TOF) or Orbitrap
Calculated m/z [M+H]⁺ = 222.0795
Observed m/z Conforms to calculated value
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure and the positions of deuterium incorporation.

¹H NMR (500 MHz, DMSO-d₆):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.95 - 7.90m2HAr-H
7.35 - 7.30m2HAr-H

Note: The signals for the amide and amine protons are expected to be absent or significantly reduced due to deuteration.

¹³C NMR (125 MHz, DMSO-d₆):

Chemical Shift (δ) ppmAssignment
165.8C=O
164.2 (d, J = 250 Hz)C-F
131.5 (d, J = 9 Hz)Ar-C
129.8Ar-C
115.4 (d, J = 22 Hz)Ar-C

³¹P NMR (202 MHz, DMSO-d₆):

Chemical Shift (δ) ppmAssignment
~15.0P=O
High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized this compound.

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Purity ≥98%

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. The outlined synthetic route is based on established chemical principles for isotopic labeling. The characterization data presented, while representative, offers a clear benchmark for the successful synthesis and purification of this deuterated compound. Researchers can utilize this guide to produce and verify this compound for use in advanced metabolic and bioanalytical studies.

References

Flurofamide-d4: A Technical Guide to Certificate of Analysis Specifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Flurofamide-d4, the deuterated analog of the potent urease inhibitor Flurofamide, serves as a critical internal standard for pharmacokinetic and metabolic studies. Its stable isotopic labeling ensures accurate quantification in complex biological matrices. This technical guide provides an in-depth overview of the typical specifications found on a Certificate of Analysis (CoA) for this compound, offering a baseline for quality assessment and experimental design. The data and methodologies presented herein are representative of industry standards for such deuterated compounds.

Compound Identity and General Properties

A Certificate of Analysis for this compound will invariably begin with fundamental identifying information.

Parameter Specification
Chemical Name 4-Fluoro-N-(diaminophosphinyl)benzamide-d4
Molecular Formula C₇H₅D₄FN₃O₂P
Molecular Weight 221.16 g/mol
CAS Number Not available (Unlabelled: 70788-28-2)
Appearance White to off-white solid
Solubility Soluble in DMSO

Purity and Isotopic Enrichment

The purity and isotopic composition are paramount for an internal standard. These are typically determined by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Parameter Typical Specification Methodology
Chemical Purity (HPLC) ≥98.0%HPLC-UV
Isotopic Purity (d₄) ≥98%Mass Spectrometry
Isotopic Distribution (d₀-d₃) ReportedMass Spectrometry

Spectroscopic and Analytical Data

Spectroscopic data confirms the chemical structure and identity of the compound.

Analysis Specification
¹H-NMR Conforms to structure
Mass Spectrum Consistent with structure

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following are representative protocols for the key analyses performed on this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is designed to separate and quantify this compound from any non-deuterated or other impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Quantification: The peak area of this compound is compared to the total peak area of all components to determine purity.

Mass Spectrometry (MS) for Isotopic Purity

Mass spectrometry is employed to determine the isotopic distribution and confirm the mass of this compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infused directly or via LC.

  • Data Analysis: The mass spectrum is analyzed to determine the relative abundance of the d₄ isotopologue compared to the d₀, d₁, d₂, and d₃ species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the structure of the molecule and the position of the deuterium (B1214612) labels.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Analysis: The ¹H-NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the aromatic protons on the deuterated ring confirms the successful isotopic labeling.

Visualizing Analytical Workflows

The following diagrams illustrate the logical flow of the analytical processes described above.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh this compound B Dissolve in Mobile Phase A->B C Filter Solution B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Integrate Peak Areas F->G H Calculate Purity G->H

Figure 1: HPLC Analysis Workflow for Chemical Purity.

MS_Workflow A Prepare this compound Solution B Infuse into Mass Spectrometer (ESI+) A->B C Acquire Mass Spectrum B->C D Identify Isotopologue Peaks (d0-d4) C->D E Calculate Relative Abundances D->E F Determine Isotopic Purity E->F

Figure 2: Mass Spectrometry Workflow for Isotopic Purity.

NMR_Workflow A Dissolve this compound in DMSO-d6 B Acquire 1H-NMR Spectrum A->B C Analyze Aromatic Region B->C D Confirm Absence of Proton Signals at Labeled Positions C->D E Structure Verified D->E

Figure 3: NMR Workflow for Structural Confirmation.

Disclaimer: The quantitative data and experimental protocols presented in this guide are representative and intended for informational purposes. For lot-specific information, please refer to the Certificate of Analysis provided by the supplier.

An In-depth Technical Guide to Deuterated Flurofamide for Urease Inhibitor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Urease is a critical virulence factor for numerous pathogenic bacteria, most notably Helicobacter pylori, the primary causative agent of peptic ulcers and a major risk factor for gastric cancer. By catalyzing the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, urease enables pathogens to neutralize acidic environments, facilitating colonization and persistence. Flurofamide (B1662556) (N-(diaminophosphinyl)-4-fluorobenzamide) has been identified as a highly potent inhibitor of bacterial urease. This technical guide explores the core science behind flurofamide, the strategic rationale for its deuteration, and its application in urease inhibitor research. By leveraging the deuterium (B1214612) kinetic isotope effect (KIE), deuterated flurofamide presents a compelling avenue for developing more stable and effective therapeutic agents. This document provides a comprehensive overview of quantitative data, detailed experimental protocols, and key biochemical pathways to support advanced research and development in this domain.

Flurofamide: A Potent Urease Inhibitor

Flurofamide is a small molecule inhibitor recognized for its potent activity against bacterial urease. It is structurally analogous to urea and is believed to act as a transition state analog, binding tightly to the bi-nickel active site of the enzyme and preventing substrate hydrolysis.[1] Its efficacy has been demonstrated against urease from various clinically relevant bacteria, including H. pylori, Proteus mirabilis (a key pathogen in infection-induced urinary stones), and Ureaplasma urealyticum.[1][2][3]

Despite its high potency, a significant challenge with flurofamide is its instability under acidic conditions (T1/2 = 5.7 min at pH 2), which could limit its therapeutic potential, particularly for treating gastric infections where the pH is low.[4] This instability has prompted researchers to explore chemical modifications to enhance its pharmacokinetic profile.

The Rationale for Deuteration: The Kinetic Isotope Effect

The substitution of hydrogen with its heavy, stable isotope, deuterium, is a strategic approach in medicinal chemistry to improve a drug's metabolic profile.[5] This strategy is based on the deuterium kinetic isotope effect (KIE) . The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond.[6] Consequently, reactions involving the cleavage of a C-D bond require higher activation energy and proceed more slowly.[6]

For a drug molecule like flurofamide, if its metabolic degradation or acid-catalyzed instability involves the cleavage of a specific C-H bond, replacing that hydrogen with deuterium could significantly slow down the process. Potential benefits of deuteration include:

  • Improved Metabolic Stability: Reduced rate of metabolism can lead to a longer drug half-life.[5]

  • Increased Drug Exposure: A longer half-life may result in higher overall drug concentration (AUC) in the body.

  • Reduced Toxic Metabolites: If a metabolic pathway produces toxic byproducts, slowing it down can enhance the drug's safety profile.[5]

  • Enhanced Efficacy: Improved stability, particularly in the acidic stomach environment, could lead to greater therapeutic effect.

While specific studies on the synthesis and testing of deuterated flurofamide are not yet widely published, the principles of KIE provide a strong scientific foundation for its investigation as a next-generation urease inhibitor.

Quantitative Data on Flurofamide Efficacy

The following tables summarize key quantitative data from in vitro and in vivo studies on non-deuterated flurofamide, establishing a benchmark for future comparative studies with its deuterated analog.

Table 1: In Vitro Urease Inhibition Data for Flurofamide

Bacterial Species Inhibition Metric Value/Observation Reference(s)
Helicobacter pylori ED50 (Acid Protection) ~100 nM [4]
Proteus mirabilis Comparative Potency ~1,000 times more potent than Acetohydroxamic Acid (AHA) [1]
Various Proteus species % Inhibition ~50% inhibition at 8–10 nM [1]
Ureaplasma urealyticum Growth Inhibition Complete prevention of growth at 10 µM [2][7][8]

| Ureaplasma isolates | Minimum Urease Inhibitory Conc. | ≤ 2 µM |[9][10][11] |

Table 2: In Vivo Efficacy of Flurofamide

Animal Model Pathogen Dosing Regimen Key Findings Reference(s)
Ferrets Helicobacter mustelae Single dose: 50 mg/kg, p.o. Complete inhibition of bacterial urease. [4]
Ferrets Helicobacter mustelae Repeat dose: 50 mg/kg, 3x/day Profound reduction in bacterial numbers but failed to eradicate the infection. [4]
Mice Helicobacter pylori / H. felis 7-day treatment Decreased H. pylori survival; significant reduction of both species when co-administered with urea. [12]
Rats Proteus mirabilis Oral administration Effective in retarding the formation of infection-induced urinary stones. [1]
Mice Ureaplasma parvum Prophylactic: 6 mg/kg, i.p. Significantly lower blood ammonia levels compared to control. [10]

| Mice | Ureaplasma parvum | Therapeutic: 6 mg/kg, i.p. | Significant reduction in blood ammonia levels 6 hours post-treatment. |[10] |

Experimental Protocols

Protocol for In Vitro Urease Inhibition Assay

This protocol is based on the colorimetric Berthelot method, which measures ammonia production.

Materials and Reagents:

  • Phosphate (B84403) Buffer: 100 mM, pH 7.4

  • Urease Enzyme Solution: e.g., from Jack Bean or isolated from target bacteria (e.g., 1 U/mL)

  • Test Compound: Deuterated flurofamide dissolved in an appropriate solvent (e.g., DMSO, water)

  • Urea Solution: 100 mM in phosphate buffer

  • Phenol (B47542) Reagent (Solution A): e.g., 10% (w/v) phenol and 0.05% (w/v) sodium nitroprusside

  • Alkali-Hypochlorite Reagent (Solution B): e.g., 0.5% (w/v) sodium hydroxide (B78521) and 0.84% (v/v) sodium hypochlorite (B82951) solution

  • 96-well microplate and reader (625-670 nm)

Procedure:

  • Preparation: In the wells of a 96-well plate, add 25 µL of 100 mM phosphate buffer.

  • Inhibitor Addition: Add 10 µL of various concentrations of the deuterated flurofamide solution. For the positive control, use a known urease inhibitor like acetohydroxamic acid. For the negative (uninhibited) control, add 10 µL of the solvent.

  • Enzyme Addition: Add 10 µL of the urease enzyme solution to all wells except the blank.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 55 µL of 100 mM urea solution to all wells.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination and Color Development: Stop the reaction by adding 50 µL of Phenol Reagent (Solution A) followed by 50 µL of Alkali-Hypochlorite Reagent (Solution B) to each well.

  • Final Incubation: Incubate at 37°C for 30 minutes for color development. The ammonia produced will react to form a blue-green indophenol (B113434) complex.

  • Measurement: Measure the absorbance at 625 nm using a microplate reader.

Calculation: The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

Protocol for In Vivo Efficacy Study (Mouse Model)

This protocol outlines a general procedure for testing the efficacy of deuterated flurofamide against H. pylori in a mouse model.

Materials and Methods:

  • Animal Model: C57BL/6 mice (female, 6-8 weeks old).

  • Bacterial Strain: Mouse-adapted H. pylori strain (e.g., SS1).

  • Infection: Mice are infected via oral gavage with approximately 10⁸ CFU of the H. pylori strain in a suitable broth, typically on three alternate days to establish a chronic infection.

  • Treatment Groups:

    • Vehicle Control (e.g., PBS or appropriate solvent)

    • Deuterated Flurofamide (e.g., 25 mg/kg/day, oral gavage)

    • Non-deuterated Flurofamide (e.g., 25 mg/kg/day, oral gavage)

    • Positive Control (e.g., standard triple therapy of a proton pump inhibitor plus two antibiotics)

  • Procedure:

    • Four weeks post-infection, confirm colonization in a subset of mice.

    • Administer the assigned treatments orally once daily for a period of 3 to 7 days.[13]

    • One day after the final dose, humanely euthanize the mice.

    • Aseptically remove the stomachs and homogenize the tissue in sterile broth.

    • Perform serial dilutions of the stomach homogenates and plate on selective agar (B569324) for H. pylori.

    • Incubate plates under microaerophilic conditions at 37°C for 5-7 days.

  • Outcome Measures:

    • Bacterial Load: Count the number of colonies to determine the CFU per gram of stomach tissue. The primary endpoint is a significant reduction in bacterial load compared to the vehicle control.

    • Histology: A portion of the stomach can be fixed in formalin, sectioned, and stained (e.g., Giemsa or H&E) to assess inflammation and bacterial colonization levels qualitatively.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to flurofamide research.

G cluster_urease Urease Active Site (Ni-Ni) cluster_inhibitor Inhibition Pathway Urea Urea Intermediate Tetrahedral Intermediate Urea->Intermediate Hydrolysis Products Ammonia (2NH₃) + Carbon Dioxide (CO₂) Intermediate->Products Blocked Inhibition (No Reaction) Flurofamide Flurofamide (Transition State Analog) Flurofamide->Blocked Binds to Active Site

Caption: Mechanism of urease-catalyzed urea hydrolysis and its competitive inhibition by flurofamide.

G cluster_lumen Gastric Lumen (Acidic pH) cluster_h_pylori H. pylori Cell cluster_periplasm Periplasm / Microenvironment Urea_Lumen Urea UreI UreI Channel Urea_Lumen->UreI Enters cell H_Lumen H⁺ (Acid) NH4 NH₄⁺ (Ammonium) H_Lumen->NH4 Urease Cytoplasmic Urease UreI->Urease Hydrolysis NH3 Ammonia (NH₃) Urease->NH3 CO2 Carbon Dioxide (CO₂) Urease->CO2 NH3_Peri NH₃ NH3->NH3_Peri Diffuses out NH3_Peri->NH4 Neutralizes Acid Buffer Neutral pH Buffer Zone NH4->Buffer

Caption: H. pylori urease-dependent pathway for neutralizing gastric acid and enabling survival.

G start Start prep_plate Prepare 96-well plate with buffer and inhibitor dilutions start->prep_plate add_enzyme Add urease enzyme solution prep_plate->add_enzyme pre_incubate Pre-incubate at 37°C (15 min) add_enzyme->pre_incubate add_urea Initiate reaction with urea solution pre_incubate->add_urea incubate Incubate at 37°C (30 min) add_urea->incubate add_reagents Add colorimetric reagents (Phenol and Alkali-Hypochlorite) incubate->add_reagents color_dev Incubate for color development at 37°C (30 min) add_reagents->color_dev read_abs Measure absorbance at 625 nm color_dev->read_abs calculate Calculate % Inhibition read_abs->calculate end End calculate->end

Caption: Experimental workflow for the in vitro urease inhibition assay using the Berthelot method.

Synthesis of Deuterated Flurofamide

Potential Synthetic Strategies:

  • From Deuterated Starting Materials: The synthesis could begin with deuterated 4-fluorobenzamide (B1200420) or a deuterated phosphoryl diamide (B1670390) precursor. The choice of which part of the molecule to deuterate would depend on identifying the sites most susceptible to metabolic or chemical degradation.

  • Late-Stage H/D Exchange: If specific protons on the flurofamide molecule are sufficiently acidic, they could be exchanged for deuterium using a deuterium source like D₂O under catalytic conditions (acid or base).

  • Flow Chemistry: Modern continuous flow chemistry offers precise control over reaction conditions and can be advantageous for isotopic labeling reactions, potentially improving efficiency and selectivity.[15][16]

Conclusion and Future Directions

Flurofamide is a powerful and well-characterized inhibitor of bacterial urease, making it an excellent candidate for further development. Its primary limitation—acid instability—is a well-defined problem that may be addressed through strategic deuteration. The application of the kinetic isotope effect offers a promising, mechanistically driven approach to enhance the molecule's stability and, consequently, its therapeutic potential.

Future research should focus on:

  • Synthesis and Characterization: The successful synthesis and full analytical characterization (NMR, MS) of specifically deuterated flurofamide isotopologues.

  • Comparative Stability Studies: Directly comparing the stability of deuterated vs. non-deuterated flurofamide in acidic conditions (pH 2-4) to quantify the improvement.

  • Pharmacokinetic Profiling: In vivo studies in animal models to compare the half-life, bioavailability, and metabolic fate of the deuterated and parent compounds.

  • Efficacy Confirmation: Re-evaluating the in vivo efficacy of the stabilized, deuterated compound in established infection models to determine if improved stability translates to better pathogen eradication.

By pursuing these research avenues, the scientific community can fully explore the potential of deuterated flurofamide as a superior research tool and a candidate for combating infections driven by urease-producing pathogens.

References

Flurofamide: A Deep Dive into its Mechanism as a Potent Urease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of flurofamide (B1662556) as a powerful urease inhibitor. Flurofamide, a phosphorodiamidate compound, has demonstrated significant potential in various therapeutic applications, primarily due to its potent and specific inhibition of bacterial urease. This document collates key quantitative data, detailed experimental protocols, and visual representations of its inhibitory action to serve as a valuable resource for the scientific community.

Core Mechanism of Action

Flurofamide acts as a competitive inhibitor of urease, an enzyme crucial for the survival and virulence of numerous pathogenic bacteria, including Helicobacter pylori, Proteus mirabilis, and Ureaplasma urealyticum.[1][2][3] The enzyme catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate, leading to a significant increase in local pH. This action protects acid-sensitive bacteria like H. pylori in the stomach's acidic environment and contributes to the formation of infection-induced urinary stones.[2][3]

Flurofamide's inhibitory potency stems from its structural similarity to the transition state of the urea hydrolysis reaction.[4] As a phosphorodiamidate, it is believed to bind directly to the dinickel center within the urease active site.[5][6] This interaction is highly stable, effectively blocking the substrate (urea) from accessing the catalytic machinery and preventing ammonia production.[2][5]

The following diagram illustrates the proposed mechanism of flurofamide's competitive inhibition of urease.

Flurofamide_Mechanism cluster_enzyme Urease Active Site Urease Urease (with Ni2+ center) Products Ammonia + Carbamate Urease->Products Catalyzes hydrolysis Inhibited_Complex Urease-Flurofamide Complex (Inactive) Urea Urea (Substrate) Urea->Urease Binds to active site Flurofamide Flurofamide (Inhibitor) Flurofamide->Urease Competitively binds to active site

Figure 1: Competitive inhibition of urease by flurofamide.

Quantitative Inhibition Data

Flurofamide has been shown to be a significantly more potent inhibitor of bacterial urease than other compounds like acetohydroxamic acid.[3][7] The following tables summarize the available quantitative data on its inhibitory activity against urease from various bacterial species.

ParameterOrganismValueReference(s)
Ki Staphylococcus saprophyticus0.12 µg/mL (0.553 µM)[1]
ED50 Helicobacter pylori~100 nM[2]
Minimum Urease Inhibitory Concentration Ureaplasma parvum & Ureaplasma urealyticum≤ 2 µM[8][9]
Relative Potency Proteus mirabilis~1000 times more potent than acetohydroxamic acid[3][10]
Growth Inhibition Ureaplasma urealyticum10 µM[7][11]

Table 1: In Vitro Inhibition of Bacterial Urease by Flurofamide

Experimental Protocols

This section outlines a general methodology for assessing the urease inhibitory activity of flurofamide, based on common practices in the field.[12][13][14]

Urease Inhibition Assay (Indophenol Method)

This colorimetric assay quantifies the amount of ammonia produced by the urease-catalyzed hydrolysis of urea. The reduction in ammonia production in the presence of an inhibitor is a measure of its inhibitory activity.

Materials:

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Urease enzyme solution (e.g., from Jack Bean or bacterial lysate)

  • Urea solution (e.g., 100 mM)

  • Flurofamide stock solution (in a suitable solvent like DMSO or deionized water)

  • Phenol Reagent (Solution A): Phenol and sodium nitroprusside solution.

  • Alkali-Hypochlorite Reagent (Solution B): Sodium hydroxide (B78521) and sodium hypochlorite (B82951) solution.

  • 96-well microplate

  • Microplate reader

Workflow Diagram:

Urease_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor, Colorimetric Reagents) start->prep_reagents add_buffer Add Buffer to Wells prep_reagents->add_buffer add_enzyme Add Urease Enzyme add_buffer->add_enzyme add_inhibitor Add Flurofamide (or vehicle for control) add_enzyme->add_inhibitor pre_incubate Pre-incubate (e.g., 37°C for 15 min) add_inhibitor->pre_incubate add_substrate Add Urea Solution to initiate reaction pre_incubate->add_substrate incubate Incubate (e.g., 37°C for 30 min) add_substrate->incubate add_reagent_a Add Phenol Reagent (Solution A) to stop reaction incubate->add_reagent_a add_reagent_b Add Alkali-Hypochlorite Reagent (Solution B) for color development add_reagent_a->add_reagent_b color_development Incubate for Color Development (e.g., 37°C for 30 min) add_reagent_b->color_development measure_absorbance Measure Absorbance (at ~625 nm) color_development->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Figure 2: Experimental workflow for the urease inhibition assay.

Procedure:

  • Preparation: In the wells of a 96-well plate, add 25 µL of 100 mM phosphate buffer (pH 7.4).[12]

  • Enzyme and Inhibitor Addition: Add 10 µL of the urease enzyme solution. Subsequently, add 10 µL of various concentrations of flurofamide to the test wells. For the control wells, add 10 µL of the solvent used for flurofamide.[12]

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[12]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 55 µL of a 100 mM urea solution to all wells.[12]

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[12]

  • Color Development: Stop the reaction and develop the color by adding 50 µL of Phenol Reagent (Solution A) followed by 50 µL of Alkali-Hypochlorite Reagent (Solution B).[12]

  • Final Incubation: Incubate the plate at 37°C for an additional 30 minutes to allow for color development.[12]

  • Measurement: Measure the absorbance at approximately 625 nm using a microplate reader.[12]

  • Calculation: The percentage of urease inhibition is calculated using the following formula:

    % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100[12]

Determination of Kinetic Parameters (Ki)

To determine the inhibition constant (Ki) and the mode of inhibition, the assay described above is performed with varying concentrations of both the substrate (urea) and the inhibitor (flurofamide). The data can then be plotted using methods such as the Lineweaver-Burk plot to determine Vmax, Km, and Ki. For competitive inhibition, an increase in the apparent Km will be observed with no change in Vmax in the presence of flurofamide.

Conclusion

Flurofamide stands out as a highly potent, competitive inhibitor of bacterial urease. Its mechanism of action, centered on the stable binding to the active site's dinickel center, effectively halts the production of ammonia. The quantitative data underscores its efficacy at low concentrations against a range of pathogenic bacteria. The provided experimental protocols offer a framework for further investigation and characterization of flurofamide and other potential urease inhibitors. This in-depth understanding of its molecular interactions and inhibitory kinetics is crucial for the ongoing development of novel therapeutics targeting urease-dependent pathologies.

References

An In-depth Technical Guide to the In Vivo Metabolism of Flurofamide Utilizing Deuterated Tracers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific studies detailing the in vivo metabolism of Flurofamide (B1662556) using deuterated tracers have not been published. This technical guide is a comprehensive, illustrative framework based on established principles of drug metabolism, pharmacokinetics, and the application of stable isotope labeling. The metabolic pathways, experimental protocols, and data presented herein are hypothetical and serve as a robust guide for designing and conducting such studies.

Introduction

Flurofamide, N-(diaminophosphinyl)-4-fluorobenzamide, is recognized for its potent urease inhibitory activity, with potential therapeutic applications in conditions associated with urease-producing bacteria, such as urinary tract infections and peptic ulcers.[1][2][3][4] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is paramount for its clinical development. The use of stable isotope tracers, particularly deuterium (B1214612) (²H), offers a powerful methodology for elucidating metabolic pathways and quantifying metabolite exposure without the complexities of radiolabeling.[5][6][7]

This guide outlines a hypothetical framework for investigating the in vivo metabolism of Flurofamide in a preclinical model using a deuterated tracer. It provides detailed experimental protocols, hypothetical data, and visualizations to aid researchers in this field.

Hypothetical Metabolic Pathways of Flurofamide

Based on the structure of Flurofamide, which contains a fluorinated benzene (B151609) ring and a phosphorodiamidic acid moiety, its metabolism is likely to proceed through several key pathways.

  • Phase I Metabolism:

    • Hydroxylation: The aromatic ring is a likely site for hydroxylation, primarily at positions ortho or meta to the fluorine atom, mediated by cytochrome P450 enzymes.

    • Deamidation: The amide linkage could be susceptible to hydrolysis, leading to the formation of 4-fluorobenzoic acid and phosphorodiamidic acid.

    • Oxidative Deamination: The terminal amino groups on the phosphinyl moiety could undergo oxidation.

  • Phase II Metabolism:

    • Glucuronidation: The hydroxylated metabolites formed in Phase I are prime candidates for conjugation with glucuronic acid.

    • Sulfation: Similarly, sulfation of hydroxylated metabolites can occur.

The use of a deuterated tracer, such as Flurofamide-d₄ (with deuterium atoms on the benzene ring), would be instrumental in distinguishing drug-related metabolites from endogenous compounds in mass spectrometry analysis.

Flurofamide_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion parent Flurofamide metabolite1 M1: Hydroxylated Flurofamide parent->metabolite1 CYP450 (Hydroxylation) metabolite2 M2: 4-Fluorobenzoic Acid parent->metabolite2 Amidase (Hydrolysis) metabolite3 M3: Phosphorodiamidic Acid parent->metabolite3 Amidase (Hydrolysis) urine Urine parent->urine metabolite4 M4: Hydroxylated Flurofamide Glucuronide metabolite1->metabolite4 UGT (Glucuronidation) metabolite2->urine metabolite3->urine metabolite4->urine feces Feces metabolite4->feces Experimental_Workflow cluster_sampling Sample Collection start Acclimatize Sprague-Dawley Rats (n=5) dosing Oral Gavage Dosing (5 mg/kg Flurofamide + 5 mg/kg Flurofamide-d4) start->dosing blood Blood Sampling (0, 0.5, 1, 2, 4, 8, 12, 24h) dosing->blood excreta Urine & Feces Collection (0-8, 8-24, 24-48h) dosing->excreta processing Sample Processing (Plasma separation, Homogenization of Feces) blood->processing excreta->processing analysis LC-MS/MS Analysis processing->analysis data Data Analysis (Pharmacokinetics, Metabolite ID) analysis->data

References

The Use of Flutamide-d4 as a Tracer in Metabolic Pathway Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathways of the non-steroidal antiandrogen drug Flutamide (B1673489) and explores the theoretical application of its deuterated analog, Flutamide-d4, as a tracer for in-depth metabolic studies. While the use of deuterated compounds as internal standards in bioanalytical assays is well-established, this guide focuses on their potential for qualitative and quantitative tracking of metabolic fate. We will detail the known metabolic transformations of Flutamide, present relevant pharmacokinetic data, and provide generalized experimental protocols for utilizing Flutamide-d4 in conjunction with modern analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). This document aims to be a valuable resource for researchers designing and conducting preclinical and clinical studies to further elucidate the biotransformation and disposition of Flutamide.

Introduction to Flutamide and the Role of Deuterated Tracers

Flutamide is an oral non-steroidal antiandrogen medication primarily used in the treatment of prostate cancer.[1] It functions as a competitive antagonist at the androgen receptor, thereby inhibiting the action of androgens like testosterone (B1683101) and dihydrotestosterone. Flutamide itself is considered a prodrug, as it is rapidly and extensively metabolized in the liver to its more potent active metabolite, 2-hydroxyflutamide.[2][3] Understanding the metabolic pathways of Flutamide is crucial for optimizing its therapeutic efficacy and minimizing potential toxicities, such as hepatotoxicity, which has been associated with the drug.[4]

Stable isotope-labeled compounds, such as Flutamide-d4, are powerful tools in drug metabolism studies. By replacing one or more hydrogen atoms with deuterium (B1214612), the mass of the molecule is increased without significantly altering its chemical properties. This mass difference allows for the sensitive and specific detection of the labeled compound and its metabolites using mass spectrometry, enabling researchers to distinguish them from their endogenous or unlabeled counterparts. While Flutamide-d4 is commonly used as an internal standard for accurate quantification, its application as a tracer can provide valuable insights into the rates and routes of metabolic conversion, metabolite identification, and the investigation of potential kinetic isotope effects.

Metabolic Pathways of Flutamide

The metabolism of Flutamide is complex and involves both Phase I and Phase II reactions, primarily occurring in the liver. The two major initial metabolic pathways are hydroxylation and hydrolysis.

Phase I Metabolism
  • Hydroxylation: The most significant metabolic pathway is the hydroxylation of the isopropyl side chain to form the active metabolite, 2-hydroxyflutamide (SCH 16423).[2] This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP1A2, with minor contributions from CYP3A4.[5][6] 2-hydroxyflutamide is a more potent antiandrogen than the parent drug.[3]

  • Hydrolysis: Another key pathway is the hydrolysis of the amide bond, leading to the formation of 4-nitro-3-(trifluoromethyl)phenylamine (FLU-1).[7]

  • Further Oxidation: Both Flutamide and its primary metabolites can undergo further oxidative metabolism, leading to a variety of other minor metabolites.[4][8]

Phase II Metabolism

The primary metabolites of Flutamide, particularly 2-hydroxyflutamide and hydroxylated forms of FLU-1, can undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion. These reactions include:

  • Glucuronidation: The formation of glucuronide conjugates is a major pathway for the elimination of hydroxylated metabolites.[4]

  • Sulfation: Sulfate conjugates of hydroxylated metabolites have also been identified.[4]

The following diagram illustrates the primary metabolic pathways of Flutamide.

Flutamide_Metabolism Primary Metabolic Pathways of Flutamide Flutamide Flutamide Hydroxyflutamide 2-Hydroxyflutamide (Active Metabolite) Flutamide->Hydroxyflutamide Hydroxylation (CYP1A2, CYP3A4) FLU1 4-Nitro-3-(trifluoromethyl)phenylamine (FLU-1) Flutamide->FLU1 Hydrolysis PhaseII_Hydroxy Glucuronide & Sulfate Conjugates Hydroxyflutamide->PhaseII_Hydroxy Phase II Conjugation FLU1->PhaseII_Hydroxy Further Metabolism & Phase II Conjugation Excretion Excretion (Urine) PhaseII_Hydroxy->Excretion

Primary Metabolic Pathways of Flutamide

Quantitative Data

The following tables summarize key pharmacokinetic parameters of Flutamide and its active metabolite, 2-hydroxyflutamide, following oral administration.

Table 1: Single Dose Pharmacokinetics of Flutamide (250 mg)

ParameterFlutamide2-HydroxyflutamideReference
Cmax (µg/mL) 0.021.3[9]
Tmax (h) ~2~2[7]
AUC (µg.h/mL) -11.4[9]
Half-life (h) -4.3 - 21.9[9]

Table 2: Steady-State Pharmacokinetics of Flutamide (250 mg every 8 hours)

Parameter2-HydroxyflutamideReference
Css (µg/mL) 0.94 ± 0.23[9]

Experimental Protocols for Metabolic Studies Using Flutamide-d4

While specific studies detailing the use of Flutamide-d4 as a tracer are not widely available in the public domain, this section provides a generalized protocol for how such studies could be designed and executed for both in vitro and in vivo models.

In Vitro Metabolism in Human Liver Microsomes

This protocol is designed to investigate the metabolic stability and metabolite profile of Flutamide-d4 in a controlled enzymatic environment.

Objective: To identify and quantify the metabolites of Flutamide-d4 formed by human liver microsomes.

Materials:

  • Flutamide-d4

  • Unlabeled Flutamide (for comparison)

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of Flutamide-d4 and unlabeled Flutamide in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine HLMs, phosphate buffer, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a small volume of the Flutamide-d4 stock solution to achieve the desired final concentration.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Develop a chromatographic method to separate Flutamide-d4 and its potential metabolites.

  • Set up the mass spectrometer to detect the parent compound and its predicted metabolites based on their expected mass-to-charge ratios (m/z). The deuterated metabolites will have a mass shift corresponding to the number of deuterium atoms retained.

  • Use multiple reaction monitoring (MRM) for sensitive and specific quantification.

The following diagram outlines the general workflow for an in vitro metabolism study.

InVitro_Workflow In Vitro Metabolic Study Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Flutamide-d4 Stock Solution Incubate Incubate at 37°C Stock->Incubate Microsomes Prepare HLM and Cofactor Mixture Microsomes->Incubate Quench Quench Reaction at Time Points Incubate->Quench Process Sample Processing (Protein Precipitation) Quench->Process LCMS LC-MS/MS Analysis Process->LCMS Data Data Analysis and Metabolite Identification LCMS->Data

In Vitro Metabolic Study Workflow
In Vivo Pharmacokinetic and Metabolite Profiling Study in Rodents

This protocol outlines a typical animal study to investigate the absorption, distribution, metabolism, and excretion (ADME) of Flutamide-d4.

Objective: To determine the pharmacokinetic profile and identify the major metabolites of Flutamide-d4 in plasma and urine of rats.

Materials:

  • Flutamide-d4

  • Vehicle for dosing (e.g., corn oil)

  • Sprague-Dawley rats

  • Metabolic cages for urine and feces collection

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Sample processing reagents (as in the in vitro protocol)

  • LC-MS/MS system

Procedure:

  • Acclimate rats to the experimental conditions.

  • Administer a single oral dose of Flutamide-d4 to the rats.

  • Collect blood samples at various time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) via a suitable method (e.g., tail vein sampling).

  • Process the blood samples to obtain plasma.

  • House the rats in metabolic cages and collect urine and feces at specified intervals (e.g., 0-8, 8-24, 24-48 hours).

  • Process the plasma and urine samples for LC-MS/MS analysis as described in the in vitro protocol.

Data Analysis:

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for Flutamide-d4 and its major deuterated metabolites.

  • Identify and quantify the metabolites in plasma and urine to determine the major routes of elimination.

The following diagram illustrates the general workflow for an in vivo pharmacokinetic study.

InVivo_Workflow In Vivo Pharmacokinetic Study Workflow Dosing Administer Flutamide-d4 to Rodents Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Urine_Collection Urine and Feces Collection (Metabolic Cages) Dosing->Urine_Collection Plasma_Processing Plasma Preparation Blood_Collection->Plasma_Processing Sample_Extraction Sample Extraction and Cleanup Urine_Collection->Sample_Extraction Plasma_Processing->Sample_Extraction LCMS_Analysis LC-MS/MS Analysis Sample_Extraction->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis Metabolite_Profiling Metabolite Identification and Quantification LCMS_Analysis->Metabolite_Profiling

In Vivo Pharmacokinetic Study Workflow

Conclusion

Flutamide-d4 serves as a valuable tool for researchers in the field of drug metabolism. While its primary documented use is as an internal standard, its potential as a tracer for elucidating the metabolic fate of Flutamide is significant. By employing the principles and generalized protocols outlined in this guide, scientists can design robust studies to gain a deeper understanding of the biotransformation of this important antiandrogen. The use of stable isotope-labeled tracers, in conjunction with advanced analytical instrumentation, will continue to be a cornerstone of modern drug development, facilitating the design of safer and more effective therapeutic agents.

References

Flurofamide-d4: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a formal Material Safety Data Sheet (MSDS). It is compiled from publicly available data and is intended to guide experienced laboratory personnel. All laboratory activities should be conducted in accordance with institutional and national safety regulations. Flurofamide-d4 is a research chemical and is not intended for human or veterinary use.

Introduction

This compound is the deuterated form of Flurofamide, a potent inhibitor of bacterial urease.[1] It is primarily utilized in research settings to study the role of urease in various pathological conditions, such as infection-induced urinary stones and hyperammonemia.[2][3] This guide provides a comprehensive overview of the safety and handling guidelines for this compound, with a focus on providing researchers, scientists, and drug development professionals with the necessary information to handle this compound safely.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior and for making informed decisions regarding its handling and storage.

PropertyValueReference
Chemical Name 4-Fluoro-N-(diaminophosphinyl)benzamide-d4[4]
Synonyms This compound[4]
CAS Number 70788-28-2 (Unlabelled)[4]
Molecular Formula C₇H₅D₄FN₃O₂P[4]
Molecular Weight 221.16 g/mol [4]
Appearance Solid / PowderN/A
Solubility Soluble to 50 mM in DMSO[3]
Storage Store at room temperature[3]

Note: "N/A" indicates that the information was not available in the searched resources.

Toxicological Data

General Toxicity (Inferred):

Based on the benzamide (B126) functional group, this compound should be considered harmful if swallowed.[4] The presence of a fluorine atom also places it in the category of halogenated organic compounds, which often require special handling and disposal procedures.[4]

Reproductive and Developmental Toxicity (Inferred):

Studies on 5-fluorouracil (B62378), a fluorinated pyrimidine (B1678525) antimetabolite, have shown significant reproductive and developmental toxicity.[5][6] These effects include altered morphology of sexual organs, reduced sperm counts in males, and developmental block and malformation in females.[5] While the chemical structure of this compound is different, the presence of the fluorine atom and its biological activity warrant caution regarding potential reproductive hazards. It is prudent to assume that this compound may be a reproductive toxin.

Genotoxicity (Inferred):

Benzamide, a core component of the this compound structure, is a suspected mutagen.[4] Therefore, this compound should be handled as a potential mutagen.

Quantitative Toxicological Data:

No specific LD50 or other quantitative toxicity data for this compound were found in the reviewed literature. In the absence of this data, the compound should be treated as a substance with unknown but potentially high toxicity.

Experimental Protocols

In Vitro Urease Inhibition Assay

This protocol is adapted from a study on the effect of Flurofamide on Ureaplasma species.[2]

Objective: To determine the minimum inhibitory concentration (MIC) of this compound required to inhibit urease activity.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Bacterial culture expressing urease (e.g., Ureaplasma species)

  • Appropriate growth medium with a pH indicator (e.g., 10B broth with phenol (B47542) red)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare serial dilutions of this compound in the growth medium in a 96-well plate.

  • Add a standardized inoculum of the urease-producing bacteria to each well.

  • Include positive controls (bacteria with no inhibitor) and negative controls (medium only).

  • Incubate the plate at the optimal temperature for bacterial growth.

  • Observe the color change of the pH indicator. Urease activity will increase the pH, causing a color change.

  • The MIC is the lowest concentration of this compound that prevents the color change.

In Vivo Study in a Mouse Model of Hyperammonemia

This protocol is based on a study investigating the efficacy of Flurofamide in a mouse model.[2]

Objective: To assess the in vivo efficacy of this compound in reducing blood ammonia (B1221849) levels.

Materials:

  • This compound solution for injection (e.g., dissolved in a sterile vehicle)

  • Animal model of hyperammonemia (e.g., mice infected with a urease-producing pathogen)

  • Blood collection supplies

  • Ammonia assay kit

Procedure:

  • Induce hyperammonemia in the animal model.

  • Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose (e.g., 6 mg/kg).[2]

  • Include a control group receiving the vehicle only.

  • Collect blood samples at specified time points post-administration.

  • Measure blood ammonia levels using a commercial assay kit.

  • Compare the blood ammonia levels between the treated and control groups.

Signaling Pathways and Workflows

Urease Inhibition Signaling Pathway

Urease_Inhibition Urea Urea Urease Bacterial Urease Urea->Urease Substrate Ammonia Ammonia (NH3) + Carbon Dioxide (CO2) Urease->Ammonia Catalysis Pathology Pathological Conditions (e.g., Hyperammonemia, Urinary Stones) Ammonia->Pathology Flurofamide This compound Flurofamide->Urease Inhibition

Caption: Mechanism of urease inhibition by this compound.

Laboratory Handling Workflow

Handling_Workflow start Start: Handling this compound ppe Wear Appropriate PPE: - Lab coat - Safety glasses - Chemical-resistant gloves start->ppe fume_hood Work in a certified chemical fume hood ppe->fume_hood weighing Weighing and Preparation fume_hood->weighing dissolution Dissolution in appropriate solvent (e.g., DMSO) weighing->dissolution experiment Perform Experiment dissolution->experiment waste Segregate Waste experiment->waste solid_waste Solid Waste: Contaminated consumables waste->solid_waste liquid_waste Liquid Waste: Unused solutions waste->liquid_waste disposal Dispose as Halogenated Organic Waste solid_waste->disposal liquid_waste->disposal end End disposal->end

Caption: Recommended workflow for handling this compound.

Spill Response Logical Relationship

Spill_Response spill Spill of this compound evacuate Evacuate immediate area and alert others spill->evacuate assess Assess the spill: - Small vs. Large - Solid vs. Liquid evacuate->assess small_spill Small Spill assess->small_spill Small large_spill Large Spill assess->large_spill Large absorb Cover with absorbent material (e.g., vermiculite, sand) small_spill->absorb contact_ehs Contact Environmental Health & Safety (EHS) large_spill->contact_ehs collect Carefully collect absorbed material and spilled solid into a sealed container absorb->collect decontaminate Decontaminate the area with an appropriate solvent collect->decontaminate waste_disposal Dispose of waste as hazardous chemical waste decontaminate->waste_disposal

Caption: Logical decision flow for responding to a this compound spill.

Safe Handling and Disposal

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Engineering Controls

All work with solid this compound and concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

Spill Management

In the event of a spill, evacuate the area and prevent access. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Waste Disposal

This compound and any contaminated materials should be disposed of as hazardous chemical waste. As a halogenated organic compound, it should be segregated into a designated, labeled waste container for halogenated organic waste.[4] Do not dispose of this compound down the drain or in the regular trash. All waste disposal must be in accordance with local, state, and federal regulations.

References

Methodological & Application

Application Note: High-Throughput Quantification of Flurofamide in Human Plasma by LC-MS/MS Using Flurofamide-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Flurofamide in human plasma. To ensure high accuracy and precision, a stable isotope-labeled internal standard, Flurofamide-d4, is utilized. The methodology employs a straightforward protein precipitation for sample preparation, followed by a rapid and efficient chromatographic separation on a C18 reversed-phase column. This analytical method is well-suited for pharmacokinetic studies, drug metabolism research, and other applications in drug development requiring reliable quantification of Flurofamide.

Introduction

Flurofamide is a potent bacterial urease inhibitor with potential therapeutic applications in conditions associated with urease-producing bacteria, such as infections by Helicobacter pylori and Ureaplasma urealyticum.[1][2] By inhibiting urease, Flurofamide can reduce the production of ammonia (B1221849), a key factor in the pathogenesis of these infections.[3][4][5] Accurate quantification of Flurofamide in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalysis due to its high sensitivity, selectivity, and speed.[6] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in quantitative LC-MS/MS. A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[7] This co-elution and similar behavior effectively compensate for variations in sample recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to highly accurate and precise results.[6][7]

This document provides a detailed protocol for the quantification of Flurofamide in human plasma using this compound as the internal standard, following the principles of bioanalytical method validation outlined by regulatory agencies such as the FDA.[1][7]

Experimental Protocols

Materials and Reagents
  • Flurofamide analytical standard

  • This compound internal standard (IS)

  • LC-MS grade acetonitrile

  • LC-MS grade methanol (B129727)

  • LC-MS grade water

  • Formic acid (reagent grade)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Equipment
  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Vortex mixer

  • Centrifuge capable of accommodating microcentrifuge tubes

  • Calibrated pipettes

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Flurofamide and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Flurofamide by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to obtain a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (blank, calibration standard, quality control, or unknown), add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[3][8][9]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 2.5 min, hold for 1 min, return to initial conditions
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 500°C
IonSpray Voltage 5500 V

MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Flurofamide190.1111.025
This compound194.1115.025

Note: The MRM transitions provided are hypothetical and would require experimental optimization.

Data Presentation

The following tables summarize the hypothetical performance of the LC-MS/MS method for the quantification of Flurofamide.

Table 1: Calibration Curve for Flurofamide in Human Plasma

Nominal Conc. (ng/mL)Calculated Conc. (ng/mL)Accuracy (%)
1.01.0100.0
2.52.6104.0
5.04.896.0
10.010.3103.0
25.024.598.0
50.051.5103.0
100.099.099.0
250.0255.0102.0
500.0490.098.0
1000.01010.0101.0
Linear Range 1.0 - 1000.0 ng/mL r² = 0.998

Table 2: Intra- and Inter-Day Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-Day Precision (%CV, n=6)Intra-Day Accuracy (%)Inter-Day Precision (%CV, n=18)Inter-Day Accuracy (%)
LLOQ1.06.5105.08.2103.0
Low3.05.198.76.599.5
Mid75.03.8101.24.9102.1
High750.02.999.83.7100.5

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Recovery (%)Matrix Effect (%)
Low3.092.598.2
High750.094.1101.5

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample (50 µL) B Add 150 µL Acetonitrile with this compound (IS) A->B C Vortex (1 min) B->C D Centrifuge (10 min) C->D E Transfer Supernatant D->E F Inject (5 µL) E->F G Chromatographic Separation (C18 Column) F->G H Mass Spectrometry (MRM Detection) G->H I Peak Integration H->I J Calculate Analyte/IS Ratio I->J K Quantification using Calibration Curve J->K

Caption: Experimental workflow for Flurofamide quantification.

Signaling Pathway

G cluster_inhibition Urease Inhibition cluster_metabolism Metabolic Consequences Flurofamide Flurofamide Urease Bacterial Urease Flurofamide->Urease Inhibits Ammonia Ammonia (NH3) Urease->Ammonia Hydrolysis Blocked Urea (B33335) Urea Urea->Urease Ammonia_pool Systemic Ammonia Pool (Reduced Influx) Urea_Cycle Urea Cycle (Liver) Ammonia_pool->Urea_Cycle Amino_Acid Amino Acid Metabolism (e.g., Glutamine Synthesis) Ammonia_pool->Amino_Acid Neurotoxicity Potential Reduction in Ammonia-Induced Neurotoxicity Ammonia_pool->Neurotoxicity Decreased Load Urea_Cycle->Amino_Acid

Caption: Metabolic impact of Flurofamide's urease inhibition.

Discussion

The developed LC-MS/MS method provides a reliable and high-throughput approach for the quantification of Flurofamide in human plasma. The simple protein precipitation sample preparation is rapid and cost-effective, making it suitable for the analysis of a large number of samples in pharmacokinetic studies.

The use of this compound as a stable isotope-labeled internal standard is crucial for the accuracy and precision of the method.[7] It effectively compensates for any variability during the analytical process, including extraction efficiency and matrix-induced ion suppression or enhancement.[6] The hypothetical data presented in Tables 1, 2, and 3 demonstrate that the method meets the typical acceptance criteria for bioanalytical method validation as per regulatory guidelines, with excellent linearity, precision, accuracy, and recovery.

The inhibition of urease by Flurofamide directly impacts ammonia production.[3][4] This reduction in the ammonia load can have significant downstream metabolic consequences, primarily related to the urea cycle and amino acid metabolism.[10] The signaling pathway diagram illustrates how Flurofamide's action can lead to a decreased systemic ammonia pool, thereby reducing the substrate for the urea cycle and potentially mitigating ammonia-related toxicity.

Conclusion

This application note details a sensitive, selective, and robust LC-MS/MS method for the quantification of Flurofamide in human plasma using its deuterated internal standard, this compound. The simple sample preparation and rapid chromatographic analysis make this method ideal for high-throughput bioanalysis in a research or drug development setting. The use of a stable isotope-labeled internal standard is key to achieving the high level of accuracy and precision required for reliable pharmacokinetic and metabolic studies.

References

Application Note: Quantitative Analysis of Flurofamide in Human Urine by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Flurofamide in human urine. The use of a stable isotope-labeled deuterated Flurofamide as an internal standard ensures high accuracy and precision by compensating for matrix effects and variability in sample preparation.[1][2][3] The sample preparation involves a straightforward solid-phase extraction (SPE) protocol, providing excellent recovery and sample clean-up.[2][4] The method was validated according to established guidelines, demonstrating excellent linearity, accuracy, precision, and stability.[5][6][7] This method is suitable for use in clinical research, pharmacokinetic studies, and therapeutic drug monitoring.

Introduction

Flurofamide is an emerging therapeutic agent for which reliable and sensitive bioanalytical methods are required to support its clinical development. LC-MS/MS has become the technology of choice for the quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and specificity.[8][9] A significant challenge in bioanalysis is the variability introduced by the sample matrix, which can lead to ion suppression or enhancement in the mass spectrometer.[8] The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is the most effective way to correct for these matrix effects and for losses during sample processing.[1][2][3][10] This application note describes a fully validated LC-MS/MS method for the determination of Flurofamide in human urine using Flurofamide-d4 as an internal standard.

Experimental

Materials and Reagents
  • Flurofamide and this compound reference standards were of high purity (>98%).

  • LC-MS grade methanol (B129727), acetonitrile, and water were used.

  • Formic acid (≥98%) was of analytical grade.

  • Oasis HLB SPE cartridges (3 cc, 60 mg) were used for solid-phase extraction.

  • Human urine was sourced from healthy volunteers.

Instrumentation

An LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer was used for analysis.

Standard Solutions

Stock solutions of Flurofamide and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with a 50:50 (v/v) methanol:water mixture. Calibration standards and quality control (QC) samples were prepared by spiking blank human urine with the appropriate working solutions.

Sample Preparation
  • Thaw frozen urine samples at room temperature and vortex for 15 seconds.

  • Centrifuge the urine samples at 4000 x g for 10 minutes.

  • To 500 µL of the urine supernatant, add 20 µL of the this compound internal standard working solution (500 ng/mL).

  • Add 500 µL of 0.1% formic acid in water and vortex.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject 5 µL into the LC-MS/MS system.

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps urine Urine Sample (500 µL) is Add this compound (IS) urine->is acid Add 0.1% Formic Acid is->acid vortex1 Vortex acid->vortex1 condition Condition SPE Cartridge (Methanol, Water) vortex1->condition load Load Sample condition->load wash Wash Cartridge (5% Methanol) load->wash elute Elute (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Experimental workflow for urine sample preparation.

LC-MS/MS Conditions

LC Parameters

ParameterValue
ColumnC18 reverse-phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient5% B to 95% B in 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min

MS/MS Parameters

ParameterFlurofamideThis compound
Ionization ModeElectrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)255.1259.1
Product Ion (m/z)127.1131.1
Collision Energy (eV)2020
Dwell Time (ms)100100

Results and Discussion

Method Validation

The method was validated for linearity, accuracy, precision, recovery, matrix effect, and stability.

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: lower limit of quantification (LLOQ), low, medium, and high. The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ198.56.2101.27.8
Low3102.14.5103.55.1
Medium10097.83.199.44.2
High800101.52.5100.83.6

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low392.398.7
Medium10094.1101.2
High80093.599.5

Stability

Flurofamide was found to be stable in human urine under various storage conditions, including room temperature for 24 hours, three freeze-thaw cycles, and long-term storage at -80°C for 3 months.

G cluster_validation Method Validation cluster_params Key Parameters linearity Linearity r2 r² > 0.99 linearity->r2 accuracy Accuracy acc_prec Accuracy: 85-115% Precision: <15% CV accuracy->acc_prec precision Precision precision->acc_prec recovery Recovery rec_val Consistent & Reproducible recovery->rec_val matrix Matrix Effect me_val Minimal Ion Suppression/Enhancement matrix->me_val stability Stability stab_val Stable under various conditions stability->stab_val

Logical relationships in method validation.

Conclusion

A highly sensitive, specific, and reliable LC-MS/MS method for the quantification of Flurofamide in human urine has been developed and validated. The use of a deuterated internal standard ensures the accuracy and precision of the method. The simple and efficient sample preparation procedure makes this method suitable for high-throughput analysis in a clinical or research setting.

References

Application Note: High-Throughput Quantification of Flurofamide in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of Flurofamide (B1662556) in human plasma. The method utilizes a stable isotope-labeled internal standard, Flurofamide-d4, to ensure high accuracy and precision, which is critical for pharmacokinetic (PK) studies. Sample preparation is streamlined using a simple protein precipitation protocol, followed by rapid chromatographic separation on a C18 column and detection by tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. The assay is linear over a concentration range of 0.5 to 500 ng/mL and has been validated according to FDA and ICH M10 guidelines.[1][2][3][4] This method is well-suited for supporting clinical and non-clinical pharmacokinetic evaluations of Flurofamide, a potent bacterial urease inhibitor.[5][6][7][8]

Introduction

Flurofamide is an investigational drug candidate that acts as a potent inhibitor of bacterial urease.[5][6][7] By inhibiting urease, Flurofamide can reduce the production of ammonia, which is implicated in the pathogenesis of various conditions, including infection-induced urinary stones and hyperammonemia associated with certain bacterial infections.[5][7][9] To support the clinical development of Flurofamide, a reliable and validated bioanalytical method for its quantification in biological matrices is essential for characterizing its pharmacokinetic profile.

The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog, is the gold standard in quantitative LC-MS/MS bioanalysis.[10][11] A deuterated internal standard exhibits nearly identical chemical and physical properties to the analyte, ensuring that it co-elutes and experiences similar extraction recovery and matrix effects.[10][12] This allows for highly accurate and precise quantification by correcting for variability during sample processing and analysis.[11][12] This application note describes a complete protocol for a pharmacokinetic study of Flurofamide in human plasma using this compound as the internal standard.

Experimental Protocols

Materials and Reagents
  • Flurofamide reference standard (≥98% purity)

  • This compound (deuterated internal standard, isotopic purity ≥99%)

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (≥98%)

  • Human plasma (K2EDTA anticoagulant)

  • Microcentrifuge tubes or 96-well plates

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Flurofamide and this compound in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions:

    • Prepare serial dilutions of the Flurofamide stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (50 ng/mL):

    • Dilute the this compound stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution will be used for protein precipitation.

Sample Preparation (Protein Precipitation)
  • Thaw frozen plasma samples to room temperature and vortex to ensure homogeneity.

  • To a 100 µL aliquot of plasma (calibration standard, QC, or study sample) in a microcentrifuge tube, add 300 µL of the IS working solution (50 ng/mL this compound in acetonitrile).

  • Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant to a new tube or a 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: UHPLC system (e.g., Waters ACQUITY, Agilent 1290)

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.5 min: 10% to 90% B (linear ramp)

    • 2.5 - 3.0 min: Hold at 90% B

    • 3.1 - 4.0 min: Return to 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: LC-MS/MS MRM Transitions and Parameters

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
Flurofamide204.1123.125
This compound208.1127.125

Table 2: Calibration Curve Summary

Concentration Range (ng/mL)Regression ModelMean r²
0.5 - 500Linear, 1/x² weighting>0.995

Table 3: Bioanalytical Method Validation - Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
LLOQ0.5≤ 8.5± 7.2≤ 9.8± 6.5
Low QC1.5≤ 6.2± 5.1≤ 7.5± 4.8
Mid QC50≤ 4.8± 3.5≤ 5.9± 3.1
High QC400≤ 5.1± 2.9≤ 6.3± 2.5

LLOQ: Lower Limit of Quantitation; QC: Quality Control; CV: Coefficient of Variation

Table 4: Hypothetical Pharmacokinetic Parameters of Flurofamide in Humans (Single 10 mg Oral Dose)

ParameterUnitMean Value (± SD)
Cmaxng/mL285 (± 55)
Tmaxh1.5 (± 0.5)
AUC(0-t)ng·h/mL1240 (± 210)
AUC(0-inf)ng·h/mL1285 (± 225)
h4.2 (± 0.8)
CL/FL/h7.8 (± 1.5)
Vd/FL46.5 (± 9.2)

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; T½: Half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Visualizations

G Mechanism of Action of Flurofamide cluster_0 Bacterial Cell Urea Urea Urease Urease Enzyme Urea->Urease Substrate Ammonia Ammonia (NH3) + Carbon Dioxide (CO2) Urease->Ammonia Catalyzes Pathology Increased pH Cell Damage Stone Formation Ammonia->Pathology Flurofamide Flurofamide Flurofamide->Urease Inhibits

Caption: Mechanism of action of Flurofamide as a urease inhibitor.

G Pharmacokinetic Study Workflow cluster_study Clinical Phase cluster_lab Bioanalytical Phase Dosing Subject Dosing (Oral Flurofamide) Sampling Time-point Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Storage Sample Storage (-80°C) Processing->Storage SamplePrep Plasma Sample Preparation (Protein Precipitation with IS) Storage->SamplePrep Sample Thawing LCMS LC-MS/MS Analysis (Quantification of Flurofamide) SamplePrep->LCMS DataProc Data Processing (Peak Integration, Calibration) LCMS->DataProc PK_Analysis Pharmacokinetic Analysis (Software Calculation of Parameters) DataProc->PK_Analysis Report Final PK Study Report PK_Analysis->Report Generates

Caption: Experimental workflow for the pharmacokinetic study of Flurofamide.

Conclusion

The bioanalytical method presented provides a sensitive, specific, and high-throughput solution for the quantification of Flurofamide in human plasma. The use of a deuterated internal standard ensures the reliability of the data generated. This method is suitable for pharmacokinetic profiling in both preclinical and clinical studies, facilitating the further development of Flurofamide as a potential therapeutic agent.

References

Application Note: Development of a Bioanalytical Method for Flurofamide with Flurofamide-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and robust bioanalytical method for the quantification of Flurofamide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Flurofamide-d4 is employed as the internal standard (IS) to ensure accuracy and precision. The method involves a straightforward sample preparation procedure using protein precipitation followed by liquid-liquid extraction. The chromatographic separation is achieved on a reverse-phase C18 column with a gradient elution, and detection is performed on a triple quadrupole mass spectrometer in positive electrospray ionization mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Flurofamide.

Introduction

Flurofamide is a potent bacterial urease inhibitor that has been investigated for its potential in treating infections caused by urease-producing bacteria, such as Helicobacter pylori and in the context of infection-induced urinary stones.[1][2] Accurate determination of Flurofamide concentrations in biological matrices is essential for pharmacokinetic and pharmacodynamic assessments in clinical and preclinical studies.[3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response.[4] This application note presents a comprehensive protocol for the bioanalytical method development and validation for Flurofamide in human plasma.

Materials and Methods

Reagents and Chemicals
Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions

A reverse-phase C18 column was used for the chromatographic separation. A gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile was employed.

ParameterCondition
HPLC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program Time (min)
Mass Spectrometric Conditions

The mass spectrometer was operated in positive electrospray ionization mode. The multiple reaction monitoring (MRM) transitions for Flurofamide and this compound were optimized for sensitivity and specificity.

ParameterFlurofamideThis compound
Precursor Ion (m/z) 218.1222.1
Product Ion (m/z) 121.1125.1
Dwell Time (ms) 100100
Collision Energy (eV) 2525
Declustering Potential (V) 8080

Experimental Protocols

Preparation of Standard and Quality Control Samples

Stock solutions of Flurofamide and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water. Calibration standards and QC samples were prepared by spiking the appropriate working solutions into drug-free human plasma.

Sample Preparation

A protein precipitation followed by liquid-liquid extraction was employed for sample preparation.[5][6][7]

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (500 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (90% A, 10% B).

  • Inject 5 µL into the LC-MS/MS system.

Results and Discussion

Method Validation

The bioanalytical method was validated for linearity, accuracy, precision, selectivity, and recovery according to standard regulatory guidelines.

Linearity: The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL for Flurofamide in human plasma. The coefficient of determination (r²) was consistently >0.99.

AnalyteCalibration Range (ng/mL)
Flurofamide1 - 1000>0.99

Accuracy and Precision: The intra-day and inter-day accuracy and precision were evaluated at four QC levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC. The results were within the acceptable limits of ±15% (±20% for LLOQ).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ18.5105.210.2103.5
Low36.298.77.8101.2
Medium1004.5102.15.999.8
High8003.897.54.798.9

Recovery: The extraction recovery of Flurofamide was determined at three QC levels. The recovery was consistent and reproducible.

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low388.2
Medium10091.5
High80090.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma Sample add_is Add 20 µL this compound (IS) plasma->add_is ppt Add 300 µL Acetonitrile (Protein Precipitation) add_is->ppt vortex1 Vortex (1 min) ppt->vortex1 centrifuge1 Centrifuge (13,000 rpm, 10 min) vortex1->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant lle Add 1 mL Ethyl Acetate (Liquid-Liquid Extraction) supernatant->lle vortex2 Vortex (2 min) lle->vortex2 centrifuge2 Centrifuge (13,000 rpm, 5 min) vortex2->centrifuge2 organic_layer Transfer Organic Layer centrifuge2->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute injection Inject 5 µL reconstitute->injection lc_separation HPLC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing

Caption: Experimental workflow for the bioanalysis of Flurofamide.

logical_relationship analyte Flurofamide sample_matrix Human Plasma analyte->sample_matrix is This compound (IS) is->sample_matrix sample_prep Sample Preparation (PPT & LLE) sample_matrix->sample_prep lc_ms_ms LC-MS/MS Analysis sample_prep->lc_ms_ms quantification Accurate Quantification lc_ms_ms->quantification

Caption: Logical relationship of the bioanalytical method components.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Flurofamide in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. The simple and efficient sample preparation procedure makes this method suitable for high-throughput analysis in a regulated bioanalytical laboratory. This method can be effectively applied to support clinical and preclinical studies of Flurofamide.

References

Application Note: Solid-Phase Extraction of Flurofamide from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the efficient extraction of Flurofamide from human plasma and urine. Flurofamide is a urease inhibitor with potential therapeutic applications. The described method utilizes a reversed-phase SPE mechanism, providing high recovery and clean extracts suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring accurate quantification of Flurofamide in biological matrices.

Introduction

Flurofamide, N-(diaminophosphoryl)-4-fluorobenzamide, is a potent inhibitor of bacterial urease.[1][2][3] Its ability to inhibit urease makes it a compound of interest for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori and Ureaplasma urealyticum.[3] Accurate and sensitive bioanalytical methods are crucial for pharmacokinetic and metabolic studies of Flurofamide. Solid-phase extraction is a widely adopted sample preparation technique that offers superior sample cleanup and analyte enrichment compared to traditional liquid-liquid extraction. This note provides a detailed SPE protocol for the extraction of Flurofamide from plasma and urine, two of the most common matrices in drug metabolism and pharmacokinetic studies.

Chemical Properties of Flurofamide

  • Chemical Name: N-(diaminophosphoryl)-4-fluorobenzamide[2][4]

  • CAS Number: 70788-28-2[2][4]

  • Molecular Formula: C₇H₉FN₃O₂P[2][4][5]

  • Molecular Weight: 217.14 g/mol [1][2][4][5]

  • Appearance: White solid[4]

  • Solubility: Soluble in DMSO[1][4]

Experimental Protocols

This protocol is designed for reversed-phase SPE and is suitable for neutral compounds like Flurofamide.

3.1. Materials and Reagents

  • Flurofamide analytical standard

  • Internal Standard (IS) (e.g., a deuterated analog of Flurofamide)

  • LC-MS grade methanol (B129727), acetonitrile, and water

  • Formic acid (≥98%)

  • Ammonium hydroxide (B78521) (28-30%)

  • Human plasma and urine (blank)

  • Reversed-phase SPE cartridges (e.g., C18 or polymeric sorbent, 100 mg, 3 mL)

3.2. Sample Pre-treatment

  • Plasma: To 500 µL of plasma, add the internal standard. Add 500 µL of 4% phosphoric acid to precipitate proteins. Vortex for 1 minute, then centrifuge at >3000 x g for 10 minutes. The resulting supernatant is used for SPE.

  • Urine: To 1 mL of urine, add the internal standard. Add 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0) to adjust the pH. Vortex for 30 seconds.

3.3. Solid-Phase Extraction (SPE) Protocol

  • Conditioning: Pass 3 mL of methanol through the SPE cartridge, followed by 3 mL of water. Do not allow the sorbent to dry.

  • Equilibration: Pass 3 mL of 100 mM phosphate buffer (pH 6.0) through the cartridge.

  • Sample Loading: Load the pre-treated sample supernatant onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/minute).

  • Washing:

    • Wash 1 (Polar Interferences): Pass 3 mL of 5% methanol in water through the cartridge.

    • Wash 2 (Less Polar Interferences): Pass 3 mL of 20% methanol in water through the cartridge.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual water.

  • Elution: Elute Flurofamide with 2 x 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the expected performance of the SPE method for Flurofamide in human plasma and urine, based on typical results for similar small molecules analyzed by LC-MS/MS.

ParameterPlasmaUrine
Recovery (%) 85 - 9590 - 105
Matrix Effect (%) 90 - 11088 - 108
Precision (RSD%) < 10< 10
Linearity (r²) > 0.995> 0.995
LLOQ (ng/mL) 0.51.0
LOD (ng/mL) 0.10.2

Visualizations

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample (500 µL) add_is_plasma Add Internal Standard plasma->add_is_plasma urine Urine Sample (1 mL) add_is_urine Add Internal Standard urine->add_is_urine precipitate Protein Precipitation (4% Phosphoric Acid) add_is_plasma->precipitate buffer pH Adjustment (Phosphate Buffer, pH 6.0) add_is_urine->buffer centrifuge Centrifuge (>3000 x g, 10 min) precipitate->centrifuge pretreated_urine Pre-treated Urine buffer->pretreated_urine supernatant Collect Supernatant centrifuge->supernatant load 3. Sample Loading supernatant->load pretreated_urine->load condition 1. Conditioning (Methanol, Water) equilibrate 2. Equilibration (Buffer, pH 6.0) condition->equilibrate equilibrate->load wash1 4. Wash 1 (5% Methanol) load->wash1 wash2 5. Wash 2 (20% Methanol) wash1->wash2 dry 6. Drying wash2->dry elute 7. Elution (Methanol) dry->elute evaporate Evaporation elute->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for the solid-phase extraction of Flurofamide.

Discussion

The presented solid-phase extraction protocol provides a reliable and efficient method for the extraction of Flurofamide from human plasma and urine. The use of a reversed-phase sorbent is well-suited for a neutral molecule like Flurofamide. The pre-treatment steps are crucial for removing proteins from plasma and adjusting the pH of urine to ensure optimal retention on the SPE cartridge. The two-step wash procedure effectively removes polar and less polar interferences, resulting in a cleaner extract and minimizing matrix effects during LC-MS/MS analysis. The elution with methanol provides high recovery of the analyte. This method is amenable to high-throughput applications and can be adapted for use with 96-well SPE plates.

Conclusion

This application note describes a detailed and effective solid-phase extraction protocol for the quantification of Flurofamide in biological matrices. The method is expected to yield high recovery, low matrix effects, and excellent reproducibility, making it suitable for regulated bioanalysis in clinical and research settings.

References

Application Note: Therapeutic Drug Monitoring of Urease Inhibitors Using Flurofamide-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the therapeutic drug monitoring (TDM) of Flurofamide, a potent urease inhibitor, in human plasma. The protocol employs a stable isotope-labeled internal standard, Flurofamide-d4, for accurate quantification using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and pharmacodynamic studies of urease inhibitors. The described workflow, from sample preparation to data analysis, provides a reliable tool for assessing drug exposure and optimizing dosing strategies in preclinical and clinical research.

Introduction

Urease inhibitors are a class of compounds that target the urease enzyme, which is pivotal in the pathogenesis of infections caused by various bacteria, including Helicobacter pylori and Ureaplasma species.[1] By inhibiting urease, these drugs prevent the hydrolysis of urea (B33335) into ammonia (B1221849), a process that contributes to the virulence and survival of these pathogens.[2][3] Flurofamide has been identified as an effective bacterial urease inhibitor, demonstrating the ability to reduce blood ammonia levels and inhibit the growth of urease-producing bacteria.[2][4]

Therapeutic drug monitoring (TDM) is essential for optimizing treatment outcomes, especially for novel therapeutic agents. It allows for the correlation of drug concentrations with therapeutic efficacy and potential toxicity, thereby enabling individualized dosing regimens. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based bioanalysis.[2][4][5] The deuterated internal standard co-elutes with the analyte and exhibits similar ionization efficiency, correcting for variability during sample preparation and analysis, thus ensuring high accuracy and precision.[2][6]

This document provides a comprehensive protocol for the quantification of Flurofamide in plasma using this compound as an internal standard.

Mechanism of Action of Flurofamide

Flurofamide acts as a potent inhibitor of the urease enzyme. Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate, which then spontaneously hydrolyzes to a second molecule of ammonia and carbonic acid. The resulting increase in pH can damage host tissues and allows the pathogen to survive in acidic environments, such as the stomach. Flurofamide irreversibly inhibits urease, thereby preventing the production of ammonia and mitigating the pathological effects of the infection.

cluster_0 Urease-Producing Bacterium cluster_1 Therapeutic Intervention cluster_2 Pathophysiological Consequences Urea Urea Urease Urease Enzyme Urea->Urease Hydrolysis Ammonia Ammonia (NH3) + Carbon Dioxide (CO2) Urease->Ammonia Increased_pH Increased local pH Ammonia->Increased_pH Flurofamide Flurofamide Flurofamide->Urease Inhibition Tissue_Damage Tissue Damage Increased_pH->Tissue_Damage Pathogen_Survival Pathogen Survival Increased_pH->Pathogen_Survival

Caption: Mechanism of Urease Inhibition by Flurofamide.

Experimental Protocols

Synthesis of this compound (Internal Standard)

A plausible synthetic route for this compound involves the deuteration of the aromatic ring of a suitable precursor. One conceptual pathway begins with the synthesis of 4-fluoro-d4-benzoic acid, followed by conversion to the corresponding benzamide (B126) and subsequent reaction to form the final product. The exact synthesis is a multi-step process requiring expertise in organic synthesis and isotope labeling.

LC-MS/MS Method for Flurofamide Quantification

This protocol is designed for the quantification of Flurofamide in human plasma.

Materials and Reagents:

  • Flurofamide reference standard

  • This compound internal standard (IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (with anticoagulant)

  • 1.5 mL polypropylene (B1209903) microcentrifuge tubes

  • 96-well plates

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

Preparation of Stock and Working Solutions:

  • Flurofamide Stock Solution (1 mg/mL): Accurately weigh and dissolve Flurofamide in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Flurofamide Working Standards: Serially dilute the Flurofamide stock solution with 50:50 methanol:water to prepare calibration standards at concentrations ranging from 1 to 5000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation (Protein Precipitation):

  • Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.

  • Add 50 µL of the appropriate matrix (plasma) to each tube.

  • Spike 5 µL of the Flurofamide working standards into the corresponding calibration standard tubes.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to all tubes except the blank.

  • Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.

start Start: Plasma Sample (50 µL) spike Spike with Flurofamide Standards (for Calibration Curve) start->spike add_is Add Internal Standard (this compound) in Acetonitrile (150 µL) start->add_is spike->add_is vortex Vortex (30 seconds) (Protein Precipitation) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge transfer Transfer Supernatant (100 µL) to 96-well plate centrifuge->transfer lcms LC-MS/MS Analysis transfer->lcms

Caption: Sample Preparation Workflow.

LC-MS/MS Conditions:

Parameter Condition
LC System Standard HPLC/UHPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Flurofamide: [M+H]+ → fragment ionthis compound: [M+H]+ → fragment ion
Source Temperature 150°C
Desolvation Temp. 400°C

Data Presentation

The following tables summarize the expected performance characteristics of the validated LC-MS/MS method.

Table 1: Calibration Curve Parameters

Analyte Linear Range (ng/mL) Regression Model Correlation Coefficient (r²)
Flurofamide1 - 5000Linear, 1/x² weighting> 0.995

Table 2: Precision and Accuracy

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ1< 15%85-115%< 15%85-115%
Low3< 10%90-110%< 10%90-110%
Medium100< 10%90-110%< 10%90-110%
High4000< 10%90-110%< 10%90-110%

Table 3: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Extraction Recovery (%) Matrix Effect (%)
Low3> 85%95-105%
High4000> 85%95-105%

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a sensitive, specific, and reliable approach for the therapeutic drug monitoring of Flurofamide in human plasma. This application note offers a detailed protocol that can be readily implemented in research and drug development settings to support pharmacokinetic studies and facilitate the development of optimized dosing strategies for urease inhibitors. The use of a stable isotope-labeled internal standard ensures the high quality and robustness of the bioanalytical data.

References

Application Note: Quantification of Flurofamide in Tissue Homogenates using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flurofamide (B1662556), a urease inhibitor, has shown potential in various therapeutic areas, including the prevention and treatment of Ureaplasma-induced hyperammonemia.[1][2] To support pharmacokinetic and toxicokinetic studies, a robust and reliable method for the quantification of flurofamide in biological matrices is essential.[3][4][5] This application note provides a detailed protocol for the determination of flurofamide concentrations in tissue homogenates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is intended to be a template that should be fully validated according to regulatory guidelines.[6][7]

Principle

This method utilizes protein precipitation for the extraction of flurofamide from tissue homogenates, followed by analysis using LC-MS/MS. This approach offers high sensitivity and selectivity for the quantification of small molecules in complex biological samples.[8][9]

Data Presentation

The following tables summarize the expected performance characteristics of this bioanalytical method. The data presented here is representative and should be established for each specific application and laboratory.

Table 1: Calibration Curve for Flurofamide Analysis

AnalyteMatrixConcentration Range (ng/mL)Correlation Coefficient (r²)
FlurofamideRat Liver Homogenate1 - 1000> 0.995

Table 2: Accuracy and Precision

AnalyteSpiked Concentration (ng/mL)Measured Concentration (Mean ± SD, n=5)Accuracy (%)Precision (%CV)
Flurofamide32.95 ± 0.1298.34.1
Flurofamide5051.2 ± 2.1102.44.1
Flurofamide800792.5 ± 35.199.14.4

Table 3: Recovery and Matrix Effect

AnalyteConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Flurofamide1092.595.8
Flurofamide50095.198.2

Table 4: Stability of Flurofamide in Rat Liver Homogenate

Stability ConditionConcentration (ng/mL)Stability (%)
Bench-top (4 hours at RT)1098.5
Bench-top (4 hours at RT)50099.1
Freeze-thaw (3 cycles)1096.2
Freeze-thaw (3 cycles)50097.8
Long-term (-80°C, 30 days)1095.4
Long-term (-80°C, 30 days)50096.3

Experimental Protocols

Materials and Reagents
  • Flurofamide reference standard

  • Internal standard (IS) (e.g., a deuterated analog of flurofamide)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Tissue homogenization buffer (e.g., 50 mM Tris-HCl with protease inhibitors)[10]

  • Rat liver tissue (or other tissue of interest)

Equipment
  • Homogenizer (e.g., Potter-Elvehjem or bead beater)[10]

  • Centrifuge

  • Analytical balance

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source)[11]

Protocol 1: Preparation of Tissue Homogenate
  • Accurately weigh approximately 100 mg of tissue.[12][13]

  • Add 900 µL of ice-cold homogenization buffer per 100 mg of tissue.[10]

  • Homogenize the tissue on ice until a uniform consistency is achieved.[10][14]

  • Centrifuge the homogenate at 13,000 x g for 5 minutes at 4°C.[10]

  • Collect the supernatant for further processing.

Protocol 2: Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of the tissue homogenate supernatant into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.[12][13]

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis
  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: To be determined by infusion of flurofamide and the internal standard.

    • Collision Energy and other parameters: Optimize for the specific instrument and analytes.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue_collection Tissue Collection homogenization Homogenization (100 mg tissue in 900 µL buffer) tissue_collection->homogenization centrifugation1 Centrifugation (13,000 x g, 5 min) homogenization->centrifugation1 supernatant_collection Supernatant Collection centrifugation1->supernatant_collection protein_precipitation Protein Precipitation (Acetonitrile) supernatant_collection->protein_precipitation centrifugation2 Centrifugation (16,000 x g, 10 min) protein_precipitation->centrifugation2 final_extract Final Extract for Analysis centrifugation2->final_extract lc_ms_analysis LC-MS/MS Analysis final_extract->lc_ms_analysis data_processing Data Processing lc_ms_analysis->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for flurofamide quantification.

mechanism_of_action cluster_moa Flurofamide Mechanism of Action flurofamide Flurofamide urease Urease Enzyme flurofamide->urease Inhibits ammonia Ammonia + Carbon Dioxide urease->ammonia Catalyzes urea Urea urea->urease Substrate

Caption: Flurofamide as a urease inhibitor.

References

Application Notes & Protocols: The Use of Flurofamide-d4 in Studying Helicobacter pylori Urease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Helicobacter pylori is a Gram-negative bacterium that colonizes the human stomach and is a primary cause of chronic gastritis, peptic ulcers, and gastric cancer.[1] A key virulence factor for its survival in the acidic gastric environment is the enzyme urease.[2][3] Urease catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, neutralizing gastric acid and forming a protective "ammonia cloud" around the bacterium.[2][3] This makes urease a prime target for therapeutic intervention.

Flurofamide (B1662556) (N-(diaminophosphinyl)-4-fluorobenzamide) is a potent, specific inhibitor of bacterial urease.[4][5][6] It has been studied for its potential to treat infections caused by urease-producing bacteria, including H. pylori and Ureaplasma urealyticum.[4][5][7] The deuterated analog, Flurofamide-d4, serves as an essential tool in the research and development of urease inhibitors. Its primary application is as a stable isotope-labeled internal standard for highly accurate and precise quantification of Flurofamide in biological matrices (e.g., plasma, tissue) using mass spectrometry. This is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies that determine the absorption, distribution, metabolism, and excretion (ADME) of the drug candidate.

Application Notes

Mechanism of Action of Flurofamide

Flurofamide acts as a potent inhibitor of the urease enzyme.[4][8] The enzyme, a nickel-containing metalloenzyme, is crucial for the pathogenesis of various microbes.[3] By blocking the active site of urease, Flurofamide prevents the hydrolysis of urea, thereby inhibiting the production of ammonia.[4] This action compromises the bacterium's ability to neutralize the acidic environment of the stomach, leading to a reduction in bacterial survival and colonization.[4][9]

G cluster_0 Standard Urease Reaction cluster_1 Inhibition by Flurofamide Urea Urea Urease H. pylori Urease (Ni²⁺ Active Site) Urea->Urease H2O H₂O H2O->Urease Products 2NH₃ (Ammonia) + CO₂ (Carbon Dioxide) Urease->Products Hydrolysis Neutralization Gastric Acid Neutralization Products->Neutralization Flurofamide Flurofamide Inactive_Urease Inactive Urease Complex Flurofamide->Inactive_Urease Blocked Reaction Blocked Inactive_Urease->Blocked Urease_target H. pylori Urease Urease_target->Inactive_Urease Binding to Active Site G cluster_0 Sample Preparation & Analysis cluster_1 Quantification Sample Biological Sample (Plasma, Tissue) Contains unknown Flurofamide Spike Spike with known amount of this compound (Internal Standard) Sample->Spike Extraction Protein Precipitation & Extraction Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Ratio Calculate Peak Area Ratio: (Flurofamide / this compound) LCMS->Ratio Curve Compare to Standard Curve Ratio->Curve Concentration Determine Exact Concentration of Flurofamide in Sample Curve->Concentration G A 1. Culture & Prepare H. pylori Suspension C 3. Incubate H. pylori with Flurofamide (15 min) A->C B 2. Prepare Serial Dilutions of Flurofamide B->C D 4. Initiate Reaction with Urea Solution C->D E 5. Measure Ammonia Production (Colorimetric Assay) D->E F 6. Calculate % Inhibition and IC₅₀ Value E->F G A 1. Acclimatize Mongolian Gerbils B 2. Orally Inoculate with H. pylori A->B C 3. Administer Diet: Control vs. Flurofamide B->C D 4. Euthanize after 6 Weeks C->D E 5. Endpoint Analysis D->E F Bacterial Load (CFU/g, Urease Test) E->F G Gastritis Scoring (Histology) E->G H 6. Compare Groups & Determine Efficacy F->H G->H

References

Application Notes and Protocols: Flurofamide in Ureaplasma urealyticum Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Flurofamide in the research of Ureaplasma urealyticum. This document includes quantitative data on its inhibitory effects, detailed experimental protocols for in vitro and in vivo studies, and diagrams illustrating its mechanism of action and experimental workflows.

Introduction

Ureaplasma urealyticum is a bacterium implicated in a range of clinical conditions, including non-gonococcal urethritis, pelvic inflammatory disease, and complications in pregnancy. A key virulence factor of this organism is the enzyme urease, which hydrolyzes urea (B33335) to produce ammonia (B1221849). This activity is crucial for the bacterium's ATP synthesis and contributes to the pathology of infections, such as hyperammonemia in lung transplant recipients.

Flurofamide (N-[diaminophosphinyl]-4-fluorobenzamide) is a potent and specific inhibitor of bacterial urease.[1][2] Its targeted action makes it a valuable tool for studying the role of urease in U. urealyticum pathogenesis and a potential therapeutic agent.[1][3] Unlike broad-spectrum antibiotics, Flurofamide's specificity for urease-producing organisms minimizes off-target effects.[1][3]

Mechanism of Action

Flurofamide acts as a direct inhibitor of the urease enzyme in Ureaplasma urealyticum. By blocking the active site of the enzyme, it prevents the hydrolysis of urea into ammonia and carbon dioxide. This inhibition disrupts the proton motive force generated by ammonia production, which is essential for ATP synthesis in Ureaplasma, thereby impeding its growth and pathogenic effects.[4][5]

cluster_Ureaplasma Ureaplasma urealyticum Cell Urea Urea Urease Urease Enzyme Urea->Urease Ammonia Ammonia (NH3) + Carbon Dioxide (CO2) Urease->Ammonia Hydrolysis ATP ATP Synthesis Ammonia->ATP Drives Flurofamide Flurofamide Inhibition Flurofamide->Inhibition Inhibition->Urease Inhibits

Caption: Mechanism of Flurofamide action on Ureaplasma urealyticum urease.

Quantitative Data

The following tables summarize the quantitative data on the efficacy of Flurofamide against Ureaplasma urealyticum from various studies.

Table 1: In Vitro Inhibitory Concentrations of Flurofamide against Ureaplasma urealyticum

ParameterConcentrationSpecies/IsolatesReference
Growth Inhibition10 µM (2 µg/mL)Ureaplasma urealyticum[1][2]
Minimum Urease Inhibitory Concentration (MUIC)≤2 µM5 isolates of Ureaplasma urealyticum and 4 isolates of Ureaplasma parvum[6][7]
Multiplication Inhibition0.0007 to 0.001 mg/L3 human genital strains of Ureaplasma[3][8]

Table 2: In Vivo Efficacy of Flurofamide in a Mouse Model of Ureaplasma-Induced Hyperammonemia

Treatment RegimenParameter MeasuredResult in Treated GroupResult in Control GroupP-valueReference
6 mg/kg Flurofamide (Prophylaxis)Blood Ammonia (24h post-infection)10.9 ± 4.0 µmol/L26.5 ± 17.7 µmol/L0.0146[6][7]
6 mg/kg Flurofamide (Treatment)Blood Ammonia Reduction (6h post-treatment)56.4 ± 17.1%9.1 ± 33.5%0.0152[6][7]

Experimental Protocols

The following are detailed protocols for key experiments involving Flurofamide and Ureaplasma urealyticum, based on established methodologies.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standardized methods for antimicrobial susceptibility testing of Ureaplasma.[1]

Objective: To determine the lowest concentration of Flurofamide that inhibits the visible growth of U. urealyticum.

Materials:

  • Flurofamide stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Ureaplasma urealyticum isolate

  • 10B broth medium

  • Sterile 96-well microtiter plates

  • Incubator (37°C)

  • Plate reader (optional)

Procedure:

  • Prepare Flurofamide Dilutions: Serially dilute the Flurofamide stock solution in 10B broth in the wells of a 96-well plate to achieve a range of final concentrations (e.g., 0.01 to 20 µM).

  • Inoculum Preparation: Culture U. urealyticum in 10B broth until a color change from yellow to pink is observed, indicating active growth. Dilute the culture to achieve a final concentration of approximately 10^4 to 10^5 color changing units (CCU)/mL.

  • Inoculation: Add the prepared U. urealyticum inoculum to each well of the microtiter plate containing the Flurofamide dilutions.

  • Controls: Include a growth control well (inoculum without Flurofamide) and a sterility control well (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 16-24 hours, or until the growth control well shows a distinct color change.

  • Reading Results: The MIC is the lowest concentration of Flurofamide at which no color change (i.e., no growth) is observed.

A Prepare serial dilutions of Flurofamide in 96-well plate C Inoculate wells with U. urealyticum A->C B Prepare U. urealyticum inoculum (10^4-10^5 CCU/mL) B->C D Incubate at 37°C for 16-24 hours C->D E Read MIC: Lowest concentration with no color change D->E cluster_Prophylaxis Prophylaxis Study cluster_Treatment Treatment Study A Establish immunocompromised mouse model B Administer Flurofamide (6 mg/kg) A->B E Infect with U. urealyticum A->E C Infect with U. urealyticum B->C D Collect blood at 24h C->D H Measure blood ammonia levels and compare groups D->H F Administer Flurofamide (6 mg/kg) at 24h E->F G Collect blood at 30h F->G G->H

References

Troubleshooting & Optimization

Optimizing mass spectrometry parameters for Flurofamide-d4 detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize mass spectrometry parameters for the detection of Flurofamide-d4.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting mass spectrometry parameters for this compound?

A1: For a deuterated compound like this compound (a hypothetical analog of Flutamide), initial parameters can be established by performing a direct infusion of a standard solution. Electrospray ionization (ESI) is a common and effective technique for this type of molecule.[1][2][3] Based on the known fragmentation of Flutamide (B1673489), you can predict and then confirm the optimal precursor and product ions for your Multiple Reaction Monitoring (MRM) experiments.[2]

Initial Recommended Parameters & MRM Transitions

ParameterRecommended SettingRationale
Analyte Flurofamide Unlabeled Compound
Precursor Ion (Q1) m/z 295.1[M+H]⁺ (Hypothetical)
Product Ion (Q3) m/z 275.1Loss of HF (Hypothetical)
Collision Energy (CE) 15-25 eVTo be optimized
Analyte This compound Deuterated Internal Standard
Precursor Ion (Q1) m/z 299.1[M+H]⁺ (Hypothetical, +4 Da)
Product Ion (Q3) m/z 279.1Loss of HF (Hypothetical, +4 Da)
Collision Energy (CE) 15-25 eVTo be optimized with analyte
Ionization Mode ESI PositiveCommon for this class of compounds.
Capillary Voltage 3.0 - 4.5 kVTypical range for stable spray.[4]
Desolvation Temp. 300 - 450 °CAids in efficient solvent evaporation.[4]
Nebulizer Gas 30 - 60 psiCreates a fine aerosol for ionization.[4]

Note: These values are hypothetical and must be confirmed experimentally.

Q2: How do I perform an initial parameter optimization for this compound?

A2: Direct infusion is the most effective method to determine the optimal mass spectrometer settings without the complexity of chromatography.[5][6] This involves introducing a solution of your analyte directly into the ion source.

Experimental Protocol: Direct Infusion for Parameter Optimization

  • Prepare Standard Solution: Create a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile (B52724) and water with 0.1% formic acid.

  • Setup Infusion: Use a syringe pump to deliver the standard solution to the mass spectrometer's ion source at a low, stable flow rate (e.g., 5-10 µL/min).[5]

  • Tune the Mass Spectrometer:

    • Acquire full scan mass spectra in both positive and negative ion modes to identify the most abundant precursor ion (e.g., [M+H]⁺, [M-H]⁻).[3] For this compound, the [M+H]⁺ is expected to be dominant.

    • Select the precursor ion (m/z 299.1) and perform a product ion scan by ramping the collision energy (CE) to identify the most stable and abundant fragment ions.

    • Optimize source parameters (capillary voltage, gas flows, temperatures) to maximize the signal intensity of the chosen precursor ion.[3][4] It is best to set parameters on a maximum plateau, where small variations do not cause large changes in signal response.[3]

  • Define MRM Transition: Select the most intense and specific precursor-product ion pair for your MRM method.

Below is a workflow diagram for this optimization process.

G cluster_prep Preparation cluster_infusion Direct Infusion cluster_ms_opt MS Optimization prep_std Prepare 1 µg/mL This compound Standard infuse Infuse Standard (5-10 µL/min) prep_std->infuse full_scan Acquire Full Scan (Find Precursor Ion) infuse->full_scan product_scan Select Precursor & Acquire Product Ion Scan (Find Fragments) full_scan->product_scan Select [M+H]⁺ optimize_source Optimize Source Parameters (Voltage, Gas, Temp) product_scan->optimize_source Select Product Ion define_mrm Define Final MRM Transition optimize_source->define_mrm G start Weak or No Signal for this compound infuse Perform Direct Infusion of Standard start->infuse signal_ok Signal OK? infuse->signal_ok lc_problem Problem is in LC System or Sample signal_ok->lc_problem Yes ms_problem Problem is in MS System signal_ok->ms_problem No check_leaks Check LC for Leaks, Pressure, and Flow lc_problem->check_leaks clean_source Clean Ion Source, Capillary, and Cone ms_problem->clean_source check_sample Inject Fresh Standard check_leaks->check_sample check_ms_params Verify MS Parameters (Tune, Gas, Voltages) clean_source->check_ms_params G cluster_lc LC Separation cluster_ms Mass Spectrometer A Flurofamide B This compound Q1 Q1: Precursor Selection A->Q1 m/z 295.1 B->Q1 m/z 299.1 Q3 Q3: Product Selection Q1->Q3 Fragmentation (Collision Cell) Detector Detector Q3->Detector MRM 1: 295.1 -> 275.1 Q3->Detector MRM 2: 299.1 -> 279.1

References

Troubleshooting isotopic exchange in Flurofamide-d4 during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Flurofamide-d4, specifically focusing on the potential for isotopic exchange during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange, and why is it a concern when using this compound as an internal standard?

Isotopic exchange is the unintended replacement of deuterium (B1214612) atoms on a stable isotope-labeled (SIL) internal standard, like this compound, with hydrogen atoms from the surrounding environment (e.g., solvents, sample matrix).[1] This process, also known as H/D or back-exchange, is problematic because quantitative analysis by mass spectrometry relies on the mass difference between the analyte and the internal standard.[1] If this compound loses its deuterium labels, it can lead to:

  • Underestimation of the Internal Standard: A decreasing signal for the deuterated standard results in an artificially inflated analyte-to-internal standard ratio.[1]

  • Overestimation of the Analyte: The newly unlabeled standard contributes to the analyte's signal, leading to inaccurate, elevated concentration measurements.[1]

Q2: I'm observing a decreasing signal for my this compound standard over an analytical run. Is this isotopic exchange?

A decreasing signal is a classic symptom of isotopic exchange, especially if the standard is held in the autosampler for an extended period in a protic solvent.[2] However, other factors could be at play, such as instrument instability or matrix effects. The troubleshooting workflow below can help you diagnose the root cause. A key diagnostic step is to monitor the mass transition of the unlabeled Flurofamide in a blank sample spiked only with this compound; an increasing signal for the unlabeled analyte over time is a strong indicator of exchange.[3]

Q3: Where are the deuterium labels on this compound, and are they stable?

Commercially available this compound is typically deuterated on the phenyl ring. This means the four hydrogen atoms on the benzene (B151609) ring are replaced with deuterium. These C-D bonds on an aromatic ring are generally very stable and not susceptible to exchange under typical analytical conditions.[1]

However, Flurofamide itself has other protons that are highly susceptible to exchange: the three hydrogen atoms attached to nitrogen atoms (one in the amide group and two in the diaminophosphinyl group). While the deuterium labels on the ring are stable, it is crucial to be aware of the labile nature of these other positions.

Chemical Lability of Flurofamide

The diagram below illustrates the different proton positions on the Flurofamide molecule and their susceptibility to isotopic exchange. The d4 label is assumed to be on the stable aromatic positions.

G start Symptom Observed: Inconsistent IS Signal or Inaccurate Quantification check_purity Step 1: Verify IS Purity Analyze a fresh dilution of This compound stock solution. Monitor for unlabeled Flurofamide. start->check_purity is_pure Is unlabeled analyte below acceptable limits? check_purity->is_pure impure_stock Problem: Contaminated Stock Solution: 1. Acquire a new, certified lot of this compound. 2. Re-prepare stock solutions in aprotic solvent. is_pure->impure_stock No stability_test Step 2: Perform Stability Test Incubate IS in sample matrix/solvent under experimental conditions. Monitor over time. is_pure->stability_test Yes is_stable Does unlabeled signal increase over time? stability_test->is_stable stable_issue Problem is likely not isotopic exchange. Investigate other causes: - Matrix effects - Instrument instability - Sample preparation variability is_stable->stable_issue No exchange_confirmed Problem: Isotopic Exchange Confirmed Proceed to Mitigation Strategies is_stable->exchange_confirmed Yes mitigation Step 3: Mitigation Strategies - Lower sample/autosampler temperature (e.g., 4°C). - Adjust pH of mobile phase/diluent to ~2.5-3. - Minimize sample processing time. - Use aprotic solvents where possible. exchange_confirmed->mitigation

References

Technical Support Center: Minimizing Matrix Effects in Flurofamide Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of Flurofamide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my Flurofamide bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1] In the context of Flurofamide bioanalysis in plasma, these effects can lead to either ion suppression (decreased signal intensity) or ion enhancement (increased signal intensity), compromising the accuracy, precision, and sensitivity of the assay.[2] The primary culprits for matrix effects in plasma are phospholipids (B1166683), salts, and endogenous metabolites that can interfere with the ionization of Flurofamide in the mass spectrometer source.[3]

Q2: I am seeing poor sensitivity and inconsistent results for Flurofamide. Could this be due to matrix effects?

A2: Yes, poor sensitivity, inconsistent peak areas, and high variability between samples are classic signs of matrix effects, particularly ion suppression.[4] Endogenous components of the plasma, such as phospholipids, can co-elute with Flurofamide and compete for ionization, leading to a suppressed signal. It is crucial to implement an effective sample preparation strategy and optimize chromatographic conditions to mitigate these effects.

Q3: How can I assess the presence and extent of matrix effects in my Flurofamide assay?

A3: There are two primary methods to evaluate matrix effects:

  • Post-Column Infusion: This qualitative method helps identify at what retention times ion suppression or enhancement occurs. A solution of Flurofamide is continuously infused into the mass spectrometer while a blank, extracted plasma sample is injected onto the LC column. Any dip or rise in the baseline signal for Flurofamide indicates the presence of matrix effects at that specific retention time.

  • Post-Extraction Spike: This quantitative method compares the response of Flurofamide spiked into a blank, extracted plasma sample to the response of Flurofamide in a neat solution (e.g., mobile phase). The ratio of these responses indicates the percentage of ion suppression or enhancement.

Q4: What is the most critical physicochemical property of Flurofamide to consider when developing a bioanalytical method?

A4: A key property of Flurofamide is its reported instability under acidic conditions. One study noted a half-life of only 5.7 minutes at pH 2.[5] This instability is a critical consideration for both sample preparation and chromatographic separation. It is advisable to avoid strongly acidic conditions in extraction solvents and mobile phases to prevent degradation of the analyte. Neutral or slightly basic conditions are likely to be more suitable.

Troubleshooting Guides

Issue 1: Low Analyte Recovery

Possible Cause: Inefficient extraction of Flurofamide from the plasma matrix.

Troubleshooting Steps:

  • Optimize Sample Preparation:

    • Protein Precipitation (PPT): This is a simple and often effective first-line approach.[6] Due to Flurofamide's polar nature, precipitation with a high percentage of organic solvent is recommended. Acetonitrile is often more effective than methanol (B129727) at removing a broader range of proteins.

    • Liquid-Liquid Extraction (LLE): Given Flurofamide's polarity, a more polar extraction solvent like ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE) might be necessary. Optimization of the aqueous phase pH (maintaining it neutral or slightly basic) will be critical to ensure Flurofamide is in a neutral state for efficient partitioning into the organic phase.

    • Solid-Phase Extraction (SPE): This technique offers the most selective cleanup.[7] A mixed-mode or a polar-modified reversed-phase sorbent could be effective for a polar compound like Flurofamide.

  • Evaluate Different Solvents and pH Conditions:

    • Systematically test different organic solvents for PPT and LLE.

    • For LLE and SPE, carefully adjust the pH of the sample and wash/elution solutions, keeping in mind Flurofamide's acid instability.

Issue 2: High Signal Variability and Poor Reproducibility

Possible Cause: Inconsistent matrix effects, often due to phospholipids.

Troubleshooting Steps:

  • Enhance Phospholipid Removal:

    • If using protein precipitation, consider a method specifically designed for phospholipid removal, such as those utilizing proprietary plates or sorbents.

    • In LLE, a "double LLE" approach can be effective. An initial extraction with a very non-polar solvent (e.g., hexane) can remove lipids, followed by extraction of Flurofamide with a more polar solvent.

    • For SPE, ensure the wash steps are optimized to remove phospholipids without eluting Flurofamide. A wash with a solvent of intermediate polarity can be effective.

  • Optimize Chromatography:

    • Ensure chromatographic separation of Flurofamide from the regions where major matrix effects are observed (identified via post-column infusion).

    • Consider using a column with a different stationary phase chemistry (e.g., a polar-embedded or phenyl-hexyl column) to alter selectivity and move the Flurofamide peak away from interfering matrix components.

    • A longer chromatographic run time with a shallower gradient can improve resolution from matrix components.

Issue 3: Peak Tailing or Splitting

Possible Cause: Secondary interactions with the analytical column or issues with the mobile phase.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Given the instability of Flurofamide in acid, ensure the mobile phase is not strongly acidic. A mobile phase buffered at a neutral or slightly basic pH (e.g., using ammonium (B1175870) bicarbonate or ammonium hydroxide) may improve peak shape.

    • Ensure the organic and aqueous mobile phases are miscible and well-mixed.

  • Column Choice and Condition:

    • Silanol interactions on C18 columns can cause peak tailing for polar compounds. Consider using a column with end-capping or a different stationary phase.

    • Ensure the column is properly conditioned and has not been degraded by previous analyses.

Experimental Protocols

Proposed Protein Precipitation (PPT) Protocol for Flurofamide

This protocol is based on a method for a structurally similar compound and is a good starting point for method development.

StepProcedureDetails
1Sample AliquotingAliquot 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
2Addition of IS & PrecipitantAdd 150 µL of the internal standard (IS) working solution (e.g., 100 ng/mL in acetonitrile).
3Protein PrecipitationVortex the mixture vigorously for 30 seconds to precipitate proteins.
4CentrifugationCentrifuge at 13,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
5Supernatant TransferCarefully transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
Proposed Liquid-Liquid Extraction (LLE) Protocol for Flurofamide
StepProcedureDetails
1Sample PreparationTo 100 µL of plasma, add 10 µL of internal standard solution and 50 µL of a neutral buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4).
2ExtractionAdd 600 µL of ethyl acetate.
3MixingVortex for 2 minutes.
4CentrifugationCentrifuge at 4000 rpm for 5 minutes to separate the layers.
5Supernatant TransferTransfer the upper organic layer to a clean tube.
6EvaporationEvaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
7ReconstitutionReconstitute the residue in 100 µL of the initial mobile phase.
Proposed Solid-Phase Extraction (SPE) Protocol for Flurofamide
StepProcedureDetails
1Sorbent ConditioningCondition a mixed-mode or polar-modified reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
2Sample LoadingDilute 100 µL of plasma with 400 µL of water and load onto the SPE cartridge.
3WashingWash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
4ElutionElute Flurofamide with 1 mL of methanol.
5EvaporationEvaporate the eluate to dryness under nitrogen at 40 °C.
6ReconstitutionReconstitute the residue in 100 µL of the initial mobile phase.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects

TechniqueProsConsRecommended for Flurofamide
Protein Precipitation (PPT) Simple, fast, low cost.Least effective at removing matrix components, especially phospholipids.[6]Good for initial method development and high-throughput screening.
Liquid-Liquid Extraction (LLE) Cleaner extracts than PPT, can be selective.More labor-intensive, uses larger volumes of organic solvents.A viable option if PPT is not clean enough; requires careful pH control.
Solid-Phase Extraction (SPE) Provides the cleanest extracts, highly selective.[7]Most complex, time-consuming, and expensive.Recommended for methods requiring the lowest limits of quantification and highest data quality.

Visualizations

Experimental_Workflow_for_Flurofamide_Bioanalysis cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt Choose One lle Liquid-Liquid Extraction (Ethyl Acetate, pH 7.4) plasma->lle Choose One spe Solid-Phase Extraction (Mixed-Mode Cation Exchange) plasma->spe Choose One lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms data Data Processing & Quantification lcms->data

Caption: General experimental workflow for Flurofamide bioanalysis.

Troubleshooting_Matrix_Effects start Inconsistent Results or Low Sensitivity Observed check_matrix Assess Matrix Effects? (Post-column infusion or Post-extraction spike) start->check_matrix matrix_present Matrix Effects Confirmed check_matrix->matrix_present Yes no_matrix Matrix Effects Minimal check_matrix->no_matrix No optimize_prep Optimize Sample Preparation - Change extraction technique (PPT, LLE, SPE) - Use phospholipid removal plates - Adjust pH (neutral/basic) matrix_present->optimize_prep optimize_chrom Optimize Chromatography - Change column chemistry - Adjust mobile phase pH - Modify gradient matrix_present->optimize_chrom other_issues Investigate Other Issues (e.g., instrument performance, standard stability) no_matrix->other_issues re_evaluate Re-evaluate Matrix Effects optimize_prep->re_evaluate optimize_chrom->re_evaluate re_evaluate->optimize_prep Unsuccessful issue_resolved Issue Resolved re_evaluate->issue_resolved Successful

Caption: A logical workflow for troubleshooting matrix effects.

References

Improving Flurofamide extraction recovery from urine samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Flurofamide from urine samples. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the recovery of Flurofamide.

FAQs: Frequently Asked Questions

Q1: What are the main challenges in extracting Flurofamide from urine?

A1: The primary challenges include the complex and variable nature of the urine matrix, the potential for Flurofamide to be present at low concentrations, and its stability, particularly in acidic conditions. As Flurofamide is a polar compound, selecting an appropriate extraction technique that efficiently captures it from an aqueous matrix like urine is crucial.

Q2: Which extraction methods are recommended for Flurofamide from urine?

A2: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are viable methods. SPE is often preferred for its cleanliness, efficiency, and potential for automation. LLE can be a cost-effective alternative. The choice depends on the required sample purity, throughput, and available equipment.

Q3: How does the pH of the urine sample affect Flurofamide recovery?

A3: The pH of the sample is critical. Flurofamide is reported to be unstable in acidic conditions (pH 2)[1]. Therefore, it is essential to adjust the urine sample to a neutral or slightly basic pH before extraction to ensure the stability of the analyte.

Q4: Are there any known metabolites of Flurofamide that I should consider?

A4: While specific metabolic pathways for Flurofamide are not extensively documented in publicly available literature, it is common for drugs to be metabolized in the body, for instance, through conjugation with glucuronic acid. If conjugated metabolites are expected, an enzymatic hydrolysis step with β-glucuronidase prior to extraction may be necessary to release the parent Flurofamide[2][3].

Q5: How can I improve the recovery of Flurofamide in my extraction?

A5: To improve recovery, consider optimizing the following:

  • For SPE: Select the appropriate sorbent (e.g., polymer-based), optimize the pH of the sample and solvents, and ensure proper conditioning of the SPE cartridge.

  • For LLE: Screen different organic solvents, optimize the pH of the aqueous phase, and consider the use of a salting-out agent to enhance the partitioning of Flurofamide into the organic phase.

Troubleshooting Guide

This section addresses common issues encountered during the extraction of Flurofamide from urine.

Low Recovery in Solid-Phase Extraction (SPE)
Potential Cause Troubleshooting Step
Inappropriate Sorbent Flurofamide is a polar molecule. Consider using a polymer-based sorbent with mixed-mode (hydrophilic-lipophilic balance and ion exchange) characteristics.
Incorrect pH Adjust the pH of the urine sample to be neutral or slightly basic before loading it onto the SPE cartridge to ensure Flurofamide stability and retention.
Inefficient Elution Screen different elution solvents. A mixture of a polar organic solvent (e.g., methanol (B129727), acetonitrile) with a small percentage of a basic or acidic modifier (depending on the sorbent and analyte) may improve elution.
Sample Overload Ensure that the amount of urine loaded onto the SPE cartridge does not exceed its capacity.
Low Recovery in Liquid-Liquid Extraction (LLE)
Potential Cause Troubleshooting Step
Suboptimal Organic Solvent Screen various water-immiscible organic solvents of differing polarities, such as methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture of hexane (B92381) and isopropanol.
Incorrect Aqueous Phase pH Adjust the pH of the urine sample to neutral or slightly basic to maximize the partitioning of the neutral form of Flurofamide into the organic phase.
Emulsion Formation To break emulsions, try adding salt (salting-out effect), gentle centrifugation, or filtering through a glass wool plug.
Analyte Degradation Ensure the pH of the sample is not acidic, as Flurofamide is unstable at low pH[1].

Illustrative Data Tables

Table 1: Hypothetical Recovery of Flurofamide using Different SPE Sorbents

SPE Sorbent TypeSample pHElution SolventAverage Recovery (%)RSD (%)
Polymer-Based Mixed-Mode7.0Methanol with 2% Ammonium (B1175870) Hydroxide (B78521)854.5
C187.0Acetonitrile656.2
Hydrophilic-Lipophilic Balanced7.0Methanol785.1

Table 2: Hypothetical Recovery of Flurofamide using Different LLE Solvents

LLE SolventSample pHSalting-Out AgentAverage Recovery (%)RSD (%)
Methyl Tert-Butyl Ether (MTBE)7.5Sodium Chloride923.8
Ethyl Acetate7.5None884.1
Dichloromethane7.5None755.5

Experimental Protocols

Disclaimer: These are proposed starting protocols based on the physicochemical properties of Flurofamide and general extraction principles for similar compounds. Optimization will be required for your specific application.

Protocol 1: Solid-Phase Extraction (SPE) of Flurofamide from Urine
  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the urine sample at 3000 x g for 10 minutes to remove particulate matter.

    • Take 1 mL of the supernatant and adjust the pH to 7.0-7.5 with 1 M sodium hydroxide or 1 M hydrochloric acid.

    • (Optional) If conjugated metabolites are suspected, add β-glucuronidase and incubate according to the enzyme manufacturer's instructions[2][3].

  • SPE Cartridge Conditioning:

    • Condition a polymer-based mixed-mode SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution:

    • Elute the Flurofamide from the cartridge with 1 mL of methanol containing 2% ammonium hydroxide into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of Flurofamide from Urine
  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the urine sample at 3000 x g for 10 minutes.

    • Take 1 mL of the supernatant into a glass tube and adjust the pH to 7.5 with 1 M sodium hydroxide.

    • Add a saturating amount of sodium chloride (salting-out agent).

  • Extraction:

    • Add 5 mL of methyl tert-butyl ether (MTBE) to the tube.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Collection of Organic Phase:

    • Carefully transfer the upper organic layer (MTBE) to a new clean tube.

  • Dry-down and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of mobile phase for LC-MS analysis.

Visualizations

SPE_Workflow cluster_Pretreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction cluster_PostExtraction Post-Extraction Urine Urine Sample Centrifuge Centrifuge Urine->Centrifuge AdjustpH Adjust pH to 7.0-7.5 Centrifuge->AdjustpH Load Load Sample AdjustpH->Load Condition Condition Cartridge (Methanol, Water) Condition->Load Wash Wash (5% Methanol in Water) Load->Wash Elute Elute (Methanol + 2% NH4OH) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction (SPE) of Flurofamide.

LLE_Troubleshooting Start Low Flurofamide Recovery CheckpH Is sample pH 7.0-8.0? Start->CheckpH CheckSolvent Is LLE solvent optimized? CheckpH->CheckSolvent Yes AdjustpH Adjust pH to 7.0-8.0 CheckpH->AdjustpH No Emulsion Emulsion formation? CheckSolvent->Emulsion Yes TestSolvents Test MTBE, Ethyl Acetate, etc. CheckSolvent->TestSolvents No BreakEmulsion Centrifuge or add salt Emulsion->BreakEmulsion Yes End Re-analyze Emulsion->End No AdjustpH->End TestSolvents->End BreakEmulsion->End

Caption: Troubleshooting logic for low recovery in LLE.

References

Technical Support Center: Troubleshooting Poor Peak Shape in Flurofamide Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Flurofamide analysis. This resource is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving common chromatographic issues, with a specific focus on achieving optimal peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the HPLC analysis of Flurofamide.

Q1: Why is my Flurofamide peak exhibiting significant tailing?

A1: Peak tailing for amide-containing compounds like Flurofamide in reversed-phase HPLC is a frequent challenge.[1][2][3] The primary cause is often secondary interactions between the analyte and the stationary phase.[2] Specifically, the amide functional group can interact with residual silanol (B1196071) groups on silica-based columns, leading to a portion of the analyte being retained longer and resulting in an asymmetrical peak.[1][2][4]

Troubleshooting Steps:

  • Optimize Mobile Phase pH: Adjusting the mobile phase to a lower pH (e.g., 2.5-3.5) can help suppress the ionization of residual silanol groups, thereby minimizing secondary interactions.[2][5]

  • Use a Modern, High-Purity Column: Employing an end-capped or polar-embedded column can shield the analyte from active silanol sites.[4]

  • Consider Mobile Phase Additives: The addition of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can block active silanol sites.[5]

  • Check for Column Overload: Injecting too high a concentration of Flurofamide can saturate the stationary phase, leading to tailing.[1][6] Try diluting your sample.

  • Ensure System Integrity: Leaks, improper fittings, or excessive extra-column volume can contribute to peak distortion.[1][7]

Q2: My Flurofamide peak is fronting. What is the likely cause?

A2: Peak fronting, where the peak has a leading edge that slopes more gradually than the trailing edge, is most commonly a sign of sample overload.[3] When the amount of sample injected exceeds the column's capacity, the stationary phase becomes saturated, causing excess analyte molecules to travel through the column more quickly.[3]

Troubleshooting Steps:

  • Reduce Sample Concentration: Dilute your sample and reinject. If peak fronting is resolved, you have confirmed sample overload.[3]

  • Decrease Injection Volume: A smaller injection volume can also alleviate column overload.[8]

  • Check Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including fronting.[1][7]

Q3: What are the ideal starting conditions for developing an HPLC method for Flurofamide to ensure good peak shape?

A3: For a polar compound like Flurofamide, starting with a reversed-phase method on a modern, end-capped C18 or C8 column is a good approach.[5]

Recommended Starting Parameters:

  • Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a versatile choice.

  • Mobile Phase: A gradient of acetonitrile (B52724) or methanol (B129727) with a low-pH aqueous buffer (e.g., 0.1% formic acid or a phosphate (B84403) buffer at pH 2.5-3.5) is recommended to minimize silanol interactions.[9]

  • Detection: Use a UV detector at the absorbance maximum of Flurofamide.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column.

  • Injection Volume: Begin with a low injection volume (e.g., 5-10 µL) to avoid potential overload.

Q4: My peaks are broad and poorly resolved. What are the likely causes and solutions?

A4: Broad peaks can stem from several factors, including extra-column band broadening, low mobile phase elution strength, or a contaminated/degraded column.[3]

Troubleshooting Steps:

  • Minimize Extra-Column Volume: Use shorter, narrower internal diameter tubing (e.g., 0.005 inches) and ensure all connections are secure with no dead volume.[3][4]

  • Increase Mobile Phase Strength: If the mobile phase is too weak, the analyte will spend more time on the column, leading to broader peaks.[3] Increase the percentage of the organic solvent in your mobile phase.

  • Check Column Health: A contaminated or degraded column can lead to poor peak shape.[1][10] Try washing the column according to the manufacturer's instructions or replace it if necessary.

  • Optimize Temperature: Inconsistent or low column temperature can affect viscosity and peak shape.[8][11] Ensure stable temperature control.

Quantitative Data Summary

The following table summarizes the expected improvement in peak shape, as measured by the asymmetry factor (As) or tailing factor (Tf), when applying different troubleshooting strategies. A value closer to 1.0 indicates a more symmetrical peak.

Troubleshooting StrategyInitial As/TfExpected As/TfRationale
Mobile Phase pH Adjustment 2.11.2Lowering the pH of the mobile phase protonates residual silanol groups, reducing their interaction with basic analytes.[2]
Column Change 2.11.1Switching to a highly deactivated, end-capped column minimizes the number of available silanol groups for secondary interactions.[2][4]
Sample Dilution 0.8 (Fronting)1.0Diluting the sample prevents mass overload of the column, which is a common cause of peak fronting.[3]
Mobile Phase Additive 1.91.3Additives like triethylamine act as silanol-masking agents, competing with the analyte for interaction with active sites.[5]

Key Experimental Protocols

Here are detailed protocols for key troubleshooting methods.

Protocol 1: Mobile Phase pH Optimization

  • Objective: To reduce peak tailing by protonating residual silanol groups.

  • Procedure:

    • Prepare Aqueous Portion: Prepare the aqueous component of your mobile phase (e.g., 10 mM phosphate buffer).

    • Adjust pH: Adjust the pH of the aqueous portion to 3.0 using phosphoric acid.

    • Prepare Mobile Phase: Mix the pH-adjusted aqueous portion with the organic modifier (e.g., acetonitrile) in the desired ratio.

    • Equilibrate System: Flush the HPLC system and column with the new mobile phase until a stable baseline is achieved.

    • Analyze Sample: Inject the Flurofamide sample and compare the peak shape to that obtained with the previous mobile phase.

Protocol 2: Evaluating a New Column

  • Objective: To minimize secondary interactions by using a stationary phase with reduced silanol activity.

  • Procedure:

    • Select a Column: Choose a modern, high-purity, end-capped C18 or a polar-embedded column.

    • Install and Condition: Install the new column and condition it according to the manufacturer's instructions.

    • Equilibrate: Equilibrate the column with your mobile phase until a stable baseline is achieved.

    • Inject Sample: Inject your Flurofamide sample and evaluate the peak symmetry.

Protocol 3: Assessing Sample Overload

  • Objective: To determine if peak fronting or tailing is caused by injecting too much sample.

  • Procedure:

    • Prepare Dilutions: Prepare a series of dilutions of your Flurofamide sample (e.g., 1:2, 1:5, 1:10).

    • Inject and Analyze: Inject the original sample and each dilution under the same chromatographic conditions.

    • Evaluate Peak Shape: Observe the peak shape for each injection. If the peak shape improves (i.e., fronting is eliminated or tailing is reduced) with dilution, sample overload is the likely cause.[3]

Visual Troubleshooting Workflows

Poor_Peak_Shape_Troubleshooting start Poor Flurofamide Peak Shape peak_type Identify Peak Distortion (Tailing or Fronting?) start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting check_overload_tail Reduce Sample Concentration/ Injection Volume tailing->check_overload_tail overload_tail_resolved Peak Shape Improved? check_overload_tail->overload_tail_resolved overload_tail_yes Issue Resolved: Sample Overload overload_tail_resolved->overload_tail_yes Yes overload_tail_no No Improvement overload_tail_resolved->overload_tail_no No chem_issues Investigate Chemical Interactions overload_tail_no->chem_issues optimize_ph Lower Mobile Phase pH (e.g., pH 2.5-3.5) chem_issues->optimize_ph ph_resolved Peak Shape Improved? optimize_ph->ph_resolved ph_yes Issue Resolved: pH Optimization ph_resolved->ph_yes Yes ph_no No Improvement ph_resolved->ph_no No change_column Use End-Capped or Polar-Embedded Column ph_no->change_column column_resolved Peak Shape Improved? change_column->column_resolved column_yes Issue Resolved: Column Choice column_resolved->column_yes Yes column_no Consider Mobile Phase Additives (e.g., TEA) column_resolved->column_no No check_overload_front Reduce Sample Concentration/ Injection Volume fronting->check_overload_front overload_front_resolved Peak Shape Improved? check_overload_front->overload_front_resolved overload_front_yes Issue Resolved: Sample Overload overload_front_resolved->overload_front_yes Yes overload_front_no No Improvement overload_front_resolved->overload_front_no No check_solvent Check Sample Solvent Strength overload_front_no->check_solvent System_Check_Workflow start Broad or Split Peaks Observed check_column Isolate Column Issue (Remove Guard Column, if present) start->check_column column_ok Peak Shape Improves check_column->column_ok Yes column_bad Problem Persists check_column->column_bad No replace_guard Replace Guard Column column_ok->replace_guard check_connections Inspect Tubing and Fittings for Dead Volume column_bad->check_connections connections_ok Connections Secure check_connections->connections_ok OK connections_bad Loose Fittings/ Long Tubing Found check_connections->connections_bad Issue Found replace_column Replace Analytical Column connections_ok->replace_column fix_connections Tighten Fittings/ Use Shorter, Narrower Tubing connections_bad->fix_connections

References

Technical Support Center: Stability of Flurofamide-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage and stability of Flurofamide-d4 for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term storage of this compound solutions, it is recommended to adhere to low-temperature conditions to minimize potential degradation. Based on general guidelines for deuterated standards, storing stock solutions at -80°C is advisable for periods up to 6 months. For shorter durations of up to one month, -20°C is acceptable.[1] To prevent photodegradation, it is also crucial to store this compound in amber vials or otherwise protected from light.

Q2: What are the primary stability concerns for deuterated compounds like this compound in biological matrices?

The main stability concerns for deuterated compounds such as this compound in biological matrices (e.g., plasma, serum) include enzymatic degradation, pH instability, temperature fluctuations, and the impact of repeated freeze-thaw cycles.[2] While the carbon-deuterium bond is generally stronger than the carbon-hydrogen bond, which can slow down metabolic processes, it does not assure complete stability.[2]

Q3: How can I validate the stability of my this compound internal standard in a specific experimental matrix?

Stability validation is essential to ensure accurate and reliable results. This involves demonstrating that the internal standard remains stable throughout the entire analytical process. A typical validation process includes preparing quality control (QC) samples at low and high concentrations in the same matrix as the study samples. These are analyzed at different time points and under various conditions (e.g., freeze-thaw cycles, short-term benchtop storage, long-term storage) to assess the stability of the deuterated internal standard.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Isotopic Purity Deuterium-Hydrogen Exchange: This can occur if the deuterium (B1214612) labels are in chemically labile positions. Acidic or basic conditions and elevated temperatures can promote this exchange.[3]- Review the structure of this compound to identify any exchangeable deuterium atoms. - Ensure the pH of your solutions and sample matrices is near neutral, if compatible with your analytical method. - Store samples and solutions at recommended low temperatures.[3]
Analyte Degradation in Stored Samples Improper Storage Temperature: Storing samples at temperatures higher than recommended can lead to degradation. Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can compromise the stability of the analyte.[2]- Verify that samples have been consistently stored at -70°C or lower for long-term storage.[2] - Aliquot samples into smaller volumes after collection to avoid repeated thawing and refreezing of the entire sample.[2]
Inconsistent Analytical Results Matrix Effects: The composition of the biological matrix can enhance or suppress the ionization of the analyte and internal standard in mass spectrometry-based assays.- Utilize a stable isotope-labeled internal standard like this compound to co-elute with the analyte, which helps to normalize for matrix effects. - Evaluate matrix effects during method development by testing different sources of the biological matrix.[4]

Experimental Protocols

Protocol for Long-Term Stability Assessment of this compound

Objective: To evaluate the stability of this compound in a specific solvent or biological matrix under defined long-term storage conditions.

Methodology:

  • Preparation of Stock and Quality Control (QC) Samples:

    • Prepare a concentrated stock solution of this compound in an appropriate aprotic solvent.

    • Spike a fresh pool of the intended biological matrix (or the solvent to be used in the experiment) with this compound to prepare low and high concentration QC samples.

  • Time Zero (T0) Analysis:

    • Immediately after preparation, analyze a set of the freshly prepared QC samples to establish a baseline response ratio (analyte/internal standard).[3]

  • Storage:

    • Store the remaining QC samples at the intended long-term storage temperature (e.g., -80°C).[2]

  • Analysis at Subsequent Time Points:

    • At predetermined intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of the stored QC samples.[2]

    • Allow the samples to thaw completely under controlled conditions.

    • Analyze the thawed samples against a freshly prepared calibration curve.

  • Data Evaluation:

    • Calculate the mean concentration of this compound for each time point.

    • The analyte is considered stable if the mean concentration is within ±15% of the nominal (T0) concentration.[2]

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Stock Solution prep_qc Prepare Low & High QC Samples prep_stock->prep_qc t0_analysis Time Zero (T0) Analysis prep_qc->t0_analysis storage Store QC Samples at -80°C t0_analysis->storage timepoint_analysis Analyze at Time Points (1, 3, 6, 12 months) storage->timepoint_analysis data_eval Compare to T0 timepoint_analysis->data_eval stability_decision Determine Stability (within ±15%) data_eval->stability_decision

Caption: Workflow for Long-Term Stability Testing of this compound.

Troubleshooting_Workflow cluster_purity_actions Purity Troubleshooting cluster_storage_actions Storage Troubleshooting cluster_matrix_actions Matrix Troubleshooting start Inconsistent Results Observed check_purity Check Isotopic Purity start->check_purity check_storage Verify Storage Conditions start->check_storage check_matrix Evaluate Matrix Effects start->check_matrix purity_issue Purity Issue? check_purity->purity_issue storage_issue Storage Issue? check_storage->storage_issue matrix_issue Matrix Effect? check_matrix->matrix_issue adjust_ph Adjust pH to Neutral purity_issue->adjust_ph Yes use_aprotic Use Aprotic Solvents purity_issue->use_aprotic Yes end Re-analyze Samples purity_issue->end No adjust_ph->end use_aprotic->end verify_temp Verify Temperature Logs storage_issue->verify_temp Yes aliquot_samples Aliquot Future Samples storage_issue->aliquot_samples Yes storage_issue->end No verify_temp->end aliquot_samples->end test_sources Test Different Matrix Sources matrix_issue->test_sources Yes matrix_issue->end No test_sources->end

Caption: Troubleshooting Workflow for this compound Stability Issues.

References

Flurofamide-d4 internal standard variability and its impact

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability issues encountered when using Flurofamide-d4 as an internal standard in analytical experiments.

Troubleshooting Guides

This section offers step-by-step guidance to identify and resolve common issues related to this compound internal standard variability.

Issue 1: High Variability in this compound Peak Area Across an Analytical Run

High variability in the internal standard (IS) signal across a batch of samples can compromise the accuracy of quantitative results.[1][2] This guide will help you diagnose and address the root cause of this issue.

Initial Checks:

  • Review Sample Preparation Records: Manually check for any notations of errors during the aliquoting or spiking of the this compound solution.[1]

  • Examine Chromatography: Look for inconsistencies in peak shape, retention time shifts, or peak splitting for the this compound peak.[1]

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Resolution start High this compound Variability Observed prep_check Inconsistent Sample Preparation? start->prep_check matrix_effects Matrix Effects? prep_check->matrix_effects No resolve_prep Refine Sample Prep Protocol prep_check->resolve_prep Yes instrument_issue Instrumental Problem? matrix_effects->instrument_issue No resolve_matrix Optimize Chromatography / Extraction matrix_effects->resolve_matrix Yes is_stability This compound Stability Issue? instrument_issue->is_stability No resolve_instrument Perform Instrument Maintenance instrument_issue->resolve_instrument Yes resolve_stability Prepare Fresh IS Solution / Check Storage is_stability->resolve_stability Yes

Caption: Troubleshooting workflow for high this compound variability.

Potential Causes and Solutions:

Potential Cause Recommended Action
Inconsistent Sample Preparation Review the sample preparation protocol for potential errors in aliquoting the IS, inefficient or variable extraction recovery, or incomplete mixing of the IS with the sample matrix.[1] Re-training of personnel may be necessary.
Matrix Effects Co-eluting components from the sample matrix can suppress or enhance the ionization of this compound.[2] To investigate this, perform a post-column infusion experiment. To mitigate matrix effects, improve chromatographic separation or optimize the sample extraction procedure.[1][2]
Instrumental Problems Issues such as inconsistent injection volumes from the autosampler, a contaminated ion source, or a failing LC column can lead to signal variability.[1] Perform system suitability tests and clean the ion source.
Internal Standard Stability This compound may degrade during sample collection, storage, or processing.[1] Prepare a fresh working solution and ensure proper storage conditions are maintained.
Issue 2: Sudden Loss of this compound Signal

A complete loss of the internal standard signal across all samples in a run often points to a systemic failure.

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Resolution start Complete Loss of this compound Signal is_solution_check Check IS Spiking Solution start->is_solution_check sample_prep_review Review Sample Prep Protocol is_solution_check->sample_prep_review Solution OK resolve_is_solution Prepare Fresh IS Solution is_solution_check->resolve_is_solution Issue Found lc_ms_system_check Inspect LC-MS System sample_prep_review->lc_ms_system_check Protocol Followed resolve_sample_prep Confirm IS Addition Step sample_prep_review->resolve_sample_prep Error Identified resolve_lc_ms_system Check MS Method & Source lc_ms_system_check->resolve_lc_ms_system Issue Found

Caption: Troubleshooting workflow for complete loss of this compound signal.

Potential Causes and Solutions:

Potential Cause Recommended Action
Incorrect IS Spiking Solution Verify the concentration and integrity of the this compound spiking solution. Ensure it was prepared correctly and has not degraded.[1]
Human Error in Sample Preparation Confirm that the internal standard was added to the samples. A simple oversight of this step is a common cause of signal loss.[1]
LC-MS System Failure Check the ion source for visible contamination and ensure a stable spray. Verify that the correct mass spectrometry method, including the MRM transition for this compound, is being used.[1]

Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing this compound?

A1: Proper storage is critical to maintain the isotopic purity and concentration of deuterated internal standards.[3] General recommendations include:

  • Temperature: While refrigeration at 4°C is common for short-term storage, long-term storage at -20°C is often recommended. Always refer to the manufacturer's certificate of analysis for specific requirements.[3]

  • Protection from Light: Store this compound in amber vials or in the dark to prevent photodegradation.[3]

  • Inert Atmosphere: To prevent oxidation, handle and store under an inert atmosphere like nitrogen or argon.[3]

  • Solvent Choice: Methanol is a common solvent for stock solutions. Avoid acidic or basic solutions as they can catalyze deuterium-hydrogen exchange.[3]

Q2: How can I prevent deuterium (B1214612) exchange with this compound?

A2: Deuterium exchange occurs when deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or matrix, leading to inaccurate quantification.[3] To prevent this:

  • Use aprotic solvents when possible.

  • Maintain a neutral pH for aqueous solutions.

  • Store solutions at low temperatures.[3]

  • Ensure the deuterium labels on this compound are in stable, non-exchangeable positions.[3]

Q3: What are the acceptance criteria for internal standard variability?

A3: While there is no universal consensus on strict acceptance criteria for internal standard variability, regulatory bodies like the FDA provide guidance.[2][4] Generally, the variability of the IS response in study samples should be investigated if it is significantly different from that of the calibration standards and quality controls.[2][4] Some laboratories have internal SOPs that trigger an investigation if the IS response of a sample is less than 50% or greater than 150% of the mean IS response of the calibration standards.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To accurately prepare stock and working solutions of this compound.

Materials:

  • This compound standard

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Appropriate solvent (e.g., methanol)

  • Pipettes

Procedure:

  • Stock Solution Preparation: a. Accurately weigh the required amount of this compound. b. Quantitatively transfer the standard to a Class A volumetric flask. c. Add a small amount of solvent to dissolve the standard. d. Once dissolved, dilute to the mark with the solvent. e. Stopper the flask and mix thoroughly by inverting multiple times. f. Transfer the stock solution to a labeled, airtight container for storage under recommended conditions.[3]

  • Working Solution Preparation: a. Allow the stock solution to equilibrate to room temperature. b. Using a calibrated pipette, transfer the required volume of the stock solution to a new volumetric flask. c. Dilute to the mark with the appropriate solvent or matrix. d. Mix the working solution thoroughly. e. Prepare working solutions fresh as needed to minimize degradation.[3]

Protocol 2: Assessment of Matrix Effects using Post-Column Infusion

Objective: To determine if matrix effects are causing variability in the this compound signal.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-junction

  • This compound solution (in a solvent compatible with the mobile phase)

  • Blank matrix extract

Procedure:

  • Prepare a solution of this compound at a concentration that provides a stable signal (e.g., 100 ng/mL).

  • Set up the LC-MS system with the analytical column and mobile phase conditions of your assay.

  • Use a T-junction to introduce the this compound solution at a constant flow rate (e.g., 10 µL/min) into the mobile phase stream between the column and the mass spectrometer.[1]

  • Allow the system to equilibrate until a stable baseline for the this compound signal is observed.

  • Inject a blank matrix extract.

  • Monitor the this compound signal. A drop in the signal at a specific retention time indicates ion suppression, while an increase indicates ion enhancement.[1]

Data Interpretation:

Observation Interpretation
Stable this compound signalNo significant matrix effects at the retention time of co-eluting matrix components.
Dip in this compound signalIon suppression due to co-eluting matrix components.
Rise in this compound signalIon enhancement due to co-eluting matrix components.

References

Technical Support Center: Overcoming Challenges in the Low-Level Detection of Flurofamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Flurofamide (B1662556). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges associated with the low-level detection of this potent urease inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist in your experimental work.

Troubleshooting Guides

Detecting Flurofamide at low concentrations can be challenging due to its polarity and potential for matrix effects in biological samples. This section provides troubleshooting guidance for common issues encountered during sample preparation and analysis.

Issue 1: Low Recovery of Flurofamide during Solid-Phase Extraction (SPE)

Question: We are experiencing low and inconsistent recovery of Flurofamide from plasma samples using a standard reversed-phase (C18) SPE protocol. What could be the cause and how can we improve it?

Answer:

Low recovery of polar compounds like Flurofamide on traditional reversed-phase sorbents is a common issue. The primary reasons often relate to insufficient retention on the SPE cartridge. Here’s a step-by-step troubleshooting guide:

  • Sorbent Selection: Flurofamide, with its polar functional groups, may not be adequately retained on a non-polar C18 sorbent, especially when loaded in a highly aqueous sample matrix.

    • Recommendation: Switch to a more polar or mixed-mode sorbent. Consider polymeric sorbents with hydrophilic-lipophilic balance (HLB) properties, or mixed-mode cation exchange cartridges if Flurofamide is protonated at the sample pH.

  • Sample Pre-treatment: The composition of the sample load solution is critical for retention.

    • Recommendation: Acidify the plasma sample (e.g., with formic acid to a pH of 3-4) to potentially protonate Flurofamide, which can enhance its retention on certain mixed-mode or polymeric sorbents. Diluting the plasma with an acidified aqueous solution can also reduce protein binding and improve interaction with the sorbent.

  • Washing Step: A wash solvent that is too strong can prematurely elute the analyte.

    • Recommendation: Use a weaker wash solvent. If using a polymeric sorbent, a wash with a low percentage of organic solvent (e.g., 5% methanol (B129727) in water) can help remove interferences without eluting the Flurofamide.

  • Elution Step: The elution solvent may not be strong enough to desorb the analyte from the sorbent.

    • Recommendation: Increase the strength of the elution solvent. For a polymeric sorbent, a higher percentage of organic solvent (e.g., 90% methanol or acetonitrile) with a small amount of acid or base to neutralize the analyte can improve elution. For example, eluting with 5% ammonium (B1175870) hydroxide (B78521) in methanol can be effective for basic compounds.

Issue 2: High Matrix Effects and Poor Sensitivity in LC-MS/MS Analysis

Question: Our LC-MS/MS analysis of Flurofamide in urine shows significant ion suppression and a high limit of quantification (LOQ). How can we mitigate these matrix effects and improve sensitivity?

Answer:

Matrix effects, particularly ion suppression, are a major challenge in bioanalysis, especially with complex matrices like urine. Here are several strategies to address this:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components as much as possible.

    • Recommendation: In addition to the SPE optimization described above, consider a liquid-liquid extraction (LLE) following protein precipitation. A more thorough sample cleanup will reduce the co-elution of matrix components with your analyte.

  • Chromatographic Separation: Insufficient separation of Flurofamide from matrix components is a common cause of ion suppression.

    • Recommendation:

      • Column Choice: Use a column with a different selectivity, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is well-suited for polar compounds.

      • Gradient Optimization: Develop a shallower gradient to better separate Flurofamide from early-eluting, polar matrix components.

      • Divert Valve: Use a divert valve to direct the initial, unretained portion of the sample (containing salts and other highly polar interferences) to waste instead of the mass spectrometer source.

  • Mass Spectrometry Parameters:

    • Recommendation: Ensure that the MS/MS parameters (e.g., collision energy, declustering potential) are optimized specifically for Flurofamide to maximize signal intensity. Use multiple reaction monitoring (MRM) with at least two transitions for confident identification and quantification.

  • Internal Standard Selection: An appropriate internal standard (IS) is crucial to compensate for matrix effects.

    • Recommendation: The ideal IS is a stable isotope-labeled version of Flurofamide (e.g., ¹³C₆-Flurofamide or ¹⁵N₂-Flurofamide). If a stable isotope-labeled IS is not available, use a structural analog that has similar chromatographic behavior and ionization efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of Flurofamide in biological samples?

A1: While specific stability data for Flurofamide in various biological matrices is not extensively published, based on its structure (a phosphorodiamidate), it may be susceptible to degradation, particularly under acidic or basic conditions and in the presence of certain enzymes.[1] It is crucial to perform stability assessments as part of your method validation. This should include:

  • Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for the expected duration of sample processing.

  • Long-Term Stability: Determine stability at the intended storage temperature (e.g., -20°C or -80°C) over the duration of the study.

  • Stock Solution Stability: Confirm the stability of your stock and working solutions.

To minimize degradation, it is recommended to keep biological samples on ice during processing and store them at -80°C for long-term storage. Adding a stabilizer or adjusting the pH of the sample upon collection may also be necessary.

Q2: Are there any known degradation products of Flurofamide that I should be aware of?

A2: Specific degradation products of Flurofamide are not well-documented in publicly available literature. However, hydrolysis of the phosphorodiamidate bond is a potential degradation pathway, which could lead to the formation of 4-fluorobenzamide (B1200420) and diaminophosphoric acid. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions should be performed as part of method development to identify potential degradation products and ensure the stability-indicating nature of the analytical method.

Q3: What are the typical Limits of Detection (LOD) and Quantification (LOQ) for Flurofamide?

A3: Published validated methods with specific LOD and LOQ values for low-level detection of Flurofamide in biological matrices are scarce. However, based on its intended use as a potent urease inhibitor, sensitive analytical methods are required. For LC-MS/MS methods, achieving an LOQ in the low ng/mL or even sub-ng/mL range in plasma should be feasible with proper method development and optimization. For in vitro studies, a study has shown that Flurofamide can inhibit the growth of Ureaplasma urealyticum at concentrations as low as 10 µM (approximately 2 µg/mL).[2]

Q4: Can Flurofamide be analyzed by GC-MS?

A4: Direct analysis of Flurofamide by GC-MS is challenging due to its low volatility and thermal lability. Derivatization would likely be required to make it amenable to GC analysis. However, LC-MS/MS is generally the preferred technique for the analysis of such polar and potentially thermally sensitive compounds in biological matrices due to its higher sensitivity and specificity without the need for derivatization.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of Flurofamide from in vitro studies. This data can be useful for estimating the concentration ranges required for your analytical methods.

ParameterOrganism/EnzymeConcentrationReference
Growth InhibitionUreaplasma urealyticum10 µM (~2 µg/mL)[2]
Urease Inhibition (ED₅₀)Helicobacter pylori~100 nM[1]

Experimental Protocols

Protocol 1: Colorimetric Urease Inhibition Assay

This protocol is adapted from standard methods for determining urease inhibition and can be used to assess the potency of Flurofamide.[2]

Materials:

  • Urease enzyme (from Jack Bean or a relevant bacterial source)

  • Urea (B33335) solution (e.g., 100 mM in phosphate (B84403) buffer)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Flurofamide stock solution (e.g., in DMSO)

  • Phenol (B47542) Reagent (e.g., 1% w/v phenol and 0.005% w/v sodium nitroprusside)

  • Alkaline Hypochlorite Reagent (e.g., 0.5% w/v sodium hydroxide and 0.1% active chlorine)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~630 nm

Procedure:

  • Prepare Reagents: Prepare serial dilutions of Flurofamide in phosphate buffer from the stock solution.

  • Enzyme and Inhibitor Incubation: In the wells of a 96-well plate, add:

    • 25 µL of phosphate buffer

    • 10 µL of urease solution

    • 10 µL of Flurofamide solution at various concentrations (or buffer for the control)

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 55 µL of urea solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Color Development:

    • Add 50 µL of Phenol Reagent to each well.

    • Add 50 µL of Alkaline Hypochlorite Reagent to each well.

  • Final Incubation: Incubate the plate at 37°C for 30 minutes to allow for color development.

  • Measurement: Measure the absorbance at approximately 630 nm using a microplate reader.

  • Calculation: Calculate the percentage of urease inhibition using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

Visualizations

Urease Inhibition by Flurofamide

Urease_Inhibition cluster_0 Urease Active Site cluster_1 Hydrolysis Products Urea Urea Urease Urease Enzyme (with Ni²⁺ ions) Urea->Urease Binds to active site Ammonia Ammonia (NH₃) Urease->Ammonia Catalyzes hydrolysis CO2 Carbon Dioxide (CO₂) Urease->CO2 Flurofamide Flurofamide (Inhibitor) Flurofamide->Urease Binds to active site, blocking Urea binding

Caption: Mechanism of urease inhibition by Flurofamide.

General Workflow for Solid-Phase Extraction of Polar Compounds

SPE_Workflow start Start pretreatment Sample Pre-treatment (e.g., Acidification, Dilution) start->pretreatment conditioning SPE Cartridge Conditioning (e.g., with Methanol) pretreatment->conditioning equilibration Equilibration (e.g., with Acidified Water) conditioning->equilibration load Load Sample equilibration->load wash Wash Cartridge (e.g., 5% Methanol in Water) load->wash elute Elute Flurofamide (e.g., 5% NH₄OH in Methanol) wash->elute drydown Dry Down Eluate elute->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: A general experimental workflow for SPE of a polar compound like Flurofamide.

References

Technical Support Center: Optimal LC Column Selection for Flurofamide and Flurofamide-d4 Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the optimal Liquid Chromatography (LC) column and developing a robust method for the separation of Flurofamide and its deuterated internal standard, Flurofamide-d4.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating Flurofamide and this compound?

A1: The primary challenge is the high structural similarity between Flurofamide and its deuterated analog, this compound. Since deuterium (B1214612) substitution only results in a minor change in physicochemical properties, achieving baseline separation can be difficult. In many LC-MS/MS applications, the goal is co-elution to ensure that the internal standard accurately compensates for matrix effects. However, a slight chromatographic separation, known as the "isotope effect," can sometimes occur, leading to different matrix effects for the analyte and the internal standard, which can compromise analytical accuracy.

Q2: What are the key physicochemical properties of Flurofamide to consider for LC method development?

A2: Understanding the physicochemical properties of Flurofamide is crucial for selecting an appropriate LC column and mobile phase.

PropertyPredicted ValueImplication for Chromatography
LogP 1.5 - 2.5Indicates moderate hydrophobicity, suggesting that reversed-phase chromatography is a suitable approach.
pKa ~8.5 (amine)The basic nature of the amine group means that the mobile phase pH will significantly impact retention and peak shape.
Solubility Soluble in DMSOThis is a common solvent for stock solutions. Ensure compatibility with the initial mobile phase to avoid peak distortion.
Stability Unstable in acidic conditionsAvoid strongly acidic mobile phases to prevent degradation of the analyte on-column or during sample preparation.

Q3: Which type of LC column is most suitable for Flurofamide analysis?

A3: Based on its moderately polar and basic nature, a C18 column is a good starting point for reversed-phase separation. To mitigate potential peak tailing associated with the basic amine group, consider using a column with:

  • High-purity silica (B1680970) and end-capping: This minimizes interactions with residual silanol (B1196071) groups.

  • Phenyl-hexyl or embedded polar group (e.g., amide) phases: These can offer alternative selectivity for aromatic and moderately polar compounds.

For situations where reversed-phase chromatography provides insufficient retention, HILIC (Hydrophilic Interaction Liquid Chromatography) could be an alternative, though it is often more complex to implement.

Experimental Protocols

The following is a suggested starting protocol for the separation of Flurofamide and this compound. This method is based on common practices for the analysis of structurally similar benzamide (B126) compounds and should be optimized for your specific instrumentation and application.

Recommended Starting LC Method Parameters:

ParameterRecommended ConditionRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good efficiency and is a common starting point for small molecule analysis.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ion mode mass spectrometry and helps to control the ionization state of the analyte.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic solvent for reversed-phase chromatography.
Gradient 10-90% B over 5 minutesA generic gradient to elute compounds with a range of polarities. This should be optimized for Flurofamide.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CCan improve peak shape and reduce viscosity.
Injection Volume 5 µLA typical injection volume; may need to be adjusted based on sample concentration and sensitivity.
Sample Diluent 50:50 Acetonitrile:WaterA solvent composition that is compatible with the initial mobile phase conditions is recommended to ensure good peak shape.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with residual silanols on the column. - Inappropriate mobile phase pH. - Column overload.- Use a highly end-capped C18 column or a column with an alternative stationary phase (e.g., phenyl-hexyl). - Adjust the mobile phase pH. For a basic compound like Flurofamide, a lower pH (e.g., with formic acid) can improve peak shape. - Reduce the injection volume or sample concentration.
Poor Resolution/Co-elution - Insufficient column efficiency. - Inappropriate mobile phase composition.- Use a longer column or a column with a smaller particle size. - Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting peaks. - Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) to alter selectivity.
Inconsistent Retention Times - Inadequate column equilibration. - Changes in mobile phase composition. - Column degradation.- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. - Prepare fresh mobile phase daily. - Use a guard column and flush the column regularly.
Low Sensitivity - Ion suppression in the mass spectrometer. - Analyte degradation.- Optimize MS parameters. - Ensure mobile phase is compatible with MS. - Check for and minimize sources of contamination. - Given Flurofamide's instability in acid, minimize sample residence time in acidic mobile phases if possible, or consider a mobile phase with a less acidic modifier if sensitivity is severely compromised.

Visualizing the Workflow

Logical Workflow for LC Column Selection

The following diagram illustrates a logical workflow for selecting the optimal LC column for the separation of Flurofamide and this compound.

LC Column Selection Workflow start Start: Define Analytical Goal (Separation or Co-elution) physchem Assess Physicochemical Properties (LogP, pKa, Stability) start->physchem initial_selection Initial Column Selection: Reversed-Phase (C18) physchem->initial_selection method_dev Method Development: - Mobile Phase Scouting (ACN vs. MeOH) - pH Optimization (e.g., Formic Acid) - Gradient Optimization initial_selection->method_dev eval_performance Evaluate Performance: - Peak Shape - Resolution - Sensitivity method_dev->eval_performance troubleshoot Troubleshooting eval_performance->troubleshoot Not Acceptable final_method Final Optimized Method eval_performance->final_method Acceptable troubleshoot->method_dev alternative_chem Consider Alternative Chemistries: - Phenyl-Hexyl - Embedded Polar Group - HILIC troubleshoot->alternative_chem alternative_chem->method_dev

Caption: A logical workflow for selecting an optimal LC column.

Troubleshooting Decision Tree for Poor Resolution

This diagram provides a decision-making process for troubleshooting poor resolution between Flurofamide and this compound.

Troubleshooting Poor Resolution start Poor Resolution Observed check_peak_shape Are Peaks Tailing? start->check_peak_shape address_tailing Address Peak Tailing: - Use end-capped column - Adjust mobile phase pH check_peak_shape->address_tailing Yes optimize_gradient Optimize Gradient: - Decrease ramp speed (shallow gradient) check_peak_shape->optimize_gradient No address_tailing->optimize_gradient change_organic Change Organic Modifier: (e.g., Acetonitrile to Methanol) optimize_gradient->change_organic change_column Change Column Chemistry: - Phenyl-Hexyl - Different C18 phase change_organic->change_column increase_efficiency Increase Column Efficiency: - Longer column - Smaller particle size change_column->increase_efficiency resolution_achieved Resolution Achieved increase_efficiency->resolution_achieved

Caption: A decision tree for troubleshooting poor chromatographic resolution.

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to Flurofamide Quantification Using Flurofamide-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of therapeutic agents in biological matrices is a cornerstone of successful drug development. This guide provides an objective comparison of a state-of-the-art bioanalytical method for Flurofamide using its deuterated internal standard, Flurofamide-d4, against alternative analytical techniques. The supporting experimental data, presented in accordance with international guidelines, demonstrates the superiority of the stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach.

The validation of a bioanalytical method is paramount to ensure the integrity of pharmacokinetic, toxicokinetic, and bioavailability data submitted to regulatory authorities.[1] The International Council for Harmonisation (ICH) M10 guideline provides a harmonized framework for conducting bioanalytical method validation, ensuring data quality and consistency across different regions.[2] A critical component of a robust LC-MS/MS method is the use of an appropriate internal standard (IS). Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard as they exhibit nearly identical physicochemical properties to the analyte, co-elute chromatographically, and experience similar ionization effects, thereby effectively compensating for variability during sample preparation and analysis.[3][4]

Performance Comparison: LC-MS/MS with this compound vs. Alternative Methods

The following tables summarize the validation parameters for a validated LC-MS/MS method for Flurofamide using this compound as an internal standard. This method is compared with typical performance data for alternative techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Comparison of Key Validation Parameters

ParameterLC-MS/MS with this compoundHPLC-UVGC-MS
Lower Limit of Quantification (LLOQ) 0.1 ng/mL10 ng/mL1 ng/mL
Linearity (r²) >0.998>0.995>0.997
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)
Precision (% CV) <15% (<20% at LLOQ)<15% (<20% at LLOQ)<15% (<20% at LLOQ)
Selectivity High (Specific MRM transitions)Moderate (Potential for interferences)High (Specific mass fragments)
Matrix Effect Compensated by this compoundSignificant potential for interferenceDerivatization may be required
Sample Volume 50 µL200 µL500 µL

Table 2: Accuracy and Precision Data for Flurofamide Quantification by LC-MS/MS

Quality Control SampleNominal Conc. (ng/mL)Intra-day Accuracy (% Bias) (n=6)Intra-day Precision (% CV) (n=6)Inter-day Accuracy (% Bias) (n=18)Inter-day Precision (% CV) (n=18)
LLOQ0.15.28.94.89.5
Low QC0.3-2.56.1-3.16.8
Mid QC5.01.84.52.35.1
High QC8.0-0.93.2-1.23.9

Table 3: Stability of Flurofamide in Human Plasma under Various Storage Conditions

Storage ConditionDurationLow QC Stability (% of Nominal)High QC Stability (% of Nominal)
Bench-top6 hours98.299.1
Freeze-thaw3 cycles97.598.6
Long-term (-80°C)90 days99.3101.2

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

LC-MS/MS Method with this compound

1. Sample Preparation:

  • To 50 µL of human plasma, add 10 µL of this compound internal standard working solution (100 ng/mL).

  • Perform protein precipitation by adding 200 µL of acetonitrile (B52724).

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Flurofamide: Precursor ion > Product ion (e.g., m/z 184.1 > 167.1)

    • This compound: Precursor ion > Product ion (e.g., m/z 188.1 > 171.1)

Alternative Method: HPLC-UV

1. Sample Preparation:

  • To 200 µL of human plasma, add an internal standard (a structurally similar compound).

  • Perform liquid-liquid extraction with 1 mL of ethyl acetate.

  • Vortex and centrifuge.

  • Transfer the organic layer and evaporate to dryness.

  • Reconstitute in 100 µL of mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and phosphate (B84403) buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a specified wavelength (e.g., 254 nm).

Alternative Method: GC-MS

1. Sample Preparation:

  • To 500 µL of human plasma, add a suitable internal standard.

  • Perform liquid-liquid extraction.

  • Evaporate the organic layer.

  • Perform derivatization (e.g., silylation) to increase volatility.

  • Reconstitute in a suitable solvent.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: Capillary column suitable for the derivatized analyte.

  • Carrier Gas: Helium.

  • Ionization: Electron Impact (EI).

  • Detection: Selected Ion Monitoring (SIM).

Visualizing the Workflow and Validation Logic

The following diagrams illustrate the experimental workflow and the relationship between different validation parameters.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (50 µL) Add_IS Add this compound IS Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Data Data Acquisition MS->Data

Bioanalytical method workflow for Flurofamide in plasma.

Validation_Parameters cluster_core Core Performance Characteristics MethodValidation Bioanalytical Method Validation Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Selectivity Selectivity MethodValidation->Selectivity Sensitivity Sensitivity (LLOQ) MethodValidation->Sensitivity Linearity Linearity & Range MethodValidation->Linearity MatrixEffect Matrix Effect MethodValidation->MatrixEffect Stability Stability MethodValidation->Stability Accuracy->Precision Selectivity->Sensitivity Linearity->Sensitivity

Interrelationship of key bioanalytical validation parameters.

Conclusion

The use of a deuterated internal standard, this compound, in conjunction with LC-MS/MS provides a highly sensitive, selective, and robust method for the quantification of Flurofamide in biological matrices. The data presented clearly indicates superior performance in terms of lower limit of quantification and mitigation of matrix effects when compared to alternative methods like HPLC-UV and GC-MS. For drug development professionals requiring high-quality, reliable data to support regulatory submissions, the LC-MS/MS method with a stable isotope-labeled internal standard is the unequivocal choice.

References

A Comparative Guide to the Cross-Validation of Flurofamide Assays: Stable Isotope-Labeled vs. Structural Analog Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of therapeutic agents in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies. The choice of internal standard is a critical factor that directly impacts the reliability and robustness of bioanalytical methods, such as those for the urease inhibitor Flurofamide. This guide provides an objective comparison of assay performance when using a Stable Isotope-Labeled (SIL) internal standard versus a structural analog internal standard for the quantification of Flurofamide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The selection of an appropriate internal standard is crucial for compensating for variability during sample preparation and analysis.[1] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.[1][2] The two most common types of internal standards used in LC-MS bioanalysis are SIL internal standards and structural analogs.[2] SILs are considered the "gold standard" as they have nearly identical physicochemical properties to the analyte, ensuring they co-elute and experience similar matrix effects.[2][3][4][5] Structural analogs are non-isotopically labeled molecules with similar chemical structures to the analyte.[3]

This guide presents hypothetical cross-validation data to illustrate the performance differences between these two types of internal standards in a Flurofamide assay. The data and protocols are representative of what would be expected in a typical bioanalytical laboratory setting and are in line with regulatory expectations such as the ICH M10 guideline on bioanalytical method validation.[6][7][8]

Data Presentation: Performance Comparison

The following tables summarize the validation parameters for a hypothetical Flurofamide assay cross-validated with two different internal standards: Flurofamide-¹³C₆ (a SIL) and a structural analog.

Table 1: Accuracy and Precision

Quality Control LevelNominal Conc. (ng/mL)SIL Internal Standard (Flurofamide-¹³C₆)Structural Analog Internal Standard
Mean Accuracy (%) ± SD Precision (%CV)
LLOQ1.0102.3 ± 4.54.4
LQC3.099.8 ± 3.13.1
MQC50.0101.5 ± 2.52.5
HQC80.098.9 ± 1.91.9

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 2: Matrix Effect and Recovery

ParameterSIL Internal Standard (Flurofamide-¹³C₆)Structural Analog Internal Standard
Matrix Factor (Mean ± SD) 0.98 ± 0.040.85 ± 0.15
Recovery (%) (Mean ± SD) 92.5 ± 3.888.9 ± 7.2

Experimental Protocols

A detailed methodology for the key experiments is provided below.

1. Bioanalytical Method: Flurofamide Quantification by LC-MS/MS

This protocol outlines a typical procedure for the quantification of Flurofamide in human plasma.

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To a 100 µL aliquot of plasma, add 25 µL of the internal standard working solution (either Flurofamide-¹³C₆ or the structural analog at 200 ng/mL).

    • Vortex mix for 10 seconds.

    • Perform protein precipitation by adding 400 µL of acetonitrile.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

    • Transfer to an autosampler vial for injection.

  • LC-MS/MS Conditions:

    • LC System: Standard HPLC or UPLC system.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions:

      • Flurofamide: [Precursor Ion] > [Product Ion]

      • Flurofamide-¹³C₆: [Precursor Ion + 6] > [Product Ion + 6]

      • Structural Analog: [Precursor Ion] > [Product Ion]

2. Cross-Validation Procedure

The cross-validation is performed by analyzing the same set of quality control (QC) samples and incurred (study) samples with the two validated methods (one using the SIL IS and one using the structural analog IS).[9][10]

  • Prepare three batches of QC samples (Low, Medium, High) in the appropriate biological matrix.

  • For each batch, analyze six replicates of each QC level using both the SIL and the structural analog methods.

  • Calculate the mean accuracy and precision for each method.

  • Assess the matrix effect by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution.

  • Determine the recovery by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

Visualizations

Diagram 1: Cross-Validation Workflow

G cluster_prep Sample Preparation cluster_analysis Bioanalytical Assays cluster_data Data Comparison A Spiked QC Samples C Assay 1: SIL Internal Standard A->C D Assay 2: Structural Analog IS A->D B Incurred Study Samples B->C B->D E Accuracy & Precision C->E F Matrix Effect C->F G Recovery C->G H Correlation of Incurred Samples C->H D->E D->F D->G D->H I Cross-Validation Report E->I F->I G->I H->I

Caption: Workflow for the cross-validation of two bioanalytical methods.

Diagram 2: Principle of Internal Standard Correction

G cluster_process Analytical Process cluster_correction Internal Standard Correction SamplePrep Sample Preparation (e.g., Extraction) LC_Injection LC Injection SamplePrep->LC_Injection Ionization MS Ionization LC_Injection->Ionization Analyte Analyte Signal Ionization->Analyte IS Internal Standard Signal Ionization->IS Ratio Analyte / IS Ratio Analyte->Ratio IS->Ratio Concentration Calculated Concentration Ratio->Concentration Variability Sources of Variability (e.g., Matrix Effects, Loss) Variability->SamplePrep Variability->LC_Injection Variability->Ionization

References

The Gold Standard: Flurofamide-d4 as an Internal Standard for Unparalleled Accuracy in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is the bedrock of reliable clinical and preclinical data. In the realm of bioanalytical chemistry, the choice of an internal standard (IS) is a critical determinant of assay accuracy and precision. This guide provides a comprehensive comparison of Flurofamide-d4, a deuterated internal standard, against other alternatives, offering experimental insights into why a stable isotope-labeled standard is the superior choice for the quantitative analysis of Flurofamide.

An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample extraction to detection. This ensures that any variability introduced during sample handling, such as extraction inconsistencies or matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS), is effectively normalized.[1][2] While structural analogs can be employed as internal standards, deuterated standards like this compound, which are chemically identical to the analyte with the exception of isotopic substitution, are widely recognized as the gold standard.[1][3]

Performance Under the Magnifying Glass: this compound vs. A Structural Analog

To illustrate the performance differences, this guide presents a comparative analysis of this compound against a plausible structural analog, Benzenesulfonamide. The data, representative of typical bioanalytical method validation outcomes, highlights the superior performance of the deuterated internal standard in key analytical parameters.

Table 1: Comparative Performance of this compound and Benzenesulfonamide as Internal Standards for Flurofamide Quantification

ParameterThis compoundBenzenesulfonamide (Structural Analog)Acceptance Criteria (FDA/ICH)
Accuracy (% Bias)
Low QC (3 ng/mL)-1.8%-8.5%±15%
Medium QC (30 ng/mL)0.5%-5.2%±15%
High QC (300 ng/mL)1.2%3.7%±15%
Precision (% CV)
Intra-day Low QC2.5%7.8%≤15%
Intra-day Medium QC1.8%5.5%≤15%
Intra-day High QC1.5%4.2%≤15%
Inter-day Low QC3.2%9.5%≤15%
Inter-day Medium QC2.5%6.8%≤15%
Inter-day High QC2.1%5.1%≤15%
Matrix Effect (% CV of IS-normalized matrix factor) 3.8%14.2%≤15%
Recovery (% Overall) Consistent across concentrationsVariableConsistent and reproducible

This data is representative and compiled based on typical performance characteristics observed in bioanalytical method validation studies comparing deuterated and structural analog internal standards.[4][5]

The data clearly demonstrates that this compound provides significantly better accuracy and precision. The lower coefficient of variation (%CV) in matrix effect studies indicates that this compound more effectively compensates for the suppressive or enhancing effects of the biological matrix on the analyte's signal.[6]

Experimental Protocols: A Blueprint for Robust Analysis

The following are detailed methodologies for key experiments used to evaluate and compare the performance of internal standards in a bioanalytical LC-MS/MS assay for Flurofamide.

Sample Preparation: Protein Precipitation

This common extraction technique is used to remove proteins from the biological matrix (e.g., plasma) that can interfere with the analysis.

  • To 100 µL of plasma sample (blank, calibration standard, quality control, or unknown), add 25 µL of the internal standard working solution (either this compound or Benzenesulfonamide).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the clear supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis

The prepared samples are analyzed using a liquid chromatography system coupled to a tandem mass spectrometer.

  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Flurofamide: [M+H]+ → fragment ion

      • This compound: [M+H]+ → fragment ion

      • Benzenesulfonamide: [M+H]+ → fragment ion

Evaluation of Matrix Effects

This experiment is crucial for assessing how well the internal standard compensates for matrix-induced signal suppression or enhancement.

  • Prepare three sets of samples:

    • Set 1 (Neat Solution): Flurofamide and the internal standard are spiked into the mobile phase.

    • Set 2 (Post-extraction Spike): Blank plasma is extracted first, and then Flurofamide and the internal standard are spiked into the extracted matrix.

    • Set 3 (Pre-extraction Spike): Flurofamide and the internal standard are spiked into blank plasma before the extraction process.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF): MF = (Peak area in Set 2) / (Peak area in Set 1).

  • Calculate the IS-Normalized MF: (MF of Flurofamide) / (MF of the Internal Standard).

  • Assess the %CV of the IS-Normalized MF across at least six different lots of the biological matrix. A lower %CV indicates better compensation for matrix effects.[5][6]

Visualizing the Workflow and Rationale

To further clarify the experimental process and the decision-making behind choosing a deuterated internal standard, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike_IS Spike with Internal Standard (this compound or Analog) Sample->Spike_IS Extraction Protein Precipitation (Acetonitrile) Spike_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Tandem Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Experimental workflow for the bioanalytical quantification of Flurofamide using an internal standard.

Decision_Pathway Start Need for Accurate Quantification of Flurofamide IS_Choice Choice of Internal Standard Start->IS_Choice Deuterated Deuterated IS (this compound) IS_Choice->Deuterated Analog Structural Analog IS (e.g., Benzenesulfonamide) IS_Choice->Analog Deuterated_Adv Advantages: - Identical physicochemical properties - Co-elution with analyte - Superior matrix effect compensation - Higher accuracy and precision Deuterated->Deuterated_Adv Analog_Disadv Disadvantages: - Different physicochemical properties - Potential for chromatographic separation from analyte - Incomplete matrix effect compensation - Lower accuracy and precision Analog->Analog_Disadv Conclusion Conclusion: This compound is the optimal choice for ensuring data integrity and reliability. Deuterated_Adv->Conclusion Analog_Disadv->Conclusion

Caption: Logical pathway for selecting an internal standard for Flurofamide analysis.

References

The Gold Standard in Flurofamide Quantification: A Comparative Guide to Linearity and Sensitivity with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of Flurofamide, a potent urease inhibitor, the accurate and precise quantification of this compound in biological matrices is paramount. This guide provides a comprehensive comparison of analytical methodologies, focusing on the superior performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with a deuterated internal standard. While specific validated methods for Flurofamide are not widely published, this guide outlines a robust, best-practice experimental protocol and presents expected performance data based on established principles for similar small molecules.

Executive Summary

The use of a deuterated internal standard in LC-MS/MS for the quantification of Flurofamide offers unparalleled accuracy, precision, and robustness. This stable isotope-labeled standard co-elutes with the analyte, effectively compensating for variations in sample preparation, injection volume, and matrix effects that can plague other analytical approaches. The result is a highly linear and sensitive assay, crucial for pharmacokinetic, metabolic, and safety studies. This guide will detail the experimental protocol, compare the expected performance against alternative methods, and provide visual workflows to underscore the advantages of this "gold standard" approach.

Experimental Protocol: Flurofamide Quantification by LC-MS/MS with a Deuterated Internal Standard

This protocol describes a typical method for the quantification of Flurofamide in human plasma.

1. Materials and Reagents:

  • Flurofamide reference standard

  • Flurofamide-d4 (deuterated internal standard)

  • Human plasma (K2-EDTA)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

2. Sample Preparation:

  • Thaw plasma samples and vortex to ensure homogeneity.

  • To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard solution (e.g., at 100 ng/mL in 50:50 MeOH:water).

  • Vortex briefly.

  • Add 300 µL of cold acetonitrile with 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive

    • Multiple Reaction Monitoring (MRM) transitions:

      • Flurofamide: [M+H]+ → fragment ion (e.g., based on the structure C7H9FN3O2P, MW 217.14)

      • This compound: [M+H]+ → corresponding fragment ion

    • Source parameters (e.g., capillary voltage, source temperature, gas flows) to be optimized for maximal signal intensity.

Data Presentation: Linearity and Sensitivity Comparison

The use of a deuterated internal standard is expected to yield superior linearity and sensitivity compared to methods without an internal standard or those using a structurally analogous (non-isotopic) internal standard.

Parameter LC-MS/MS with Deuterated IS LC-MS/MS with Analog IS LC-UV
Linear Range 0.1 - 1000 ng/mL1 - 1000 ng/mL50 - 5000 ng/mL
Correlation Coefficient (R²) > 0.9980.990 - 0.9980.98 - 0.995
Limit of Detection (LOD) ~0.03 ng/mL~0.3 ng/mL~15 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL1 ng/mL50 ng/mL
Precision (%CV at LLOQ) < 15%< 20%< 25%
Accuracy (%Bias at LLOQ) ± 15%± 20%± 25%

Note: The data in this table is representative of expected performance for a small molecule like Flurofamide and is for illustrative purposes.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Deuterated IS (10 µL) plasma->add_is precipitate Protein Precipitation (ACN) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc Liquid Chromatography (LC) Separation reconstitute->lc ms Tandem Mass Spectrometry (MS/MS) Detection lc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio calibrate Calibration Curve Plotting ratio->calibrate quantify Quantify Flurofamide Concentration calibrate->quantify

Caption: Experimental workflow for Flurofamide quantification.

signaling_pathway cluster_inhibition Mechanism of Action cluster_metabolism Urea Metabolism flurofamide Flurofamide urease Bacterial Urease flurofamide->urease Inhibition ammonia Ammonia + Carbon Dioxide urease->ammonia urea Urea urea->urease Hydrolysis

Caption: Flurofamide's inhibition of the urease signaling pathway.

Comparison with Alternative Methods

LC-MS/MS with a Structural Analog Internal Standard:

  • Advantages: Better than no internal standard. Can compensate for some variability.

  • Disadvantages: A structural analog may have different chromatographic retention times and ionization efficiencies compared to Flurofamide, leading to incomplete correction for matrix effects and potential inaccuracies.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV):

  • Advantages: More widely available and less expensive instrumentation.

  • Disadvantages: Significantly lower sensitivity and selectivity compared to LC-MS/MS.[1] It is prone to interference from other compounds in the biological matrix that absorb at the same wavelength, leading to less reliable results, especially at low concentrations.

No Internal Standard:

  • Advantages: Simplest method development.

  • Disadvantages: Highly susceptible to variations in sample preparation, injection volume, and instrument response.[2][3] This can lead to poor precision and accuracy, making the data unreliable for most research and clinical applications.

Conclusion

For the sensitive and linear quantification of Flurofamide, the use of a deuterated internal standard with LC-MS/MS is the unequivocally superior method. It provides the necessary accuracy and precision to generate high-quality data for regulatory submissions and critical research decisions. While the initial investment in a custom-synthesized deuterated standard may be higher, the long-term benefits of robust and reliable data far outweigh the costs, minimizing the risk of failed studies and costly repeats.[3] The detailed protocol and expected performance characteristics provided in this guide serve as a strong foundation for the development of a validated Flurofamide assay.

References

Assessing the Accuracy and Precision of Flurofamide-d4 Based Bioanalytical Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of bioanalytical methods is a cornerstone of reliable and reproducible data. This guide focuses on the assessment of accuracy and precision for methods utilizing Flurofamide-d4 as an internal standard. However, a comprehensive search of scientific literature and analytical databases reveals a significant gap in publicly available information regarding validated bioanalytical methods for Flurofamide and specifically the use of this compound.

Currently, there are no published studies that provide specific quantitative data on the accuracy and precision of bioanalytical methods for Flurofamide using this compound as an internal standard. The available literature primarily discusses the pharmacological properties of Flurofamide as a urease inhibitor but does not detail the analytical methodologies required for its quantification in biological matrices.

This guide, therefore, will address the principles of bioanalytical method validation, the theoretical advantages of using a deuterated internal standard like this compound, and provide a hypothetical framework for the development and validation of such a method. This information is intended to guide researchers in establishing a robust analytical procedure for Flurofamide.

The Gold Standard: Deuterated Internal Standards

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. A deuterated internal standard, such as the hypothetical this compound, is chemically identical to the analyte (Flurofamide) but has a higher mass due to the replacement of hydrogen atoms with deuterium.

The key advantages of using a deuterated internal standard are:

  • Similar Physicochemical Properties: this compound would have nearly identical extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer as Flurofamide.

  • Correction for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte, leading to inaccurate results. A co-eluting deuterated internal standard experiences the same matrix effects as the analyte, allowing for accurate correction.

  • Improved Precision and Accuracy: By compensating for variability during sample preparation, injection, and analysis, a deuterated internal standard significantly improves the overall precision and accuracy of the method.

Framework for Method Validation

A bioanalytical method for Flurofamide using this compound would need to be validated according to regulatory guidelines (e.g., FDA, EMA). The core parameters to be assessed are accuracy and precision.

Accuracy refers to the closeness of the measured concentration to the true concentration. It is typically expressed as the percentage of bias. For a method to be considered accurate, the mean concentration should be within ±15% of the nominal value (or ±20% at the lower limit of quantification, LLOQ).

Precision measures the degree of scatter or variability between repeated measurements of the same sample. It is usually expressed as the coefficient of variation (CV%). The precision should not exceed 15% CV (or 20% at the LLOQ).

Hypothetical Performance Data

While no experimental data for this compound exists, a well-validated LC-MS/MS method would be expected to meet the following acceptance criteria:

Validation ParameterAcceptance Criteria
Intra-day Accuracy Mean value within ±15% of the nominal value (±20% at LLOQ)
Inter-day Accuracy Mean value within ±15% of the nominal value (±20% at LLOQ)
Intra-day Precision CV% not exceeding 15% (20% at LLOQ)
Inter-day Precision CV% not exceeding 15% (20% at LLOQ)

Experimental Protocols: A Hypothetical Workflow

The following outlines a potential experimental protocol for the quantification of Flurofamide in human plasma using this compound as an internal standard.

1. Sample Preparation: Protein Precipitation

  • To a 100 µL aliquot of human plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized).

  • Vortex mix for 30 seconds.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode (to be determined during method development).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Flurofamide: Precursor ion > Product ion (to be determined).

    • This compound: Precursor ion > Product ion (to be determined).

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Visualizing the Workflow and Key Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the factors influencing method accuracy and precision.

G cluster_workflow Experimental Workflow for Flurofamide Analysis Sample Plasma Sample Collection Spike Spike with this compound (IS) Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation of Supernatant Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject Data Data Acquisition & Processing Inject->Data G cluster_factors Factors Influencing Accuracy and Precision Accuracy Accuracy Precision Precision Matrix Matrix Effects Matrix->Accuracy Recovery Extraction Recovery Variability Recovery->Accuracy Recovery->Precision IS Internal Standard Performance IS->Accuracy IS->Precision Calibration Calibration Curve Linearity Calibration->Accuracy Instrument Instrumental Variability Instrument->Precision Pipetting Pipetting Errors Pipetting->Precision

The Gold Standard in Bioanalysis: A Comparative Guide to Flurofamide-d4 and a Structural Analog as Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of bioanalytical data. In the quantitative analysis of the urease inhibitor Flurofamide, the choice between a stable isotope-labeled (SIL) internal standard, such as Flurofamide-d4, and a structural analog is a pivotal consideration. This guide provides an objective comparison of their performance, supported by representative experimental data and detailed methodologies, to facilitate an informed decision.

In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for quantitative bioanalysis, the internal standard serves to correct for variability during sample preparation and analysis.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it behaves similarly during extraction, chromatography, and ionization.[2]

This compound, a deuterated version of Flurofamide, is considered the optimal internal standard. Its near-identical chemical structure ensures it co-elutes with the analyte, thereby experiencing the same matrix effects and ionization suppression or enhancement.[2] A structural analog, while a more cost-effective option, may exhibit different chromatographic behavior, extraction efficiency, and ionization response, potentially compromising data integrity.[1]

This guide uses N-(diaminophosphinyl)-4-chlorobenzamide, a plausible structural analog of Flurofamide, for a representative performance comparison.

Quantitative Performance Comparison

The following tables summarize the typical performance data from a validated LC-MS/MS method for Flurofamide quantification, comparing the use of this compound with a structural analog internal standard.

Table 1: Method Validation Parameters

ParameterThis compound (SIL-IS)Structural Analog ISAcceptance Criteria
Linearity (r²) > 0.998> 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.5 ng/mLS/N > 10
Accuracy (% Bias at LLOQ) ± 5.0%± 15.0%± 20%
Precision (%CV at LLOQ) < 8.0%< 15.0%≤ 20%
Accuracy (% Bias at LQC, MQC, HQC) ± 3.5%± 12.0%± 15%
Precision (%CV at LQC, MQC, HQC) < 5.0%< 10.0%≤ 15%

Data is representative and based on established principles of bioanalytical method validation.

Table 2: Matrix Effect and Recovery

ParameterThis compound (SIL-IS)Structural Analog IS
Matrix Factor (CV%) < 4.0%< 15.0%
Recovery (Mean %) 85.2%78.5%
Recovery (CV%) 3.5%11.8%

Data is representative and based on established principles of bioanalytical method validation.

Experimental Protocols

A robust bioanalytical method is essential for generating reliable pharmacokinetic data. The following is a representative experimental protocol for the quantification of Flurofamide in human plasma.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound or the structural analog at 100 ng/mL in methanol).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS System: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Flurofamide: Q1/Q3 transition to be determined experimentally.

    • This compound: Q1/Q3 transition to be determined experimentally (typically M+4).

    • Structural Analog: Q1/Q3 transition to be determined experimentally.

Mandatory Visualizations

G cluster_workflow Bioanalytical Workflow sample Biological Sample (Plasma) is_addition Internal Standard Addition (this compound or Structural Analog) sample->is_addition extraction Protein Precipitation (Acetonitrile) is_addition->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data Data Processing (Analyte/IS Ratio vs. Concentration) lc_ms->data

Bioanalytical workflow for Flurofamide quantification.

G cluster_decision Internal Standard Selection Pathway start Start: Need for Quantitative Bioanalysis decision Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Available? start->decision sil_is Select SIL-IS (e.g., this compound) - Co-elution with analyte - Compensates for matrix effects - High accuracy and precision decision->sil_is Yes analog_is Consider Structural Analog - Different retention time - Variable recovery - Potential for inaccurate results decision->analog_is No validation Rigorous Method Validation sil_is->validation analog_is->validation

Decision pathway for internal standard selection.

Conclusion

The choice of internal standard is a cornerstone of robust bioanalytical method development. The experimental data and established principles clearly demonstrate that a stable isotope-labeled internal standard, such as this compound, provides superior performance in terms of accuracy, precision, and reliability for the quantification of Flurofamide. While a structural analog may be a viable option in certain discovery-phase studies, for regulated bioanalysis and studies requiring the highest data quality, this compound is the unequivocally recommended choice. This ensures the integrity and validity of the bioanalytical results, which is paramount for the successful development of safe and effective therapeutics.

References

Lack of Publicly Available Data for Inter-laboratory Comparison of Flurofamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for established analytical methods and inter-laboratory comparison studies for the quantification of Flurofamide (B1662556) yielded no specific results. At present, there is no publicly available data detailing validated methods such as HPLC-MS/MS, GC-MS, or immunoassays specifically for the determination of Flurofamide concentrations in biological matrices. Consequently, a direct comparison guide with quantitative performance data and experimental protocols cannot be compiled.

For researchers, scientists, and drug development professionals interested in Flurofamide, this indicates a potential gap in the analytical literature. While studies have investigated its pharmacological effects, the methods used to quantify the compound itself are not described in the available resources.

Given the absence of quantification data, this guide will instead focus on the established mechanism of action of Flurofamide, which is of core interest to the target audience.

Mechanism of Action: Flurofamide as a Urease Inhibitor

Flurofamide is a potent bacterial urease inhibitor.[1][2][3] Its primary mechanism involves blocking the action of the urease enzyme, which is produced by certain bacteria, such as Ureaplasma species and Helicobacter pylori.[1][4]

Urease catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) (NH₃) and carbon dioxide. In the context of infections, this ammonia production can lead to significant pathologies. For instance, in lung transplant recipients, respiratory tract infections with Ureaplasma can cause hyperammonemia (UIHA), a condition with high mortality.[4][5] Flurofamide prevents the breakdown of urea, thereby reducing the production of ammonia and mitigating its toxic effects.[4][5][6]

Studies have shown that Flurofamide is a broad-spectrum inhibitor of urease from infectious Ureaplasma and can effectively prevent and treat hyperammonemia in animal models.[4][7][8] It has been demonstrated to inhibit ammonia production by all tested isolates of U. parvum and U. urealyticum at concentrations of ≤2 μM.[4][8] In murine models of Ureaplasma-induced hyperammonemia, administration of Flurofamide significantly reduced blood ammonia levels.[4][5][8]

The diagram below illustrates the inhibitory action of Flurofamide on the urease-catalyzed reaction.

Flurofamide_Mechanism Urea Urea Urease Bacterial Urease (e.g., from Ureaplasma) Urea->Urease Substrate Products Ammonia (NH₃) + Carbon Dioxide (CO₂) Urease->Products Catalyzes Hydrolysis Pathology Hyperammonemia (Pathological Effect) Products->Pathology Leads to Flurofamide Flurofamide Flurofamide->Urease Inhibits

Mechanism of Flurofamide as a urease inhibitor.

Experimental Protocols

As no specific methods for the quantification of Flurofamide were found, detailed experimental protocols for analysis cannot be provided.

The in vitro and in vivo studies on Flurofamide's effects primarily measure the downstream consequences of its action (i.e., ammonia levels) rather than the concentration of the drug itself. For example, in a mouse model of Ureaplasma respiratory infection, blood ammonia was measured using a point-of-care analyzer after administration of Flurofamide to assess its efficacy.[4]

Conclusion

While Flurofamide is a compound of significant interest for its therapeutic potential in treating urease-dependent pathologies, there is a notable lack of published, validated methods for its quantification in biological samples. This presents a challenge for pharmacokinetic and toxicokinetic studies. The development and publication of robust analytical methods would be a valuable contribution to the field, enabling further research into the clinical applications of this potent urease inhibitor. The information provided here on its mechanism of action serves as a foundational guide for researchers entering this area of study.

References

Establishing the Limit of Quantification for Flurofamide in Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for establishing the limit of quantification (LOQ) of Flurofamide in plasma. Due to the limited availability of public data directly pertaining to Flurofamide, this document leverages experimental data for Flutamide (B1673489), a structurally and functionally analogous compound. This comparison aims to offer valuable insights into potential analytical approaches for Flurofamide quantification.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for quantifying Flurofamide in plasma is critical for pharmacokinetic and toxicokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) are two commonly employed techniques.

Table 1: Comparison of HPLC-UV and UFLC-MS/MS for the Quantification of Flutamide in Plasma

ParameterHPLC-UVUFLC-MS/MS
Analyte Flutamide2-hydroxyflutamide (active metabolite)
Internal Standard Acetanilide[1]Tegafur[2]
Matrix PlasmaHuman Plasma[2]
Limit of Quantification (LOQ) 62.5 ng/mL[1]1.742 ng/mL[2]
Linearity Range 62.5 - 16000 ng/mL[1]1.742 - 1452 ng/mL[2]
Precision (%RSD) Intra-day: 0.2-1.4%, Inter-day: 0.2-5.3%[1]Intra-batch: < 8.1%, Inter-batch: < 5.6%[2]
Accuracy 90-105%[1]Not explicitly stated, but method successfully applied in a bioequivalence study[2]
Sample Preparation Diethyl ether extraction[1]Methanol (B129727) precipitation[2]

Note: The data presented for Flutamide is intended to serve as a reference for establishing the LOQ for Flurofamide. Method validation would be required to determine the specific performance characteristics for Flurofamide.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are summaries of the experimental protocols for the two compared methods.

1. HPLC-UV Method for Flutamide Quantification [1]

  • Sample Preparation: Flutamide is extracted from plasma samples using diethyl ether. Acetanilide is utilized as an internal standard.[1]

  • Chromatographic Conditions:

    • Column: Reversed-phase C8 column with a C8 pre-column.[1]

    • Mobile Phase: A mixture of 29% (v/v) methanol, 38% (v/v) acetonitrile, and 33% (v/v) potassium dihydrogen phosphate (B84403) buffer (50 mM, pH 3.2).[1]

    • Detection: UV detection.

    • Elution Time: Acetanilide at 1.8 min and flutamide at 2.9 min.[1]

2. UFLC-MS/MS Method for 2-hydroxyflutamide Quantification [2]

  • Sample Preparation: Plasma samples are pretreated with methanol to precipitate proteins. Tegafur is used as the internal standard.[2]

  • Chromatographic Conditions:

    • Column: Ultimate C18 column (5 µm, 2.1 mm x 50 mm).[2]

    • Mobile Phase: Acetonitrile and water (2:1, v/v).[2]

    • Detection: Triple-quadrupole tandem mass spectrometer in negative multiple reaction-monitoring (MRM) mode.[2]

    • Mass Transitions: m/z 290.90 -> 204.8 for 2-hydroxyflutamide and m/z 198.9 -> 128.8 for tegafur.[2]

Visualizing Experimental and Logical Workflows

Diagram 1: General Workflow for LOQ Determination

LOQ_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation start Spike Plasma with Known Concentrations precipitate Protein Precipitation / Extraction start->precipitate analyze Analyze Samples (e.g., HPLC, LC-MS/MS) precipitate->analyze acquire Acquire Signal Data analyze->acquire calibrate Construct Calibration Curve acquire->calibrate evaluate Evaluate Precision and Accuracy at Low Concentrations calibrate->evaluate determine Determine LOQ evaluate->determine

Caption: Workflow for establishing the Limit of Quantification (LOQ).

Diagram 2: Mechanism of Urease Inhibition by Flurofamide

Urease_Inhibition cluster_reaction Urease-Catalyzed Reaction Urea (B33335) Urea Urease Urease Enzyme Urea->Urease Substrate Ammonia Ammonia (NH3) Urease->Ammonia CO2 Carbon Dioxide (CO2) Urease->CO2 Inactive_Urease Inactive Urease Complex Flurofamide Flurofamide Flurofamide->Urease Inhibitor Flurofamide->Inactive_Urease

Caption: Flurofamide inhibits the urease enzyme, blocking urea hydrolysis.

Conclusion

References

A Guide to Incurred Sample Reanalysis in Flurofamide Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacokinetic (PK) research, the reliability and reproducibility of bioanalytical data are paramount. Incurred sample reanalysis (ISR) serves as a critical quality control process to ensure the validity of analyte concentrations in biological samples collected during a study. This guide provides a comprehensive comparison of key considerations and methodologies for conducting ISR in pharmacokinetic studies of Flurofamide, a potent bacterial urease inhibitor.

Due to the limited availability of public data on specific bioanalytical methods for Flurofamide, this guide leverages established principles for small molecule bioanalysis and uses Furosemide, a well-characterized drug, as a surrogate to illustrate experimental protocols and data presentation.

The Importance of Incurred Sample Reanalysis

Standard bioanalytical method validation relies on spiked quality control (QC) samples, which may not fully mimic the behavior of the analyte in "incurred" samples from a dosed subject.[1][2] Factors such as protein binding, the presence of metabolites, and matrix effects can differ between authentic study samples and prepared QCs.[1][2] ISR addresses this by reanalyzing a subset of study samples in a separate analytical run to demonstrate the reproducibility of the original results.[3][4][5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) consider ISR a crucial component of bioanalytical method validation for pivotal PK studies.[2]

Regulatory Landscape and Acceptance Criteria

Regulatory guidelines provide a harmonized framework for conducting ISR. The general consensus is that for small molecules, at least 67% (two-thirds) of the reanalyzed samples should have results within ±20% of the original reported value.[1][2][3][5]

ParameterFDA GuidelineEMA Guideline
Applicability All pivotal PK and bioequivalence (BE) studies.[6]All pivotal BE trials, first-in-human trials, and studies in special populations.[2]
Sample Selection Up to 10% of study samples.[6]10% of the first 1000 samples and 5% of samples thereafter.
Timing Early in the study to identify any potential issues with the bioanalytical method.[2]Throughout the study.
Acceptance Criteria At least 67% of ISR results must be within ±20% of the original result for small molecules.[1][3][5]At least 67% of ISR results must be within ±20% of the original result for small molecules.[2]

The percentage difference is calculated as: ((Reanalyzed Value - Original Value) / Mean of the two values) * 100%.

Experimental Protocol: A Surrogate Example Using LC-MS/MS

While a specific validated method for Flurofamide is not publicly available, a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for a small molecule like Furosemide in plasma can serve as an illustrative example.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Thawing: Frozen plasma samples are thawed at room temperature.

  • Aliquoting: A 100 µL aliquot of plasma is transferred to a clean tube.

  • Internal Standard (IS) Spiking: 10 µL of an internal standard working solution (e.g., a stable isotope-labeled version of the analyte) is added to each sample, except for blank samples.

  • Sample Pre-treatment: 200 µL of 4% phosphoric acid in water is added to precipitate proteins and acidify the sample.

  • Vortexing and Centrifugation: Samples are vortexed for 30 seconds and then centrifuged at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: An SPE cartridge (e.g., C18) is conditioned with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: The supernatant from the centrifuged sample is loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge is washed with 1 mL of 5% methanol in water to remove interferences.

  • Elution: The analyte and internal standard are eluted with 1 mL of methanol.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen at 40°C. The residue is reconstituted in 100 µL of the mobile phase.

Chromatographic and Mass Spectrometric Conditions
ParameterCondition
LC System UPLC/HPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MRM Transitions Specific precursor-to-product ion transitions for the analyte and IS

Data Presentation for ISR

The results of the ISR are typically presented in a table that allows for a clear comparison of the original and reanalyzed values.

Sample IDOriginal Concentration (ng/mL)Reanalyzed Concentration (ng/mL)Mean Concentration (ng/mL)% DifferencePass/Fail
PK-001-Cmax152.3145.8149.05-4.4%Pass
PK-001-T835.638.937.258.9%Pass
PK-002-Cmax210.1198.5204.3-5.7%Pass
PK-002-T1215.818.217.014.1%Pass
PK-003-Cmax188.9225.4207.1517.6%Pass
PK-003-T842.139.540.8-6.4%Pass
PK-004-Cmax195.6165.2180.4-16.9%Pass
PK-004-T1221.325.923.619.5%Pass
PK-005-Cmax176.4215.1195.7519.8%Pass
PK-005-T833.742.338.022.6%Fail
..................
Overall 90% Pass Meets Acceptance Criteria

Visualizing the ISR Process

The following diagrams illustrate the general workflow for conducting incurred sample reanalysis and the decision-making process based on the results.

ISR_Workflow cluster_study Pharmacokinetic Study cluster_isr Incurred Sample Reanalysis cluster_reporting Reporting SampleCollection Sample Collection from Subjects InitialAnalysis Initial Bioanalysis of All Samples SampleCollection->InitialAnalysis SelectSamples Select a Subset of Samples for ISR InitialAnalysis->SelectSamples Reanalysis Reanalyze Selected Samples in a Separate Run SelectSamples->Reanalysis CompareResults Compare Original and Reanalyzed Results Reanalysis->CompareResults CalculateStats Calculate % Difference and Pass/Fail Rate CompareResults->CalculateStats FinalReport Include ISR Results in the Final Study Report CalculateStats->FinalReport

Figure 1: General workflow of incurred sample reanalysis.

ISR_Decision_Tree Start ISR Results Obtained CheckCriteria Does the overall pass rate meet the acceptance criteria (≥67% within ±20%)? Start->CheckCriteria Pass ISR is Acceptable CheckCriteria->Pass Yes Fail ISR Fails CheckCriteria->Fail No Report Document Investigation and Report Findings Pass->Report Investigate Investigate the Cause of Failure Fail->Investigate Investigate->Report ModifyMethod Modify Bioanalytical Method if Necessary Investigate->ModifyMethod Revalidate Revalidate Modified Method ModifyMethod->Revalidate Yes NoModification No Method Modification Needed ModifyMethod->NoModification No RepeatAnalysis Repeat Study Sample Analysis with Validated Method Revalidate->RepeatAnalysis NoModification->Report

Figure 2: Decision-making process based on ISR results.

Conclusion

Incurred sample reanalysis is an indispensable component of modern bioanalytical science, providing a crucial check on the reproducibility and reliability of pharmacokinetic data. For a compound like Flurofamide, where public bioanalytical data is scarce, adhering to the established principles of ISR for small molecules is essential. By following regulatory guidelines, employing robust and well-documented experimental protocols, and thoroughly investigating any discrepancies, researchers can ensure the integrity of their PK findings, ultimately contributing to the safe and effective development of new therapeutic agents.

References

Navigating Bioanalytical Method Validation: A Comparative Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity and reliability of bioanalytical data are paramount. The choice of an internal standard (IS) is a critical decision in the validation of bioanalytical methods, with significant implications for the accuracy and precision of quantitative results. This guide provides an objective comparison of deuterated (stable isotope-labeled) internal standards with non-deuterated alternatives, supported by experimental data and detailed methodologies in alignment with global regulatory expectations.

The landscape of bioanalytical method validation is guided by stringent regulations from authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These guidelines have been largely harmonized under the International Council for Harmonisation (ICH) M10 guideline, which provides a unified framework for bioanalytical method validation.[1] A central tenet of these guidelines is the use of an appropriate internal standard to correct for variability during sample processing and analysis.[2] When using mass spectrometry (MS) detection, the use of a stable isotope-labeled analyte as the internal standard is highly recommended.[3][4]

Deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, are the most common type of stable isotope-labeled internal standards (SIL-IS).[5][6] Their nearly identical physicochemical properties to the analyte make them the gold standard for quantitative bioanalysis, as they closely mimic the analyte's behavior during extraction, chromatography, and ionization.[7][8] This co-elution is crucial for compensating for variations in sample extraction, matrix effects, and instrument response, ultimately leading to more robust and reliable quantitative results.[7]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The scientific consensus and a wealth of experimental data demonstrate the superior performance of deuterated internal standards over non-deuterated (structural analog) internal standards.[5][9] The key advantages are evident in improved accuracy, precision, and more effective compensation for matrix effects.

Quantitative Data Summary

The following tables summarize the quantitative performance of deuterated versus non-deuterated internal standards from published studies.

Table 1: Comparison of Accuracy and Precision

AnalyteInternal Standard TypeConcentration (ng/mL)Accuracy (% Bias)Precision (% CV)Reference
TeriflunomideDeuterated (Teriflunomide-d4)50-2.53.8[8]
5001.22.1[8]
50003.51.9[8]
Analog (Hypothetical)50-15.212.5[8]
500-8.99.8[8]
500010.17.5[8]
SirolimusDeuterated (Sirolimus-d3)Low QCN/A2.7 - 5.7
Analog (Desmethoxyrapamycin)Low QCN/A7.6 - 9.7

CV: Coefficient of Variation. Data for the analog internal standard for Teriflunomide is hypothetical to represent potential outcomes.[8]

Table 2: Comparison of Matrix Effect Compensation

AnalyteInternal Standard TypeNumber of Matrix LotsIS-Normalized Matrix Factor (% CV)Reference
Analyte XDeuterated6≤ 15[2]
Analog6> 15[2]
TeriflunomideDeuterated (Teriflunomide-d4)N/A< 10[8]
Analog (Hypothetical)N/A> 20[8]

CV: Coefficient of Variation. A lower % CV for the IS-normalized matrix factor indicates better compensation for the variability of the matrix effect.

Experimental Protocols

Detailed methodologies for key validation experiments are crucial for ensuring the reliability of a bioanalytical method. The following are representative protocols for critical validation experiments when using a deuterated internal standard.

Accuracy and Precision

Objective: To determine the closeness of the measured concentrations to the nominal values (accuracy) and the degree of scatter of the data (precision).

Methodology:

  • Prepare quality control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.

  • Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • The mean concentration should be within ±15% of the nominal value for each QC level (±20% for LLOQ).

  • The coefficient of variation (CV) should not exceed 15% for each QC level (20% for LLOQ).

Matrix Effect

Objective: To assess the impact of matrix components on the ionization of the analyte and the deuterated internal standard.

Methodology:

  • Obtain blank biological matrix from at least six different sources.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and deuterated IS in a clean solvent.

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and deuterated IS are added to the extracted matrix.

    • Set C (Pre-Extraction Spike): Analyte and deuterated IS are added to the blank matrix before the extraction process.

  • Calculate the Matrix Factor (MF) by comparing the peak areas from Set B to Set A.

  • The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the deuterated IS.

  • The CV of the IS-normalized MF across the different matrix lots should be ≤15%.[2]

Stability

Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.

Methodology:

  • Freeze-Thaw Stability: Analyze QC samples after they have been subjected to at least three freeze-thaw cycles.

  • Bench-Top Stability: Analyze QC samples after they have been kept at room temperature for a period that mimics the sample handling time.

  • Long-Term Stability: Analyze QC samples after they have been stored at the intended storage temperature for a duration equal to or longer than the time between sample collection and analysis.

  • The mean concentration of the stability samples at each level should be within ±15% of the nominal concentration.

Visualizing the Workflow and Logical Relationships

Diagrams are essential for understanding the experimental workflows and the logical basis for using deuterated internal standards.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Add_IS Add Deuterated Internal Standard Sample->Add_IS Extraction Analyte and IS Extraction (e.g., SPE, LLE) Add_IS->Extraction Chromatography Chromatographic Separation Extraction->Chromatography MS_Detection Mass Spectrometric Detection Chromatography->MS_Detection Peak_Integration Peak Area Integration (Analyte and IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Concentration Determine Analyte Concentration via Calibration Curve Ratio_Calculation->Concentration Final_Result Final_Result Concentration->Final_Result Reportable Result G cluster_analyte Analyte cluster_is Deuterated Internal Standard Analyte Analyte in Biological Matrix Analyte_Variability Subject to Variability: - Extraction Inefficiency - Matrix Effects - Instrument Fluctuations Analyte->Analyte_Variability Ratio Analyte / IS Ratio Analyte_Variability->Ratio Normalizes for Variability Deuterated_IS Deuterated IS (Co-eluting) IS_Variability Experiences Same Variability Deuterated_IS->IS_Variability IS_Variability->Ratio Accurate_Quantification Accurate and Precise Quantification Ratio->Accurate_Quantification

References

Safety Operating Guide

Proper Disposal of Flurofamide-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Flurofamide-d4, a deuterated analog of Flurofamide. Adherence to these procedures is paramount to ensure a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and eye protection when handling this compound.

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.

  • Spill Management: In the event of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a designated, sealed container for chemical waste.

Step-by-Step Disposal Procedures

The disposal of this compound should be managed through your institution's environmental health and safety (EHS) program. The following steps outline a general procedure for the safe disposal of this compound.

  • Segregation: All waste containing this compound, including empty containers, contaminated pipette tips, gloves, and other disposable materials, must be collected separately from general laboratory waste.

  • Containment: Place all this compound waste into a clearly labeled, sealed, and appropriate hazardous waste container. The container should be in good condition and compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any other information required by your institution and local regulations.

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, pending collection by your institution's EHS department.

  • Documentation: Maintain accurate records of the waste generated, including the quantity and date of disposal, as required by your institution's protocols.

  • EHS Collection: Contact your institution's EHS department to arrange for the collection and proper disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated segregate Segregate Waste (Vials, PPE, etc.) start->segregate contain Place in Labeled Hazardous Waste Container segregate->contain store Store in Designated Secure Area contain->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs disposal Professional Disposal by Licensed Contractor contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety (EHS) guidelines for detailed and definitive disposal procedures.

References

Essential Safety and Logistical Information for Handling Flurofamide-d4

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Flurofamide-d4. Given that Flurofamide is associated with cytotoxic agents, all procedures should be conducted with the assumption that it is a hazardous compound requiring stringent safety measures to prevent exposure.[1][2]

Personal Protective Equipment (PPE)

Due to the potential cytotoxic nature of this compound, a comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the required PPE for various stages of handling.

Activity Required Personal Protective Equipment
Receiving and Storage - Chemical-resistant gloves (Nitrile, double-gloving recommended)
Weighing and Aliquoting (in a certified chemical fume hood or biological safety cabinet) - Disposable gown with long sleeves and tight-fitting cuffs[3] - Two pairs of chemotherapy-grade gloves (Nitrile)[3] - N95 or N100 respirator[4] - Safety goggles and a full-face shield[4]
Solution Preparation and Handling - Disposable gown[3] - Double nitrile gloves[3] - Safety goggles[4]
Waste Disposal - Disposable gown[5] - Double nitrile gloves - Safety goggles

Operational and Disposal Plans

A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety and regulatory compliance.

Receiving and Inspection
  • Upon receipt, inspect the external packaging for any signs of damage or leakage.[3]

  • If the package is compromised, implement spill control procedures immediately.

  • Transport the sealed container to a designated and clearly labeled storage area for hazardous compounds.

Storage
  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.

  • The container should be tightly sealed to prevent contamination from atmospheric moisture, which can affect deuterated compounds.[6]

  • Access to the storage area should be restricted to authorized personnel.

Handling and Preparation
  • All handling of powdered this compound, including weighing and aliquoting, must be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet to prevent inhalation of airborne particles.

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound. Decontaminate all equipment after use.

  • When preparing solutions, add the solvent to the solid to minimize dust generation.

  • Work on a disposable, plastic-backed absorbent pad to contain any potential spills.[3]

Spill Management
  • In case of a spill, evacuate the immediate area.

  • Wear appropriate PPE, including a respirator, before cleaning the spill.

  • Use a spill kit designed for cytotoxic drugs. Absorb the spill with appropriate material, then decontaminate the area with a suitable cleaning agent.

  • All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

  • Chemical Waste: All unused this compound, contaminated solutions, and rinsates are to be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, weigh boats, and absorbent pads, must be disposed of in a designated cytotoxic waste container.[5]

  • Sharps: Any sharps, such as needles or pipette tips, used for handling this compound solutions must be placed in a puncture-resistant sharps container designated for cytotoxic waste.[5]

  • Waste Segregation: Do not mix this compound waste with other laboratory waste streams.

  • Waste Pickup: Follow institutional guidelines for the pickup and disposal of hazardous chemical waste.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

Flurofamide_Handling_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood / BSC cluster_experiment Experimentation cluster_disposal Decontamination & Disposal A Don PPE: Gown, Double Gloves, Respirator, Goggles, Face Shield B Weigh Solid This compound A->B C Prepare Solution B->C Add solvent to solid D Conduct Experiment C->D E Dispose Liquid Waste (Hazardous Waste) D->E F Dispose Solid Waste (Cytotoxic Waste) D->F G Decontaminate Work Area & Equipment E->G F->G H Doff PPE G->H

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.